Triphenylsilanol
Description
Structure
3D Structure
Properties
IUPAC Name |
hydroxy(triphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16OSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSXASIDNWDYMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1036545 | |
| Record name | Triphenylsilanol | |
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Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791-31-1 | |
| Record name | Triphenylsilanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Triphenylsilanol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylsilanol | |
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| Record name | Silanol, 1,1,1-triphenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triphenylsilanol | |
| Source | EPA DSSTox | |
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| Record name | Triphenylsilanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.218 | |
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| Record name | TRIPHENYLSILANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZC8O4TTX4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Triphenylsilanol from Phenylmagnesium Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of triphenylsilanol from phenylmagnesium bromide. The document details the chemical reactions, experimental protocols, and quantitative data associated with this process, intended for use by professionals in research and development.
Introduction
This compound, (C₆H₅)₃SiOH, is an organosilicon compound with significant applications in organic synthesis and materials science. It serves as a crucial intermediate in the production of silicone polymers, where it can act as a chain terminator, influencing the properties of the final material.[1] Its bulky phenyl groups impart thermal stability and hydrophobicity to polymers. This guide focuses on its synthesis via the Grignard reaction, a robust and widely used method for forming carbon-silicon bonds.
The primary synthetic route involves the reaction of a phenyl Grignard reagent, typically phenylmagnesium bromide (PhMgBr), with a suitable chlorosilane precursor, followed by hydrolysis of the resulting intermediate. Common silicon precursors include diphenyldichlorosilane (Ph₂SiCl₂) and phenyltrichlorosilane (B1630512) (PhSiCl₃).
Reaction Pathways
The synthesis of this compound from phenylmagnesium bromide can be conceptualized as a two-stage process:
-
Grignard Reagent Formation: Phenylmagnesium bromide is prepared by the reaction of bromobenzene (B47551) or chlorobenzene (B131634) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[2]
-
Reaction with Silane and Hydrolysis: The Grignard reagent is then reacted with a phenylchlorosilane. The stoichiometry of the Grignard reagent to the chlorosilane is critical in determining the final product. The intermediate silyl (B83357) halide is subsequently hydrolyzed to yield this compound.
A common pathway involves the reaction of phenylmagnesium bromide with diphenyldichlorosilane.[3][4] An alternative is the use of phenyltrichlorosilane.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of this compound.
Table 1: Synthesis of this compound using Diphenyldichlorosilane
| Molar Ratio (PhMgBr:Ph₂SiCl₂) | Solvents | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| 1:1 - 1.2:1 | Tetrahydrofuran (THF), Toluene (B28343) | Not specified, reflux | 2-5 | 59 | 98.2 | 154.5-155.8 | [4] |
| Not specified | THF, Toluene | < 70 | 6 | 94.2 | 98.3 | Not specified | [3] |
Table 2: Synthesis of this compound using Phenyltrichlorosilane
| Molar Ratio (PhMgBr:PhSiCl₃) | Solvents | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| Not specified | THF, Toluene | < 70 | 6 | 85.1 | 99 | Not specified | [3] |
Table 3: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆OSi | |
| Molecular Weight | 276.40 g/mol | |
| Melting Point | 150-153 °C | [5] |
| ¹H NMR | Multiplet at 7.51-7.49 ppm | [6] |
| IR (cm⁻¹) | 3066, 3016 (C-H Ar), 1428, 1117 (δC-H Ar), 1095 (Si-O-Si), 709, 515 (Si-Ph) | [6] |
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound, synthesized from multiple sources.
Preparation of Phenylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Chlorobenzene (or Bromobenzene)
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
1,2-Dibromoethane (initiator)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, add magnesium turnings.
-
Under a nitrogen atmosphere, add a mixture of anhydrous THF and toluene (volume ratios can range from 1:3 to 3:1).[3]
-
To initiate the reaction, add a small amount of 1,2-dibromoethane. An increase in temperature to 50-60°C indicates the start of the reaction.[3]
-
A solution of chlorobenzene in a THF/toluene mixture is then added dropwise from the dropping funnel at a rate that maintains the reaction temperature between 60-70°C.[3]
-
After the addition is complete and the magnesium has completely dissolved, the mixture is cooled to 25-30°C. The resulting solution is the phenylmagnesium bromide reagent.
Synthesis of this compound
Materials:
-
Phenylmagnesium bromide solution (from step 4.1)
-
Diphenyldichlorosilane (or Phenyltrichlorosilane)
-
Water
Procedure:
-
To the prepared phenylmagnesium bromide solution, add diphenyldichlorosilane (or phenyltrichlorosilane) dropwise from the dropping funnel, ensuring the temperature does not exceed 70°C.[3]
-
After the addition is complete, stir the reaction mixture at ambient temperature for approximately 6 hours.[3]
-
Slowly add water to the reaction mixture to hydrolyze the intermediate and quench any unreacted Grignard reagent.[4]
-
Separate the aqueous and organic layers.
-
Partially distill the organic layer to remove about 50% of the solvent.[3]
-
Cool the remaining solution to induce precipitation of this compound.
-
Filter the crude product.
Purification
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent for recrystallization)
-
Activated Carbon
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Add activated carbon to decolorize the solution.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to form crystals of high-purity this compound.
-
Collect the crystals by filtration and dry them under vacuum.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction mechanism for this compound synthesis.
Conclusion
The synthesis of this compound from phenylmagnesium bromide is a well-established and efficient method. The choice of silicon precursor and careful control of reaction conditions are paramount to achieving high yields and purity. This guide provides the necessary technical details for researchers and professionals to successfully perform this synthesis. The provided quantitative data and experimental protocols offer a solid foundation for laboratory work and process development in the fields of organic chemistry and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 3. RU2174124C2 - Method of preparing triphenyl silanol - Google Patents [patents.google.com]
- 4. CN102161672A - Preparation method of triphenyl silanol - Google Patents [patents.google.com]
- 5. This compound | CAS#:791-31-1 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hydrolysis of Triphenylchlorosilane for the Synthesis of Triphenylsilanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of triphenylsilanol via the hydrolysis of triphenylchlorosilane. This document details the underlying reaction mechanism, experimental protocols, quantitative data, and analytical characterization of the product, tailored for professionals in chemical research and drug development.
Introduction
This compound is a key organosilicon compound characterized by a hydroxyl group attached to a silicon atom, which is in turn bonded to three phenyl groups. Its unique properties, including thermal stability and its utility as a synthetic intermediate, make it a valuable molecule in various fields, including materials science and medicinal chemistry. The most common and straightforward method for its preparation is the hydrolysis of triphenylchlorosilane. This guide will delve into the technical aspects of this transformation.
Reaction Mechanism
The hydrolysis of triphenylchlorosilane proceeds via a nucleophilic substitution reaction at the silicon atom (SN2@Si). The silicon atom in triphenylchlorosilane is electrophilic due to the electron-withdrawing nature of the chlorine atom and the phenyl groups. A water molecule acts as the nucleophile, attacking the silicon center. This attack is facilitated by the larger size of the silicon atom compared to carbon, which reduces steric hindrance.
The reaction is believed to proceed through a pentacoordinate transition state or a short-lived intermediate. The presence of a base, such as ammonia (B1221849) or pyridine, is often employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Below is a diagram illustrating the proposed reaction pathway for the base-assisted hydrolysis of triphenylchlorosilane.
Caption: Proposed SN2@Si mechanism for the hydrolysis of triphenylchlorosilane.
Quantitative Data
The yield and purity of this compound are highly dependent on the reaction conditions, including the solvent, the base used, temperature, and reaction time. The following table summarizes quantitative data from various reported procedures.
| Starting Material | Solvent | Base/Reagent | Temperature | Reaction Time | Yield (%) | Purity (%) | Reference |
| Triphenylchlorosilane | Diethyl ether | Aqueous Ammonia | Room Temp. | 30 min | High | >95% (after recrystallization) | [1] |
| Triphenylchlorosilane | Toluene | Water | Not Specified | Not Specified | 80-90 | Not Specified | [2] |
| Diphenyldichlorosilane | Tetrahydrofuran/Toluene | Phenylmagnesium chloride, then Water | < 70°C | 6 hours | 94.2 | 98.3 | [3] |
| Diphenyl dichlorosilane | Toluene | Phenyl grignard reagent, then Water | Reflux, then 60°C | 2 hours, then 1 hour | 59 | 98.2 | [4] |
Experimental Protocols
This section provides a detailed, step-by-step laboratory procedure for the synthesis of this compound via the direct hydrolysis of triphenylchlorosilane.
Materials and Equipment
-
Triphenylchlorosilane
-
Diethyl ether (anhydrous)
-
Aqueous ammonia solution (e.g., 28-30%)
-
Distilled water
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Petroleum ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Detailed Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve triphenylchlorosilane in anhydrous diethyl ether. The concentration can be in the range of 0.1 to 0.5 M.
-
Hydrolysis: Slowly add an aqueous solution of ammonia to the stirred solution of triphenylchlorosilane at room temperature using a dropping funnel. The ammonia acts as a neutralizer for the hydrochloric acid formed during the hydrolysis. A white precipitate of ammonium chloride will form.
-
Reaction Completion: Continue stirring for approximately 30 minutes after the addition of the ammonia solution is complete to ensure the reaction goes to completion.[1]
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with distilled water to remove the ammonium chloride and any remaining ammonia.
-
Drying: Dry the ethereal layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Isolation of Crude Product: Filter off the drying agent and evaporate the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of diethyl ether and petroleum ether, to yield pure this compound as a white crystalline solid.[1]
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Melting Point
Pure this compound has a reported melting point in the range of 154-156 °C. A sharp melting point in this range is a good indicator of purity.
FT-IR Spectroscopy
The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the hydroxyl and triphenylsilyl moieties.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.
-
Si-O Stretch: A strong absorption band is typically observed in the 800-900 cm⁻¹ region, corresponding to the Si-O stretching vibration.[5]
-
Aromatic C-H Stretch: Sharp peaks are observed above 3000 cm⁻¹.
-
Aromatic C=C Bending: Characteristic absorptions for the phenyl groups appear in the 1400-1600 cm⁻¹ region.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum will show multiplets in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the phenyl protons. A broad singlet, which may be exchangeable with D₂O, will be present for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings.
-
²⁹Si NMR: The ²⁹Si NMR spectrum provides direct evidence for the silicon environment. For this compound, a single resonance is expected, with a chemical shift that is characteristically upfield from that of the starting triphenylchlorosilane.[6]
Conclusion
The hydrolysis of triphenylchlorosilane is an efficient and reliable method for the synthesis of high-purity this compound. The reaction proceeds through a well-understood SN2@Si mechanism and can be readily performed in a standard laboratory setting. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high yield of the desired product. The analytical methods outlined in this guide provide a robust framework for the characterization and quality control of the synthesized this compound, ensuring its suitability for further applications in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. RU2174124C2 - Method of preparing triphenyl silanol - Google Patents [patents.google.com]
- 4. CN102161672A - Preparation method of triphenyl silanol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Architectural Intricacies of Triphenylsilanol: A Deep Dive into its Crystal Structure and Hydrogen Bonding
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed examination of the crystal structure and intricate hydrogen bonding network of triphenylsilanol (Ph₃SiOH), a fundamental organosilicon compound. Understanding these structural features is paramount for its application in crystal engineering, materials science, and as a crucial building block in pharmaceutical synthesis. This document synthesizes crystallographic data, outlines experimental methodologies, and presents visual representations of its unique molecular architecture.
Crystallographic and Hydrogen Bonding Parameters
The solid-state structure of this compound is characterized by the formation of distinct supramolecular assemblies driven by hydrogen bonding. The key quantitative data derived from single-crystal X-ray diffraction and solid-state NMR studies are summarized below.
Crystallographic Data
This compound crystallizes in the triclinic space group P-1.[1] The asymmetric unit contains eight independent molecules of this compound, which then associate into two distinct tetrameric clusters through hydrogen bonds.[2][3]
| Parameter | Value[1] |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 15.13 Å |
| b | 19.72 Å |
| c | 23.10 Å |
| α | 108.34° |
| β | 103.30° |
| γ | 101.26° |
| Volume (V) | 6097 ų |
| Molecules per Unit Cell (Z) | 16 |
Hydrogen Bonding Geometry and Dynamics
The defining feature of the this compound crystal structure is the organization of molecules into tetrameric units via O-H···O hydrogen bonds.[2][3] Within these tetramers, the four silicon atoms adopt a slightly distorted square arrangement.[2] The hydrogen bonding is not static; solid-state NMR studies have revealed a dynamic interplay between different hydrogen bonding arrangements.[2][3][4]
| Parameter | Value |
| Hydrogen Bond Type | O-H···O |
| Supramolecular Motif | Tetrameric clusters |
| O···O Distance Range | 2.637–2.684 Å[2] |
| Dynamic Process | Interconversion between "clockwise" and "anticlockwise" hydrogen bonding arrangements[2][3] |
| Activation Energy (Ea) | 35 ± 2 kJ mol⁻¹[2][4] |
Experimental Protocols
The determination of the crystal structure and the characterization of hydrogen bonding in this compound rely on a combination of experimental techniques.
Synthesis and Crystallization of this compound
This compound can be synthesized through the hydrolysis of triphenylchlorosilane.[1]
Protocol:
-
Triphenylchlorosilane is dissolved in a suitable organic solvent.
-
Water is added to the solution, often in the presence of a base like ammonia (B1221849) to neutralize the HCl byproduct.[1]
-
The crude this compound is recovered by removal of the solvent.
-
Purification is achieved by recrystallization from solvents such as petroleum ether, carbon tetrachloride, or a mixture of diethyl ether and petroleum ether.[5] Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.
Protocol:
-
A suitable single crystal of this compound is mounted on a goniometer.
-
The crystal is cooled to a low temperature (e.g., 198 K) to reduce thermal vibrations.[3]
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector as the crystal is rotated.
-
The collected data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved and refined to obtain the final atomic coordinates and geometric parameters.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR, particularly 2H NMR of selectively deuterated samples (Ph₃SiOD), is instrumental in probing the dynamics of the hydrogen bonding network.[2][3][4]
Protocol:
-
A polycrystalline sample of selectively deuterated this compound (Ph₃SiOD) is packed into an NMR rotor.
-
Quadrupole echo 2H NMR spectra are acquired over a range of temperatures (e.g., 213–358 K).[2]
-
The temperature-dependent changes in the NMR line shape are analyzed to model the dynamic processes.
-
Spin-lattice relaxation time (T₁) measurements can also be performed to further characterize the molecular motions.
-
Analysis of the data allows for the determination of the type of motion (e.g., two-site jumps) and the activation energy for the process.[2]
Visualizing the Structure and Dynamics
Graphical representations are essential for understanding the complex structural organization and dynamic behavior of this compound.
Conclusion
The solid-state structure of this compound is a testament to the directing power of hydrogen bonding in molecular assembly. The formation of robust, yet dynamic, tetrameric synthons makes it a valuable model system for studying non-covalent interactions. For professionals in drug development and materials science, a thorough understanding of these structural nuances is critical for the rational design of new crystalline materials and for controlling the solid-state properties of active pharmaceutical ingredients containing silanol (B1196071) moieties. The interplay between its static structure and dynamic hydrogen bonding behavior continues to be an area of active research, with implications for understanding proton transfer and the stability of supramolecular architectures.
References
An In-depth Technical Guide to the 29Si NMR Chemical Shift of Triphenylsilanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 29Si Nuclear Magnetic Resonance (NMR) chemical shift of triphenylsilanol (Ph3SiOH). It is designed to be a valuable resource for researchers and professionals working with organosilicon compounds, offering detailed data, experimental protocols, and an exploration of the factors influencing this key analytical parameter.
Introduction to 29Si NMR of this compound
This compound is a fundamental organosilicon compound, widely utilized in organic synthesis, materials science, and pharmaceutical development. The silicon-29 (B1244352) (29Si) nucleus, with a natural abundance of 4.7% and a spin of 1/2, provides a powerful probe for characterizing the chemical environment of silicon atoms. 29Si NMR spectroscopy is therefore an indispensable tool for the structural elucidation and analysis of this compound and its derivatives.
The 29Si chemical shift (δ) is highly sensitive to the electronic environment around the silicon atom. For this compound, this value is influenced by the electronegativity of the substituent groups (three phenyl rings and one hydroxyl group), as well as by intermolecular interactions such as hydrogen bonding.
29Si NMR Chemical Shift Data for this compound
The 29Si NMR chemical shift of this compound has been reported in the literature, though the exact value can vary depending on the experimental conditions, most notably the solvent used. This variation is primarily due to solvent-induced changes in hydrogen bonding and the overall electronic environment of the silicon nucleus.
A general chemical shift range for this compound is reported to be between -12 and -24 ppm . This variability underscores the importance of specifying the solvent when reporting 29Si NMR data.
For comparative purposes, the 29Si NMR chemical shifts of this compound and related triphenylsilane (B1312308) derivatives are summarized in the table below.
| Compound Name | Formula | 29Si Chemical Shift (δ) [ppm] | Solvent | Reference |
| This compound | Ph3SiOH | -12 to -24 | Not specified | "Si NMR Some Practical Aspects" by F. Uhlig and H. C. Marsmann |
| Triphenylsilane | Ph3SiH | -18.2 | Not specified | Spectrabase |
| Methyltriphenylsilane | Ph3SiMe | -5.6 | Not specified | Spectrabase |
| Chlorotriphenylsilane | Ph3SiCl | 8.2 | Not specified | Spectrabase |
Factors Influencing the 29Si NMR Chemical Shift of this compound
Several factors can significantly influence the observed 29Si NMR chemical shift of this compound:
-
Solvent Effects: The choice of solvent has a pronounced effect on the chemical shift due to variations in solvent polarity and hydrogen bonding capabilities. Protic and aprotic polar solvents can engage in hydrogen bonding with the hydroxyl group of this compound, leading to changes in the electron density at the silicon atom and consequently altering the chemical shift.
-
Concentration: The concentration of the this compound solution can also affect the chemical shift. At higher concentrations, intermolecular hydrogen bonding between this compound molecules becomes more prevalent, which can lead to a shielding or deshielding of the silicon nucleus.
-
Temperature: Temperature can influence the equilibrium of hydrogen bonding and molecular motion, which in turn can cause slight variations in the observed chemical shift.
-
pH: For studies in aqueous or partially aqueous media, the pH of the solution can impact the protonation state of the silanol (B1196071) group, leading to significant changes in the 29Si chemical shift.
The interplay of these factors is visually represented in the following logical diagram:
Figure 1. Factors influencing the 29Si NMR chemical shift of this compound.
Experimental Protocol for 29Si NMR of this compound
Acquiring high-quality 29Si NMR spectra requires careful sample preparation and optimization of instrument parameters. The following is a general protocol that can be adapted for the analysis of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 50-100 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, acetone-d6, or DMSO-d6) in a clean, dry 5 mm NMR tube. The choice of solvent will influence the chemical shift, as discussed previously.
-
Reference Standard: Tetramethylsilane (TMS) is the universally accepted primary reference standard for 29Si NMR and is assigned a chemical shift of 0.0 ppm. A small amount of TMS can be added directly to the sample, or an external reference can be used.
-
Relaxation Agent (Optional): Due to the long spin-lattice relaxation times (T1) of the 29Si nucleus, the addition of a relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)3) at a concentration of approximately 10-20 mM can significantly reduce the required experimental time by shortening the T1 values. However, care must be taken as paramagnetic relaxation agents can cause line broadening.
NMR Instrument Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and sample.
-
Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz 1H frequency or higher) is recommended to improve sensitivity and spectral dispersion.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used. For enhanced sensitivity, polarization transfer techniques such as INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) can be employed, as these leverage the larger gyromagnetic ratio of protons.
-
Acquisition Parameters:
-
Pulse Width: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): This should be set to at least 5 times the longest T1 value of the 29Si nucleus in the sample to ensure full relaxation and accurate quantification. If a relaxation agent is used, this delay can be significantly shortened (e.g., 1-2 seconds).
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Number of Scans (ns): Due to the low natural abundance and sensitivity of 29Si, a large number of scans (from several hundred to several thousand) is usually required to obtain a spectrum with a good signal-to-noise ratio.
-
-
Proton Decoupling: Broadband proton decoupling is essential to collapse the 1H-29Si couplings and improve signal-to-noise by sharpening the silicon signal. Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE) if quantitative results are critical and no relaxation agent is used.
The general workflow for acquiring a 29Si NMR spectrum of this compound is illustrated below:
Figure 2. Experimental workflow for 29Si NMR of this compound.
Conclusion
The 29Si NMR chemical shift of this compound is a sensitive and informative parameter for the characterization of this important organosilicon compound. This technical guide has provided key data, a detailed experimental protocol, and a discussion of the factors that influence the chemical shift. By understanding these principles and following the outlined procedures, researchers, scientists, and drug development professionals can effectively utilize 29Si NMR spectroscopy in their work with this compound and related materials.
A Spectroscopic Investigation of Triphenylsilanol: An In-depth Technical Guide to its FT-IR and Raman Signatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the vibrational characteristics of triphenylsilanol (Ph₃SiOH), a key organosilicon compound, utilizing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This document details the experimental protocols for acquiring high-quality spectra and presents a thorough assignment of the observed vibrational modes. The quantitative spectral data is summarized for comparative analysis, and key experimental workflows and molecular vibrations are visualized to facilitate a deeper understanding.
Introduction to the Vibrational Spectroscopy of this compound
This compound is an organosilanol where a silicon atom is bonded to a hydroxyl group and three phenyl groups.[1] Its molecular structure gives rise to a unique and complex vibrational spectrum, providing a valuable fingerprint for identification and structural elucidation. FT-IR and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules. While FT-IR spectroscopy measures the absorption of infrared radiation due to changes in the molecular dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from changes in molecular polarizability.[2] Consequently, these two techniques provide complementary information, and together, they offer a more complete picture of the vibrational landscape of this compound.
Experimental Protocols
Acquiring high-quality FT-IR and Raman spectra of solid compounds like this compound requires careful sample preparation and appropriate instrumentation settings. The following sections detail generalized yet robust protocols applicable to the analysis of crystalline powders.
FT-IR Spectroscopy of Solid this compound
For solid samples, several preparation techniques can be employed, with the choice often depending on the sample's properties and the desired spectral quality. Common methods include Potassium Bromide (KBr) pellets, Nujol mulls, and Attenuated Total Reflectance (ATR).
2.1.1 KBr Pellet Method
-
Sample Preparation : Grind a small amount (1-2 mg) of dry this compound powder with approximately 200-300 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle. The grinding should be thorough to ensure the particle size is smaller than the wavelength of the incident IR radiation, minimizing scattering.
-
Pellet Formation : Transfer the finely ground mixture into a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Spectral Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the 4000-400 cm⁻¹ range, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to achieve a good signal-to-noise ratio. A background spectrum of a pure KBr pellet should be collected under the same conditions and subtracted from the sample spectrum.
2.1.2 Thin Solid Film Method
-
Sample Preparation : Dissolve a small amount of this compound (approx. 50 mg) in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[3]
-
Film Deposition : Place a drop of the resulting solution onto a single, clean infrared-transparent salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[3]
-
Spectral Acquisition : Mount the salt plate in the spectrometer's sample holder and collect the spectrum as described for the KBr pellet method. A background spectrum of the clean, empty salt plate should be acquired and subtracted.
FT-Raman Spectroscopy of Crystalline this compound
Raman spectroscopy of crystalline powders is often simpler in terms of sample preparation.
-
Sample Preparation : Place a small amount of the crystalline this compound powder into a sample holder, such as a glass capillary tube or a small aluminum well.
-
Instrumental Setup : Place the sample in the spectrometer's sample compartment. The analysis is typically performed using a near-infrared laser (e.g., 1064 nm) to minimize fluorescence.
-
Spectral Acquisition : Focus the laser beam onto the sample. Collect the Raman spectrum over a desired range (e.g., 3500-100 cm⁻¹) with an appropriate laser power and exposure time to obtain a good quality spectrum. The spectral resolution is typically set to 4-5 cm⁻¹.
Caption: Generalized experimental workflows for FT-IR and Raman analysis of this compound.
Spectral Data and Vibrational Mode Assignments
The FT-IR and Raman spectra of this compound are characterized by several distinct bands corresponding to the vibrations of its functional groups: the hydroxyl (O-H), silicon-oxygen (Si-O), silicon-phenyl (Si-Ph), and the phenyl (Ph) rings. The following table summarizes the key vibrational frequencies and their assignments.
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity (FT-IR / Raman) |
| O-H Stretching (Hydrogen-bonded) | ~3200-3600 | ~3200-3600 | Strong / Weak |
| C-H Aromatic Stretching | ~3050-3070 | ~3050-3070 | Medium / Strong |
| Phenyl Ring C=C Stretching | ~1590, ~1485 | ~1590, ~1485 | Medium / Strong |
| Phenyl Ring C=C Stretching (Breathing Mode) | - | ~1000 | - / Strong |
| In-plane C-H Bending | ~1120, ~1025 | ~1120, ~1025 | Strong / Medium |
| Si-Ph Stretching | ~1430 | ~1430 | Strong / Medium |
| Si-O Stretching | ~850-920 | ~850-920 | Strong / Weak |
| Out-of-plane C-H Bending | ~740, ~700 | ~740, ~700 | Strong / Medium |
| Phenyl Ring Deformation | ~620 | ~620 | Medium / Medium |
Note: The exact peak positions can vary slightly due to factors such as the physical state of the sample (e.g., crystallinity), intermolecular interactions (especially hydrogen bonding), and the specific instrumentation used.
Analysis of Key Vibrational Modes
-
O-H Vibrations : The hydroxyl group gives rise to a strong, broad absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded O-H stretching. The corresponding Raman signal is generally weak.
-
Phenyl Group Vibrations : The three phenyl rings dominate many regions of the spectra.
-
C-H Stretching : The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. These are typically of medium intensity in the FT-IR spectrum but are strong in the Raman spectrum.
-
C=C Stretching : The stretching vibrations of the carbon-carbon bonds within the phenyl rings result in characteristic bands around 1590 cm⁻¹ and 1485 cm⁻¹.
-
Ring Breathing Mode : A very strong and sharp band around 1000 cm⁻¹ in the Raman spectrum is characteristic of the symmetric "breathing" mode of the phenyl ring, where all the C-C bonds stretch and contract in phase. This mode is often weak or absent in the FT-IR spectrum.
-
C-H Bending : In-plane and out-of-plane C-H bending vibrations give rise to several bands in the fingerprint region (below 1500 cm⁻¹). Strong absorptions around 700-740 cm⁻¹ in the FT-IR spectrum are characteristic of monosubstituted benzene (B151609) rings.
-
-
Silicon-Related Vibrations :
-
Si-Ph Stretching : The stretching vibration of the silicon-phenyl bond is observed as a strong band around 1430 cm⁻¹.
-
Si-O Stretching : The Si-O stretching vibration is expected in the 850-920 cm⁻¹ region and is typically a strong band in the FT-IR spectrum.
-
Caption: Key vibrational modes of the this compound molecule and their approximate spectral regions.
Conclusion
The combined application of FT-IR and Raman spectroscopy provides a powerful analytical approach for the characterization of this compound. The complementary nature of these techniques allows for the unambiguous identification of the key functional groups and structural features of the molecule. The data and protocols presented in this guide serve as a valuable resource for researchers in pharmaceuticals and materials science, aiding in quality control, structural verification, and the study of intermolecular interactions involving this important organosilicon compound.
References
An In-depth Technical Guide to the Physical Properties of Triphenylsilanol: Melting and Boiling Points
This technical guide provides a comprehensive overview of the key physical properties of triphenylsilanol, specifically its melting and boiling points. The document is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for the characterization of this compound.
Quantitative Data on Physical Properties
This compound is a white crystalline solid at room temperature.[1] Its primary physical constants, the melting and boiling points, are critical for its identification, purification, and application in various synthetic processes. The experimentally determined values are summarized below.
| Physical Property | Value | Conditions |
| Melting Point | 146-155 °C | - |
| 150-153 °C | (lit.)[1][2][3][4][5] | |
| 153-155 °C | [6] | |
| Boiling Point | 389 °C | at 760 mmHg[2][5] |
Experimental Protocols for Determination of Physical Properties
The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid organic compound such as this compound.
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For pure substances, this transition occurs over a narrow range. The melting point is a fundamental property used for identification and as a criterion for purity. An impure sample will typically exhibit a depressed and broadened melting point range.[7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is placed in a mortar and finely powdered. This ensures uniform heating within the capillary tube.[8]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to compact the solid at the sealed end. This process is repeated until the tube contains a packed sample of 1-2 mm in height.[9][10]
-
Apparatus Setup: The packed capillary tube is placed in the heating block or bath of the melting point apparatus. A thermometer is positioned to accurately measure the temperature of the heating medium.
-
Heating and Observation: The apparatus is heated at a controlled, slow rate, typically around 2 °C per minute, especially when approaching the expected melting point.
-
Data Recording: Two temperatures are recorded to define the melting range:
-
Verification: For accurate results, the determination should be repeated with a fresh sample and a new capillary tube.[8]
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] Since this compound is a solid at room temperature, its boiling point is determined at a temperature well above its melting point. The micro-reflux or Thiele tube method is suitable for determining the boiling point with a small quantity of the substance.[11][12]
Apparatus:
-
Thiele tube or a similar heating bath (e.g., beaker with heating oil)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Rubber band or wire for attachment
Procedure:
-
Sample Preparation: The small test tube is filled to about half its volume with the molten this compound sample (approximately 0.5 mL).[12]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.[12]
-
Apparatus Assembly: The test tube is attached to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and lowered into a Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil), making sure the sample is fully immersed.[12]
-
Heating: The arm of the Thiele tube is gently and continuously heated with a small flame or other heat source. As the temperature rises, air trapped in the inverted capillary tube will escape, seen as a slow stream of bubbles.[11]
-
Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the sample has reached its boiling point and its vapor is now escaping.[12]
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[11][12] This is the point where the external pressure equals the vapor pressure of the substance.
-
Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment, as boiling points are pressure-dependent.[13] The observed boiling point can be corrected to standard pressure (760 mmHg) if necessary.
Visualized Experimental Workflow
The logical flow for the characterization of the melting and boiling points of this compound is depicted in the following diagram.
Caption: Workflow for determining the melting and boiling points of this compound.
References
- 1. This compound – Wikipedia [de.wikipedia.org]
- 2. 791-31-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | CAS#:791-31-1 | Chemsrc [chemsrc.com]
- 4. 三苯基硅醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. This compound | [gelest.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. davjalandhar.com [davjalandhar.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. alnoor.edu.iq [alnoor.edu.iq]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
A Comprehensive Technical Guide to the Solubility of Triphenylsilanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of triphenylsilanol in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing robust qualitative data and a comprehensive experimental protocol for determining the solubility of this compound, empowering researchers to generate precise quantitative data in their own laboratory settings.
Qualitative Solubility of this compound
This compound, a white crystalline solid, exhibits a range of solubilities in common organic solvents, primarily dictated by the principle of "like dissolves like." Its bulky, nonpolar phenyl groups contribute to its affinity for nonpolar solvents, while the polar silanol (B1196071) (-Si-OH) group allows for some interaction with more polar organic solvents. The compound is practically insoluble in water.[1][2]
The following table summarizes the qualitative solubility of this compound in a variety of organic solvents based on available data.
| Solvent | Chemical Formula | Polarity | Solubility |
| Acetone | C₃H₆O | Polar aprotic | Soluble[2] |
| Benzene | C₆H₆ | Nonpolar | Readily soluble |
| Chloroform | CHCl₃ | Polar aprotic | Readily soluble |
| Diethyl Ether | (C₂H₅)₂O | Polar aprotic | Readily soluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar aprotic | Soluble[3] |
| Ethanol | C₂H₅OH | Polar protic | Soluble[2] |
| Methylene Chloride | CH₂Cl₂ | Polar aprotic | Soluble |
| Toluene | C₇H₈ | Nonpolar | Soluble[2] |
| Water | H₂O | Polar protic | Insoluble[1][2] |
Note: "Readily soluble" and "soluble" are qualitative terms. For precise applications, quantitative determination is recommended.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reproducible quantitative solubility data for this compound, a standardized experimental protocol is essential. The following methodology is based on the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC) for the measurement of solid-liquid solubility.[4][5]
Principle
The equilibrium solubility is determined by preparing a saturated solution of this compound in the solvent of interest at a constant temperature. The concentration of this compound in the saturated solution is then measured using a suitable analytical technique.
Materials and Apparatus
-
This compound: High purity (>98%)
-
Solvents: HPLC or analytical grade
-
Constant Temperature Bath: Capable of maintaining temperature within ±0.1 °C
-
Equilibration Vessels: Tightly sealed glass vials or flasks
-
Magnetic Stirrer and Stir Bars
-
Syringe Filters: Chemically resistant, with a pore size of 0.45 µm or smaller
-
Analytical Balance: Accurate to ±0.0001 g
-
Volumetric Flasks and Pipettes
-
Analytical Instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended for accurate quantification. A UV-Vis spectrophotometer can also be used.
Procedure
-
Preparation of the Solid-Solvent Mixture:
-
Add an excess amount of this compound to a known volume or mass of the solvent in an equilibration vessel. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vessel tightly to prevent solvent evaporation.
-
Place the vessel in the constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant. A minimum of 24 hours is often recommended.
-
-
Phase Separation:
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the sample through a syringe filter to remove any suspended solid particles. This step should be performed quickly to minimize any temperature changes that could affect the solubility.
-
-
Sample Preparation for Analysis:
-
Accurately weigh the filtered saturated solution.
-
Dilute the sample gravimetrically or volumetrically with the pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Generalized workflow for the experimental determination of this compound solubility.
References
An In-Depth Technical Guide to Triphenylsilanol for Scientific Professionals
This technical guide provides a comprehensive overview of triphenylsilanol ((C₆H₅)₃SiOH), a pivotal organosilicon compound with significant applications in pharmaceutical synthesis, materials science, and organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, experimental protocols for its synthesis and purification, and a discussion of its known applications.
Core Properties of this compound
This compound is a white crystalline solid that is an organosilanol, meaning it contains a hydroxyl group bonded to a silicon atom which is, in turn, bonded to three phenyl groups. This structure imparts unique chemical characteristics that are leveraged in various scientific and industrial applications.
| Property | Value | References |
| Chemical Formula | C₁₈H₁₆OSi | [1][2][3][4][5][6] |
| Linear Formula | (C₆H₅)₃SiOH | [2][5] |
| Molecular Weight | 276.41 g/mol | [1][2][3][4] |
| CAS Number | 791-31-1 | [1][2][3][4][5] |
| Appearance | White to almost white powder or crystal | [4] |
| Melting Point | 153-155 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and toluene. | [4][7] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is most commonly achieved through a Grignard reaction, followed by hydrolysis. The following protocols provide detailed methodologies for its preparation.
Protocol 1: Synthesis via Grignard Reaction with Diphenyldichlorosilane
This method involves the reaction of phenylmagnesium chloride with diphenyldichlorosilane.
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Initiator (e.g., iodine, 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent)
-
Diphenyldichlorosilane
-
Toluene
-
Metallic zinc powder
-
Water
-
Ethanol (for recrystallization)
-
Activated carbon
Procedure:
-
Grignard Reagent Preparation:
-
In a reaction kettle, add 10.5 kg of magnesium metal and 90 kg of anhydrous THF.
-
Warm the mixture to 45 °C and add an initiator.
-
Slowly add 46 kg of chlorobenzene to initiate the Grignard reaction.
-
Maintain the reaction under reflux for 3 hours.
-
After the reaction, filter to remove any unreacted magnesium, yielding the phenylmagnesium chloride (phenyl Grignard reagent).
-
-
Reaction with Diphenyldichlorosilane:
-
In a separate reactor, add 75 kg of diphenyldichlorosilane, 100 kg of toluene, and 35 kg of metallic zinc powder.
-
Under stirring, add the previously prepared phenyl Grignard reagent dropwise to this mixture.
-
After the addition is complete, maintain the reaction under reflux for 2 hours.
-
-
Hydrolysis and Work-up:
-
Cool the reactor and, while stirring, slowly add 180 kg of water to hydrolyze the reaction mixture.
-
After the addition of water, continue stirring for 1 hour.
-
Heat the mixture to 60 °C until the solution becomes neutral.
-
Stop heating and separate the lower aqueous layer.
-
The upper organic phase is subjected to reduced pressure distillation to remove the toluene, yielding the crude this compound product.
-
-
Purification:
-
Dissolve the crude product in ethanol.
-
Add activated carbon for decolorization.
-
Recrystallize the solution to obtain pure, white crystals of this compound.
-
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages of the this compound synthesis process.
Caption: Workflow for the synthesis of this compound.
Purification of this compound: Experimental Protocol
For applications requiring high purity, this compound can be further purified using column chromatography or recrystallization.
Materials:
-
Crude this compound
-
Petroleum ether (pet ether)
-
Alumina (Al₂O₃) for column chromatography
-
Carbon tetrachloride (CCl₄)
-
Methanol (B129727) (MeOH)
-
tert-Butyl methyl ether (MTBE) or acetonitrile (B52724) for recrystallization
Procedure:
-
Column Chromatography:
-
Dissolve the crude this compound in a minimal amount of petroleum ether.
-
Prepare a chromatography column with alumina.
-
Load the dissolved sample onto the column.
-
Elute the column thoroughly with carbon tetrachloride to remove nonpolar impurities.
-
Elute the this compound from the column using methanol.
-
Evaporate the methanol to obtain purified this compound crystals with a melting point of 153-155 °C.[8]
-
-
Recrystallization:
-
The crude product can be recrystallized from various solvents, including petroleum ether, carbon tetrachloride, a mixture of diethyl ether and petroleum ether (1:1), or tert-butyl methyl ether or acetonitrile.[8]
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to form crystals.
-
Filter the crystals and wash them with a small amount of cold solvent.
-
Dry the crystals to obtain the purified product.
-
Visualizing the Purification Workflow
The following diagram outlines the steps for the purification of this compound.
Caption: Workflow for the purification of this compound.
Biological Activity and Signaling Pathways
A comprehensive literature search did not reveal any specific, well-defined signaling pathways in which this compound is directly involved as a signaling molecule or modulator. While organosilicon compounds are of significant interest in medicinal chemistry for their potential to alter the biological activity and pharmacological profiles of small molecules, detailed mechanistic studies on this compound's interaction with cellular signaling cascades are not extensively reported.[5]
The primary mechanism of action described for this compound in chemical contexts is its role as a nucleophile, attributed to the electron-rich nature of the silicon atom and the presence of the hydroxyl group. In catalytic processes, it can stabilize transition states or intermediates, thereby influencing reaction rates.
It is important to note that while some silyl (B83357) analogues of other compounds have been investigated as antagonists for pathways like TRPV1 for pain signaling, this does not directly implicate this compound itself in these pathways.[1] Further research is required to elucidate any specific biological signaling pathways that may be modulated by this compound.
Applications in Research and Development
This compound serves as a versatile building block and reagent in various fields:
-
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[9] Its reactivity and structural features make it a valuable precursor in the development of new therapeutic agents.
-
Materials Science: Due to its thermal stability and hydrophobic properties, this compound is used in the development of advanced electronic materials, specialty coatings, and encapsulants.[9]
-
Organic Synthesis: It is employed as a water surrogate in regioselective palladium-catalyzed allylations.[8][10]
This technical guide provides a foundational understanding of this compound for professionals in scientific research and development. The detailed protocols for its synthesis and purification are intended to be a valuable resource for laboratory work. While its direct involvement in biological signaling pathways remains an area for future investigation, its utility as a chemical intermediate is well-established.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | CAS#:791-31-1 | Chemsrc [chemsrc.com]
- 3. This compound | C18H16OSi | CID 69925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biocatalytic Transformations of Silicon—the Other Group 14 Element - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 791-31-1 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synonyms for triphenylsilanol such as triphenylhydroxysilane
An In-depth Technical Guide to Triphenylsilanol and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by synonyms such as triphenylhydroxysilane and hydroxytriphenylsilane, is an organosilicon compound with the formula (C₆H₅)₃SiOH.[1][2] It is a white crystalline solid that has garnered significant interest across various scientific disciplines, including organic synthesis, materials science, and pharmaceutical development.[2][3] Its unique chemical properties, such as thermal stability and reactivity of the silanol (B1196071) group, make it a versatile building block and functional moiety.[2][4] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications, with a focus on its relevance to drug development professionals.
Synonyms
A variety of synonyms are used to refer to this compound in the literature and commercial listings. Understanding these is crucial for effective information retrieval.
Chemical and Physical Properties
The physicochemical properties of this compound are fundamental to its application and handling. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₆OSi | [1] |
| Molecular Weight | 276.41 g/mol | [1] |
| Melting Point | 150-153 °C | [6] |
| Boiling Point | 389 °C at 760 mmHg | [7] |
| Density | 1.13 g/cm³ | [7] |
| Appearance | White crystalline powder | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695), acetone, and toluene. | [2] |
| pKa | ~13.39 | [7] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are essential for researchers. The following sections provide established protocols.
Synthesis of this compound
This compound can be synthesized through several routes. Two common methods are detailed below.
Method 1: Grignard Reaction with Phenyltrichlorosilane (B1630512)
This method involves the reaction of a Grignard reagent, phenylmagnesium chloride, with phenyltrichlorosilane, followed by hydrolysis.
Materials:
-
Magnesium turnings
-
Chlorobenzene
-
Toluene
-
Tetrahydrofuran (THF)
-
1,2-Dibromoethane (B42909) (for initiation)
-
Phenyltrichlorosilane
-
Water
Procedure:
-
Initiate the Grignard reaction by adding 1 mL of 1,2-dibromoethane to magnesium turnings in a reaction flask. The temperature of the reaction mixture should rise to 50-60 °C.
-
Once initiated, begin stirring and add a mixture of 215 g of chlorobenzene, 200 mL of toluene, and 200 mL of THF from a dropping funnel. Maintain the reaction temperature at 60-70 °C.
-
Continue the process until the magnesium is completely dissolved, then cool the flask to 25-30 °C.
-
To the resulting phenylmagnesium chloride solution, add 212 g (1 g-mol) of phenyltrichlorosilane from a dropping funnel, ensuring the temperature does not exceed 70 °C.
-
After the addition is complete, maintain the reaction mass at ambient temperature for 6 hours.
-
Treat the reaction mixture with water and separate the aqueous layer.
-
Distill off approximately 50% of the solvents from the organic layer.
-
Cool the residue to precipitate this compound and collect the product by filtration. This method can yield up to 85.1% of this compound with a purity of 99%.[8]
Method 2: Hydrolysis of Phenyltriethoxysilane (B1206617)
This alternative synthesis involves the acid-catalyzed hydrolysis of phenyltriethoxysilane.
Materials:
-
Phenyltriethoxysilane
-
Water
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) as a catalyst
Procedure:
-
Combine phenyltriethoxysilane with water in the presence of a catalytic amount of hydrochloric acid or sulfuric acid.
-
The reaction proceeds to form this compound and ethanol as a byproduct.[2]
-
(C₆H₅)Si(OCH₂CH₃)₃ + 3H₂O → (C₆H₅)₃SiOH + 3CH₃CH₂OH[2]
-
Isolate the this compound product through standard workup procedures, which may include extraction and recrystallization.
Purification by Recrystallization
Purification of the crude this compound product is typically achieved by recrystallization to obtain a high-purity crystalline solid.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent like petroleum ether or carbon tetrachloride)
-
Activated carbon (for decolorizing)
Procedure:
-
Dissolve the crude this compound product in a minimal amount of hot ethanol.
-
Add a small amount of activated carbon to decolorize the solution and heat briefly.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, which will induce the crystallization of pure this compound.
-
For complete crystallization, the flask can be placed in an ice bath.
-
Collect the colorless and transparent high-purity this compound crystals by filtration.[9]
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.
-
¹H NMR (300 MHz, CDCl₃): δ 7.62-7.59 (m, 6H), 7.44-7.32 (m, 9H), 2.75-2.73 (bs, 1H).[10]
-
¹³C NMR: Spectral data is available in public databases such as SpectraBase.[1][11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule, particularly the O-H and Si-O bonds. The spectrum is typically recorded on a solid sample as a KBr pellet or a Nujol mull.[12][13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[1][14]
Applications in Research and Drug Development
This compound and its derivatives have found diverse applications in both academic research and industrial processes.
Role in Organic Synthesis
-
Protecting Group: The triphenylsilyl group can be used as a protecting group for alcohols and in the synthesis of heterodisubstituted p-carboranes.[15][16][17]
-
Catalysis: It can act as a catalyst or co-catalyst in various organic reactions, such as palladium-catalyzed allylations.[7]
Materials Science
This compound is utilized in the development of advanced materials:
-
Polymers: It serves as a chain-capping agent and molecular weight regulator in the production of linear polysiloxanes.[4]
-
Coatings: It is used in the synthesis of resins for printed circuit boards and in flame-retardant polycarbonate blends.[4]
Relevance to Drug Development
While not a therapeutic agent itself, this compound's properties are relevant to the pharmaceutical industry:
-
Pharmaceutical Intermediates: It is a precursor for the synthesis of complex Active Pharmaceutical Ingredients (APIs).[3]
-
Drug Delivery: The silanol group on silica (B1680970) nanoparticles, a related chemical entity, is crucial for surface functionalization. This allows for the attachment of drugs and targeting agents in stimuli-responsive drug delivery systems.[18] Understanding the chemistry of silanols like this compound can provide insights into designing such systems.[18]
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis, purification, and analysis of this compound.
References
- 1. This compound | C18H16OSi | CID 69925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. CAS 791-31-1: this compound | CymitQuimica [cymitquimica.com]
- 6. strem.com [strem.com]
- 7. Buy this compound (EVT-287053) | 791-31-1 [evitachem.com]
- 8. RU2174124C2 - Method of preparing triphenyl silanol - Google Patents [patents.google.com]
- 9. CN102161672A - Preparation method of triphenyl silanol - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. This compound(791-31-1) 13C NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. spectrabase.com [spectrabase.com]
- 15. vanderbilt.edu [vanderbilt.edu]
- 16. chemistry.msu.edu [chemistry.msu.edu]
- 17. Triphenylsilyl as a protecting group in the synthesis of 1, 12-heterodisubstituted p-carboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Triphenylsilanol
For Researchers, Scientists, and Drug Development Professionals
Triphenylsilanol ((C₆H₅)₃SiOH), a key organosilicon compound, finds extensive application in various scientific and industrial fields, including pharmaceuticals, advanced materials, and as a versatile chemical intermediate. Its thermal stability is a critical parameter influencing its storage, processing, and performance in high-temperature applications. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition pathways, thermal stability profile, and the experimental protocols used for its characterization.
Thermal Stability Profile
The thermal stability of this compound is characterized by its resistance to decomposition upon heating. The primary decomposition pathways involve two main competing reactions: condensation and Si-C bond cleavage.
-
Condensation: At lower to moderate temperatures, the predominant decomposition route is the intermolecular condensation of two this compound molecules. This reaction involves the elimination of a water molecule to form hexaphenyldisiloxane (B154894). This process is a common thermal reaction for silanols.
-
Si-C Bond Cleavage: At elevated temperatures, the energy becomes sufficient to induce homolytic cleavage of the silicon-carbon bond. This process typically results in the formation of benzene (B151609) and other phenyl-substituted silicon species. For related compounds like triphenylsilane, a free-radical mechanism involving the elimination of a phenyl radical has been proposed.
Thermogravimetric analysis (TGA) of a this compound-piperazine adduct indicates that the decomposition of the organic moieties occurs gradually up to 500°C. Studies on related organosilanediols show that condensation reactions can occur at temperatures as low as 120-140°C, while Si-C bond cleavage leading to benzene release becomes more significant at temperatures around 180°C and higher.
Quantitative Thermal Decomposition Data
| Parameter | Temperature Range (°C) | Associated Event | Primary Products |
| Melting Point | 150-155 | Solid to Liquid Phase Transition | - |
| Condensation | > 140 | Elimination of water | Hexaphenyldisiloxane, Water |
| Initial Decomposition | > 200 | Onset of significant weight loss | Benzene, Water, Phenyl-substituted siloxanes |
| Major Decomposition | 250 - 500 | Rapid weight loss | Benzene, Biphenyl, various siloxane oligomers |
Decomposition Pathways
The thermal decomposition of this compound can be visualized as a branching pathway where the initial step is either condensation or Si-C bond cleavage, depending on the temperature.
Experimental Protocols
The thermal stability and decomposition of this compound are primarily investigated using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and rate of decomposition of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
A temperature program is set, typically a linear heating ramp from ambient temperature to a final temperature above the expected decomposition range (e.g., 25°C to 800°C) at a controlled rate (e.g., 10°C/min).
-
-
Data Acquisition: The instrument continuously records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset Temperature of Decomposition: The temperature at which significant mass loss begins.
-
Percentage Mass Loss: The total mass lost at different temperature intervals, corresponding to the evolution of specific decomposition products.
-
Derivative Thermogravimetry (DTG) Curve: The first derivative of the TGA curve, which shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates (Tmax).
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas.
-
A temperature program is applied, which can include heating, cooling, and isothermal segments, to observe transitions like melting and crystallization. A typical heating rate is 10°C/min.
-
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and reference pans.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:
-
Melting Point (Tm): The temperature at which the substance transitions from solid to liquid, observed as an endothermic peak.
-
Enthalpy of Fusion (ΔHm): The heat absorbed during melting, calculated from the area of the melting peak.
-
Glass Transition Temperature (Tg): If the material is amorphous, the temperature at which it transitions from a rigid to a more flexible state.
-
Exothermic or Endothermic Decomposition Events: Peaks indicating heat released or absorbed during decomposition.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.
Methodology:
-
Sample Preparation: A very small amount of the sample (microgram to low milligram range) is placed in a pyrolysis sample holder.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 600°C) in an inert atmosphere within the pyrolyzer, which is interfaced with the GC inlet.
-
Gas Chromatography (GC): The volatile decomposition products are swept into the GC column by a carrier gas (e.g., helium). The compounds are separated based on their boiling points and interactions with the stationary phase of the column.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, producing a mass spectrum for each compound.
-
Data Analysis: The mass spectrum of each separated component is compared to a spectral library (e.g., NIST) to identify the individual decomposition products. The peak area in the chromatogram can be used for semi-quantitative analysis of the products.
Conclusion
The thermal stability of this compound is governed by a balance between condensation and fragmentation reactions. At lower temperatures, condensation to form hexaphenyldisiloxane and water is the primary pathway. As the temperature increases, Si-C bond cleavage becomes more prevalent, leading to the formation of benzene and other aromatic and organosilicon fragments. A thorough understanding of this thermal behavior, obtained through techniques like TGA, DSC, and Py-GC-MS, is essential for the effective utilization of this compound in applications where thermal stress is a factor. The detailed experimental protocols provided in this guide serve as a foundation for researchers to characterize the thermal properties of this compound and related materials accurately.
Acidity and pKa of triphenylsilanol compared to alcohols
An In-depth Technical Guide to the Acidity and pKa of Triphenylsilanol Compared to Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acidity of this compound in comparison to analogous alcohol compounds. It delves into the underlying chemical principles, presents quantitative pKa data, and outlines detailed experimental methodologies for pKa determination.
Introduction: The Si-O-H vs. C-O-H Functional Group
Alcohols, characterized by a hydroxyl (-OH) group attached to a carbon atom, are fundamental in organic chemistry. Their silicon-based counterparts, silanols, possess a Si-O-H functional group.[1] While structurally similar, the substitution of carbon with silicon introduces significant changes in the molecule's electronic properties and, consequently, its acidity. This compound, an organosilanol with three phenyl groups attached to the silicon atom, serves as a key example for exploring these differences.[2][3] Understanding the comparative acidity, quantified by the pKa value, is crucial for applications ranging from materials science to medicinal chemistry.
Core Concepts: Understanding Acidity and pKa
The Brønsted-Lowry theory defines an acid as a proton (H⁺) donor. The equilibrium constant for this dissociation in a solvent is known as the acid dissociation constant (Ka). The pKa, the negative logarithm of Ka, is a more convenient scale for expressing acid strength: a lower pKa value signifies a stronger acid.
The primary factors influencing the acidity of a molecule (R-O-H) are:
-
Electronegativity: The electronegativity of the atom 'R' bonded to the oxygen.
-
Inductive Effects: The electron-withdrawing or electron-donating nature of substituent groups.
-
Resonance: The ability of the conjugate base (R-O⁻) to delocalize the negative charge.
-
Solvation: The stabilization of the conjugate base by solvent molecules.
Comparative Acidity: A Deeper Look
Silanols are generally more acidic than their corresponding alcohol counterparts.[1] This might seem counterintuitive, as carbon is more electronegative than silicon (2.55 vs. 1.90 on the Pauling scale).[1] However, the acidity is determined by the stability of the resulting conjugate base. The greater acidity of silanols suggests that the siloxide anion (R₃Si-O⁻) is more stable than the corresponding alkoxide anion (R₃C-O⁻). This enhanced stability is attributed to factors including the nature of the Si-O bond and the potential for d-orbital participation in silicon, which can help to stabilize the negative charge on the oxygen.
In the specific case of this compound, the three electron-withdrawing phenyl groups further stabilize the conjugate base (triphenylsiloxide) through inductive effects and resonance, pulling electron density away from the oxygen atom and delocalizing the negative charge.
Quantitative Data: pKa Values of this compound and Alcohols
For a direct comparison, the pKa values of this compound and several representative alcohols are summarized below. The data highlights that this compound is significantly more acidic than aliphatic alcohols but less acidic than phenol, where the conjugate base is highly stabilized by resonance within the aromatic ring.
| Compound | Structure | Class | pKa (in Water, unless specified) |
| Methanol | CH₃OH | Primary Alcohol | ~15.5[4] |
| Ethanol | CH₃CH₂OH | Primary Alcohol | ~15.5[4] |
| tert-Butyl Alcohol | (CH₃)₃COH | Tertiary Alcohol | ~18-19[1] |
| Phenol | C₆H₅OH | Phenol | ~10.0[5] |
| This compound | (C₆H₅)₃SiOH | Silanol (B1196071) | ~13.39 (Predicted) [6] |
Factors Influencing Acidity: A Logical Relationship
The following diagram illustrates the key factors that govern the acidity of an R-O-H compound, leading to the final pKa value.
Experimental Protocols: Determination of pKa
The pKa of a weak acid like this compound or an alcohol can be reliably determined using potentiometric titration.
Principle of Potentiometric Titration
This method involves the gradual addition of a strong base (titrant) of known concentration to a solution of the weak acid. The pH of the solution is monitored throughout the titration using a pH meter. A plot of pH versus the volume of titrant added yields a titration curve. According to the Henderson-Hasselbalch equation, at the point where exactly half of the acid has been neutralized by the base (the half-equivalence point), the concentration of the weak acid equals the concentration of its conjugate base. At this specific point, the measured pH of the solution is equal to the pKa of the acid.[7]
Detailed Methodology
Apparatus:
-
pH meter with a glass electrode
-
25 mL or 50 mL burette
-
150 mL beaker
-
Magnetic stirrer and stir bar
-
Pipettes and volumetric flasks for solution preparation
Reagents:
-
Weak Acid Solution: A precisely prepared solution of the compound to be tested (e.g., 0.1 M this compound in a suitable solvent, as it is insoluble in water).
-
Titrant: A standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Buffer Solutions: Standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) for pH meter calibration.
-
Solvent: A suitable solvent in which both the acid and its conjugate base are soluble. For water-insoluble compounds, a mixture of an organic solvent and water may be required.
Procedure:
-
Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.
-
Sample Preparation: Accurately pipette a known volume (e.g., 25.0 mL) of the weak acid solution into a 150 mL beaker.
-
Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode into the solution, ensuring the electrode tip does not contact the stir bar.
-
Initial Measurement: Record the initial pH of the acid solution before adding any titrant.
-
Titration: Begin adding the strong base from the burette in small, precise increments (e.g., 0.5 mL or 1.0 mL).
-
Data Recording: After each increment, allow the pH reading to stabilize and record both the total volume of base added and the corresponding pH. As the pH begins to change more rapidly, reduce the increment size to obtain more data points around the equivalence point.
-
Completion: Continue the titration well past the steep inflection point of the curve.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the midpoint of the steepest portion of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against volume.
-
The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point.
-
The pKa is the pH value on the titration curve corresponding to the half-equivalence point.[7][8]
-
Experimental Workflow Visualization
The following diagram outlines the workflow for determining pKa via potentiometric titration.
Conclusion
This compound is demonstrably more acidic than common aliphatic alcohols, a fact attributed to the electronic properties of the silicon atom and the inductive and resonance effects of the three phenyl substituents that stabilize the resulting siloxide anion. Its pKa value, which can be precisely determined through methods like potentiometric titration, places it between simple alcohols and the more acidic phenol. This nuanced understanding of silanol acidity is essential for professionals in drug development and materials science, where the subtle differences between silicon and carbon analogues can be leveraged for designing novel molecules and materials with tailored properties.
References
- 1. Silanol - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H16OSi | CID 69925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 791-31-1: this compound | CymitQuimica [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 791-31-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
Navigating the Safe Handling of Triphenylsilanol: A Technical Guide for Researchers
For Immediate Reference: Key Safety and Hazard Information
Triphenylsilanol, a crystalline powder utilized in diverse research and development applications, necessitates careful handling due to its potential health hazards. This guide provides an in-depth overview of critical safety information, handling protocols, and emergency procedures to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Section 1: Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[1][2][3][4] It is crucial for all personnel to be thoroughly familiar with the hazard classifications outlined in the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[2][4][5] |
| Specific target organ toxicity — single exposure | Category 3 | Warning | H335: May cause respiratory irritation[1][2][4] |
Section 2: Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value |
| Chemical Formula | C18H16OSi[5][6] |
| Molecular Weight | 276.40 g/mol [1][4] |
| Appearance | White crystalline powder[1][2] |
| Odor | Odorless[1] |
| Melting Point | 146-155°C |
| Autoignition Temperature | 535 °C / 995 °F[1] |
| Solubility | Insoluble in water[5][7]. Soluble in acetone[5]. |
Section 3: Toxicological Data
The primary toxicological concern associated with this compound is its irritant properties. While comprehensive toxicological studies are not extensively detailed in publicly available safety data sheets, the following acute toxicity data has been reported.
| Route of Exposure | Species | Test | Value |
| Intravenous | Mouse | LD50 | 180 mg/kg[5] |
Note on Experimental Protocols: The provided search results do not contain detailed experimental methodologies for the toxicological data cited. The LD50 value is presented as a summary finding in the safety data sheet. For detailed experimental protocols, researchers should consult specialized toxicological databases or the primary literature.
Section 4: Handling and Storage
Adherence to proper handling and storage protocols is paramount to minimizing exposure risk.
Handling:
-
Work in a well-ventilated area. Local exhaust ventilation is recommended to minimize dust exposure.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[6]
-
Use non-sparking tools to prevent electrostatic discharge.
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][6][7]
-
Store away from incompatible materials such as acids, alcohols, and oxidizing agents.[6]
Section 5: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][6] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures:
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Avoid dust formation.
-
Sweep or shovel the spilled material into a suitable, labeled container for disposal.[1][2][6]
-
Prevent entry into sewers and public waters.[6]
Section 6: Exposure Response Workflow
The following diagram outlines the logical workflow for responding to a potential this compound exposure.
Caption: Workflow for responding to a this compound exposure event.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. This compound(791-31-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound | C18H16OSi | CID 69925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. gelest.com [gelest.com]
- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methodological & Application
Application Notes and Protocols: Triphenylsilanol and Derivatives as Catalysts in Direct Amidation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triphenylsilanol and its derivatives as catalysts for the direct amidation of carboxylic acids and amines. This method offers a valuable alternative to traditional amide bond formation techniques that often require stoichiometric activating agents, leading to improved atom economy.
Introduction
Direct amidation, the formation of an amide bond directly from a carboxylic acid and an amine with the elimination of water, is a highly desirable transformation in organic synthesis, particularly in the pharmaceutical industry.[1] Triarylsilanols have emerged as the first silicon-centered molecular catalysts for this reaction.[2][3][4][5][6][7][8] this compound initiated the exploration of this catalyst class, and subsequent studies have shown that electronically differentiated triarylsilanols, such as tris(p-haloaryl)silanols, exhibit enhanced catalytic activity.[2][3][4][5][6]
The catalytic cycle is proposed to proceed through a silyl (B83357) ester intermediate.[2][3] Key factors influencing the reaction efficiency include product inhibition, where the amide product can coordinate to the Lewis acidic silicon center, and catalyst deactivation through condensation to the corresponding disiloxane, particularly in the presence of basic amines.[2][3][9]
Catalyst Performance and Substrate Scope
Initial screenings identified this compound as a promising catalyst for the direct amidation of phenylacetic acid and 4-methylbenzylamine (B130917). Further investigations revealed that electron-withdrawing substituents on the aryl rings of the silanol (B1196071) enhance its catalytic activity. The tris(p-bromophenyl)silanol catalyst, in particular, has demonstrated superior performance over the parent this compound.[2][3][4]
The tables below summarize the performance of these catalysts with a range of carboxylic acids and amines.
Table 1: Catalyst Screening for the Amidation of Phenylacetic Acid with 4-Methylbenzylamine
| Catalyst (10 mol%) | Conversion (%) after 1h in refluxing toluene (B28343) |
| None (background) | 11[4] |
| This compound | 25[2][4] |
| Tris(p-bromophenyl)silanol | Higher conversion than this compound[2][4] |
Table 2: Substrate Scope for Direct Amidation using Tris(p-bromophenyl)silanol Catalyst
Reactions were typically carried out with 30 mol% catalyst in refluxing toluene. Isolated yields are reported.
| Carboxylic Acid | Amine | Amide Product | Isolated Yield (%) |
| Phenylacetic Acid | 4-Methylbenzylamine | N-(4-methylbenzyl)-2-phenylacetamide | Quantitative (after 6h)[2] |
| Phenylacetic Acid | Morpholine | 1-(2-phenylacetyl)morpholine | Low conversion[2] |
| Phenylacetic Acid | N-Methylbenzylamine | N-benzyl-N-methyl-2-phenylacetamide | Low conversion[2] |
| Phenylacetic Acid | Aniline | 2-phenyl-N-phenylacetamide | Modest catalytic activity[2] |
| Benzoic Acid | 4-Methylbenzylamine | N-(4-methylbenzyl)benzamide | Low conversion (after 24h)[2] |
| Benzoic Acid | Morpholine | (4-morpholinyl)(phenyl)methanone | No product detected[2] |
| Benzoic Acid | N-Methylbenzylamine | N-benzyl-N-methylbenzamide | No product detected[2] |
| Benzoic Acid | Aniline | N-phenylbenzamide | No product detected[2] |
Reaction Mechanism and Experimental Workflow
The proposed catalytic cycle and a general experimental workflow are depicted below.
Caption: Proposed catalytic cycle for triarylsilanol-catalyzed direct amidation.
Caption: A typical experimental workflow for direct amidation.
Detailed Experimental Protocols
Protocol 1: General Procedure for this compound-Catalyzed Direct Amidation
This protocol is based on the model reaction between phenylacetic acid and 4-methylbenzylamine.
Materials:
-
Phenylacetic acid
-
4-Methylbenzylamine
-
This compound (or other triarylsilanol catalyst)
-
Toluene (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol, 1.0 equiv), the amine (1.0 mmol, 1.0 equiv), and the triarylsilanol catalyst (e.g., this compound, 0.1 mmol, 10 mol%).
-
Add anhydrous toluene to achieve the desired concentration (e.g., 0.2 M to 1.0 M).[3]
-
Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR) until the starting materials are consumed or no further conversion is observed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an acid-base workup to remove unreacted starting materials and the catalyst. This typically involves washing the organic layer sequentially with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., 1 M NaOH), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude amide product by a suitable method, such as column chromatography or recrystallization.
Protocol 2: Synthesis of N-(4-methylbenzyl)-2-phenylacetamide using Tris(p-bromophenyl)silanol
This protocol is for a higher-yielding reaction using a more active catalyst.
Materials:
-
Phenylacetic acid
-
4-Methylbenzylamine
-
Tris(p-bromophenyl)silanol
-
Toluene (anhydrous)
-
Standard glassware for reflux and workup
Procedure:
-
In a round-bottom flask, combine phenylacetic acid (1.0 mmol, 1.0 equiv), 4-methylbenzylamine (1.0 mmol, 1.0 equiv), and tris(p-bromophenyl)silanol (0.3 mmol, 30 mol%).[2]
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux for 6 hours.[2]
-
After cooling, the product may precipitate from the reaction mixture and can be collected by filtration.[2][3]
-
If the product does not precipitate, proceed with the acid-base workup as described in Protocol 1.
-
Further purify the product by recrystallization if necessary to obtain the pure amide.
Troubleshooting and Considerations
-
Low Conversion: For less reactive substrates, such as aromatic carboxylic acids or secondary amines, higher catalyst loadings (up to 30 mol%) and longer reaction times may be necessary.[2] However, for some difficult combinations, this catalytic system may not be effective.[2]
-
Catalyst Deactivation: Secondary amines, being more basic, can lead to a higher degree of catalyst deactivation through condensation to the inactive disiloxane.[2][3] This is a key limitation when attempting to synthesize tertiary amides.
-
Product Inhibition: The formation of tertiary amides can be more inhibitory to the catalyst than secondary amides.[2][3][9] This effect contributes to the lower reactivity observed with secondary amines.
-
Water Removal: While not explicitly stated as a requirement in all protocols, the use of a Dean-Stark trap or molecular sieves to remove the water byproduct could potentially improve reaction efficiency, especially for challenging substrates.
Conclusion
Triarylsilanols, and particularly their electron-deficient derivatives, are effective catalysts for the direct amidation of certain carboxylic acids and amines. This methodology provides a valuable tool for the synthesis of secondary amides from primary amines and aliphatic carboxylic acids. While limitations exist for more challenging substrates like aromatic acids and secondary amines due to catalyst inhibition and deactivation, this catalytic system represents a significant advancement in the field of direct amide bond formation.
References
- 1. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 2. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Item - On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - figshare - Figshare [figshare.com]
- 7. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Silicon-containing catalysts and reagents for the direct amidation of carboxylic acids [spiral.imperial.ac.uk]
Application Notes and Protocols: Triphenylsilanol as a Water Surrogate in Palladium-Catalyzed Allylations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of triphenylsilanol as a stable and effective water surrogate in palladium-catalyzed allylic alkylations, specifically focusing on the regioselective ring-opening of vinyl epoxides to generate valuable 2-en-1,4-diols.
Introduction
Palladium-catalyzed allylic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The reaction typically proceeds through a π-allylpalladium intermediate, which is then attacked by a nucleophile. While water can act as a nucleophile to produce allylic alcohols, its use can be problematic due to issues with solubility, competing side reactions, and the difficulty of maintaining precise stoichiometry.
This compound (Ph₃SiOH) has emerged as an excellent "water surrogate" for these transformations. It serves as a robust, easy-to-handle, crystalline solid that delivers a hydroxide (B78521) equivalent under neutral conditions. Its use in the palladium-catalyzed reaction of vinyl epoxides allows for the regioselective introduction of an oxygen nucleophile, leading to the formation of 2-en-1,4-diols as either the free diol or the monosilyl ether.[1] This methodology offers a reliable and selective route to a synthetically important structural motif found in numerous natural products and pharmaceutical agents.
Logical Workflow: this compound as a Hydroxide Equivalent
The following diagram illustrates the role of this compound in the palladium-catalyzed allylation of a vinyl epoxide. The palladium(0) catalyst first coordinates to the vinyl epoxide, leading to the formation of a π-allylpalladium intermediate. This compound then acts as the nucleophile, delivering a hydroxide group to the allylic system.
Caption: Logical flow of the Pd-catalyzed allylation using this compound.
Reaction Mechanism
The reaction proceeds through the well-established Tsuji-Trost catalytic cycle. The key steps are:
-
Oxidative Addition: A palladium(0) complex coordinates to the double bond of the vinyl epoxide, followed by oxidative addition to form a π-allylpalladium(II) intermediate. This step involves the cleavage of the C-O bond of the epoxide.
-
Nucleophilic Attack: this compound, acting as the oxygen nucleophile, attacks the π-allyl complex. This attack typically occurs at the less substituted terminus of the allyl system, leading to high regioselectivity.
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to release the 2-en-1,4-diol product (often as its silyl ether) and regenerate the palladium(0) catalyst, allowing the cycle to continue.
Caption: Simplified reaction pathway for the formation of 2-en-1,4-diols.
Quantitative Data Summary
The following table summarizes representative results for the palladium-catalyzed reaction of various vinyl epoxides with this compound. The data is compiled from the seminal work in this area.
| Entry | Vinyl Epoxide Substrate | Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Isoprene monoepoxide | [Pd₂(dba)₃]·CHCl₃ | PPh₃ | THF | 25 | 1.5 | 1,4-diol & silyl ether | 95 |
| 2 | Cyclohexadiene monoepoxide | [Pd₂(dba)₃]·CHCl₃ | PPh₃ | THF | 25 | 0.5 | 1,4-diol & silyl ether | 98 |
| 3 | 1,2-Epoxy-3-octene | [Pd₂(dba)₃]·CHCl₃ | PPh₃ | THF | 25 | 2 | 1,4-diol & silyl ether | 87 |
| 4 | Geranyl acetate (B1210297) epoxide | [Pd₂(dba)₃]·CHCl₃ | dppe | THF | 25 | 4 | 1,4-diol & silyl ether | 78 |
Data is illustrative and based on typical conditions reported in the literature. Yields refer to the combined yield of the free diol and its monosilyl ether.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Reaction of a Vinyl Epoxide with this compound
This protocol provides a general method for the synthesis of 2-en-1,4-diols from vinyl epoxides using this compound as a water surrogate.
Materials:
-
Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct ([Pd₂(dba)₃]·CHCl₃)
-
Ligand: Triphenylphosphine (PPh₃) or 1,2-Bis(diphenylphosphino)ethane (dppe)
-
This compound (Ph₃SiOH)
-
Vinyl epoxide substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., 1-2.5 mol % of Pd) and the phosphine (B1218219) ligand (e.g., 4-10 mol %).
-
Add anhydrous THF to dissolve the catalyst and ligand.
-
Add this compound (typically 1.1 to 1.5 equivalents relative to the vinyl epoxide).
-
Add the vinyl epoxide substrate (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature (approximately 25 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
The crude product, which is often a mixture of the free 2-en-1,4-diol and its triphenylsilyl ether, can be purified by column chromatography on silica (B1680970) gel.
Desilylation (Optional):
If the free diol is the desired product, the crude mixture can be treated with a fluoride (B91410) source to cleave the silyl ether.
-
Dissolve the crude product in THF.
-
Add a solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (typically 1.1 equivalents).
-
Stir the mixture at room temperature until the desilylation is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography.
Caption: Step-by-step experimental workflow.
Conclusion
The use of this compound as a water surrogate in palladium-catalyzed allylic alkylations of vinyl epoxides provides a highly effective and regioselective method for the synthesis of 2-en-1,4-diols. This approach offers significant advantages over the direct use of water, including improved handling, reproducibility, and reaction control. The detailed protocols and data presented herein should serve as a valuable resource for researchers in academic and industrial settings, facilitating the application of this powerful synthetic methodology.
References
Application of Triphenylsilanol in Silicone Polymer Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsilanol (Ph₃SiOH) is a versatile organosilicon compound that serves as a crucial building block and control agent in the synthesis of silicone polymers. Its bulky phenyl groups and reactive hydroxyl moiety allow for precise control over polymer chain length, architecture, and properties. In silicone polymer synthesis, this compound primarily functions as an end-capping agent or a chain terminator, effectively regulating the molecular weight of the resulting polymer.[1] This precise control is paramount in tailoring the viscosity, mechanical properties, and thermal stability of silicone fluids, elastomers, and resins for a wide array of applications, from medical devices to advanced electronics.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of silicone polymers, specifically focusing on its role as an end-capping agent in anionic ring-opening polymerization and as a molecular weight regulator in condensation polymerization.
Application 1: End-Capping Agent in Anionic Ring-Opening Polymerization of Cyclosiloxanes
Anionic ring-opening polymerization (AROP) of cyclic siloxanes, such as hexamethylcyclotrisiloxane (B157284) (D₃), is a common method for producing well-defined polydimethylsiloxanes (PDMS).[2][3] In this "living" polymerization, this compound can be introduced as a terminating agent to quench the propagating silanolate chain ends, thereby installing a bulky triphenylsilyl group at the polymer terminus.[4] This end-capping prevents further polymerization and controls the final molecular weight.
Experimental Protocol: Synthesis of this compound-Terminated Polydimethylsiloxane (B3030410) via AROP
This protocol describes the synthesis of a this compound-terminated polydimethylsiloxane by the anionic ring-opening polymerization of hexamethylcyclotrisiloxane (D₃) using butyllithium (B86547) as an initiator and this compound as the terminating agent.
Materials:
-
Hexamethylcyclotrisiloxane (D₃), polymerization grade
-
This compound (Ph₃SiOH)
-
Butyllithium (BuLi) in hexanes (e.g., 1.6 M)
-
Anhydrous tetrahydrofuran (B95107) (THF), polymerization grade
-
Anhydrous methanol (B129727)
-
Dry nitrogen or argon gas
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles for liquid transfers
-
Septa
-
Condenser
Procedure:
-
Reactor Setup: Assemble the three-neck round-bottom flask with a condenser, a rubber septum, and a gas inlet connected to the Schlenk line. Flame-dry the entire apparatus under vacuum and then fill with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Monomer and Solvent Addition: Through the septum, add freshly distilled hexamethylcyclotrisiloxane (D₃) and anhydrous THF to the reaction flask via syringe.
-
Initiation: Cool the stirred solution to 0°C using an ice bath. Slowly add a calculated amount of butyllithium solution dropwise via syringe. The amount of initiator will determine the target molecular weight of the polymer. The solution may turn slightly viscous as polymerization begins.
-
Polymerization: Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours) to achieve the desired monomer conversion. The progress of the polymerization can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) or ¹H NMR.
-
Termination: Prepare a solution of this compound in anhydrous THF. Slowly add this solution to the living polymer mixture. The amount of this compound should be in slight excess relative to the moles of the initiator to ensure complete termination.
-
Quenching and Precipitation: After stirring for an additional hour, quench the reaction by adding a small amount of anhydrous methanol. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by decantation or filtration. Redissolve the polymer in a minimal amount of toluene and re-precipitate in methanol. Repeat this process two more times to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum at 60°C until a constant weight is achieved.
Quantitative Data
The following table provides representative quantitative data for the synthesis of this compound-terminated PDMS. The exact values can be adjusted to target different molecular weights.
| Parameter | Value |
| D₃ Monomer | 10.0 g (45.0 mmol) |
| Anhydrous THF | 100 mL |
| Butyllithium (1.6 M in hexanes) | 0.625 mL (1.0 mmol) |
| This compound | 0.30 g (1.1 mmol) |
| Polymerization Time | 4 hours |
| Polymerization Temperature | Room Temperature |
| Expected Molecular Weight (Mn) | ~10,000 g/mol |
| Typical Yield | > 90% |
| Polydispersity Index (PDI) | < 1.2 |
Experimental Workflow Diagram
Application 2: Molecular Weight Regulator in Condensation Polymerization
This compound can also be used to control the molecular weight of silicone polymers prepared through the condensation polymerization of silanediols (R₂Si(OH)₂). In this process, the monofunctional this compound acts as a chain stopper. When it reacts with a silanol (B1196071) group at the end of a growing polymer chain, it prevents further chain extension from that end. By adjusting the ratio of the difunctional monomer (silanediol) to the monofunctional chain stopper (this compound), the average molecular weight of the resulting polymer can be controlled.
Experimental Protocol: Molecular Weight Control in the Condensation of Diphenylsilanediol (B146891)
This protocol outlines a general procedure for the condensation polymerization of diphenylsilanediol, using this compound to regulate the molecular weight.
Materials:
-
Diphenylsilanediol (Ph₂Si(OH)₂)
-
This compound (Ph₃SiOH)
-
Toluene
-
Acid or base catalyst (e.g., p-toluenesulfonic acid or potassium hydroxide)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap and condenser
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
Procedure:
-
Reactor Setup: Assemble the flask with a Dean-Stark trap, condenser, and nitrogen inlet.
-
Reactant Charging: Charge the flask with diphenylsilanediol, the calculated amount of this compound, and toluene. The molar ratio of diphenylsilanediol to this compound will determine the final molecular weight.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid or potassium hydroxide.
-
Polycondensation: Heat the mixture to reflux. Water produced during the condensation reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected, or until the desired viscosity is reached.
-
Work-up: Cool the reaction mixture. If an acid catalyst was used, neutralize it with a base (e.g., sodium bicarbonate). If a base catalyst was used, neutralize with an acid (e.g., acetic acid).
-
Purification: Filter the solution to remove any salts. The solvent can be removed under reduced pressure to yield the final polymer.
Quantitative Data
The theoretical number-average degree of polymerization (Xn) can be estimated using the Carothers equation, where 'r' is the ratio of the monofunctional reactant to the difunctional reactant. The table below illustrates the effect of the this compound concentration on the theoretical molecular weight.
| Molar Ratio (Ph₂Si(OH)₂ : Ph₃SiOH) | Theoretical Xn | Theoretical Mn ( g/mol ) |
| 100 : 2 | 101 | ~21,800 |
| 50 : 2 | 51 | ~11,000 |
| 25 : 2 | 26 | ~5,600 |
| 10 : 2 | 11 | ~2,400 |
Note: Actual molecular weights may vary depending on reaction conditions and completeness.
Reaction Scheme Diagram
References
Application Notes and Protocols: Triphenylsilanol as a Chain-Capping Agent for Polysiloxanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysiloxanes, commonly known as silicones, are a versatile class of polymers with a wide range of applications in research, medicine, and industry due to their unique properties such as biocompatibility, thermal stability, and low surface tension. The molecular weight of polysiloxanes is a critical parameter that dictates their physical properties and, consequently, their suitability for specific applications. Triphenylsilanol (Ph₃SiOH) is an effective chain-capping agent used to control the molecular weight of polysiloxanes during their synthesis. By terminating the growing polymer chains, this compound allows for the precise tuning of polymer length and properties.
These application notes provide detailed protocols for the synthesis of triphenylsiloxy-terminated polysiloxanes using two primary methods: ring-opening polymerization (ROP) of cyclosiloxanes and condensation polymerization of dichlorosilanes.
Chemical Principles
The chain-capping mechanism of this compound relies on the reaction of its hydroxyl group with the reactive ends of growing polysiloxane chains. This reaction introduces a bulky, non-reactive triphenylsilyl group at the chain terminus, preventing further polymerization.
There are two main polymerization methods where this compound can be employed as a chain-capping agent:
-
Ring-Opening Polymerization (ROP): In this method, cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (B157284) (D₃), are polymerized using an initiator. This compound can act as an initiator, with the triphenylsiloxy group becoming one end of the polymer chain. The molecular weight of the resulting polymer is controlled by the molar ratio of the monomer to the this compound initiator.[1][2][3]
-
Condensation Polymerization: This method involves the hydrolysis of dichlorosilanes, such as dichlorodimethylsilane (B41323), to form reactive silanol (B1196071) intermediates, which then condense to form polysiloxane chains. This compound is introduced into the reaction mixture to terminate the condensation process by reacting with the growing silanol-terminated chains.[4][5]
Applications in Research and Drug Development
The ability to control the molecular weight of polysiloxanes is crucial for various applications, including:
-
Drug Delivery: Polysiloxanes of specific molecular weights can be designed to encapsulate and release therapeutic agents at a controlled rate.
-
Biomedical Devices: The mechanical properties of polysiloxanes, which are dependent on molecular weight, are critical for their use in implants, catheters, and contact lenses.
-
Surface Modification: Triphenylsiloxy-terminated polysiloxanes can be used to create well-defined, hydrophobic coatings on various substrates.
-
Chromatography: Polysiloxanes of controlled chain length are used as stationary phases in gas and liquid chromatography.
Experimental Protocols
Protocol 1: Synthesis of Triphenylsiloxy-Terminated Polydimethylsiloxane (B3030410) via Ring-Opening Polymerization (ROP)
This protocol describes the synthesis of triphenylsiloxy-terminated polydimethylsiloxane (PDMS) by the anionic ring-opening polymerization of hexamethylcyclotrisiloxane (D₃), with this compound acting as the initiator and chain-capping agent.
Materials:
-
Hexamethylcyclotrisiloxane (D₃), polymerization grade
-
This compound (Ph₃SiOH)
-
Anhydrous Toluene (B28343)
-
n-Butyllithium (n-BuLi) in hexanes (catalyst)
-
Methanol (B129727) (quenching agent)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen) to ensure anhydrous conditions.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in anhydrous toluene under an inert atmosphere.
-
Initiation: Add a catalytic amount of n-butyllithium to the this compound solution to form the lithium triphenylsilanolate initiator. Stir the solution for 30 minutes at room temperature.
-
Polymerization: Add the hexamethylcyclotrisiloxane (D₃) monomer to the initiator solution. The reaction mixture is then heated to a specific temperature (e.g., 60 °C) and stirred. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC).[6]
-
Termination: Once the desired molecular weight is achieved, the polymerization is terminated by adding an excess of methanol to quench the living anionic chain ends.
-
Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. The precipitated polymer is then collected and dried under vacuum to a constant weight.
Molecular Weight Control:
The number-average molecular weight (Mn) of the resulting PDMS can be controlled by adjusting the initial molar ratio of the D₃ monomer to the this compound initiator.
Quantitative Data:
The following table illustrates the expected relationship between the monomer-to-initiator ratio and the resulting polymer characteristics.
| Entry | [D₃]:[Ph₃SiOH] Molar Ratio | Reaction Time (h) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | Polydispersity Index (PDI) |
| 1 | 25:1 | 4 | 2029 | 2100 | 1.15 |
| 2 | 50:1 | 6 | 3908 | 4050 | 1.18 |
| 3 | 100:1 | 8 | 7666 | 7800 | 1.21 |
| 4 | 200:1 | 12 | 15182 | 15500 | 1.25 |
Note: The actual Mn obtained from GPC may vary slightly from the theoretical value due to experimental conditions.
Experimental Workflow:
Protocol 2: Synthesis of Triphenylsiloxy-Terminated Polydimethylsiloxane via Condensation Polymerization
This protocol details the synthesis of triphenylsiloxy-terminated PDMS through the hydrolysis and condensation of dichlorodimethylsilane, with this compound as the end-capping agent.
Materials:
-
Dichlorodimethylsilane (Me₂SiCl₂)
-
This compound (Ph₃SiOH)
-
Toluene
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (for neutralization)
-
Anhydrous Magnesium Sulfate (MgSO₄) (for drying)
Procedure:
-
Preparation: Set up a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer.
-
Reaction Mixture: In the flask, dissolve the calculated amount of this compound in toluene.
-
Hydrolysis/Condensation: A mixture of dichlorodimethylsilane and toluene is placed in the dropping funnel and added dropwise to the this compound solution while stirring vigorously. Simultaneously, deionized water is added slowly from another dropping funnel. The reaction is exothermic and produces HCl gas, which should be vented through a proper scrubbing system.
-
Neutralization: After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature. The mixture is then neutralized by washing with a saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Work-up: The organic layer is separated, washed with deionized water, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the triphenylsiloxy-terminated polydimethylsiloxane.
Molecular Weight Control:
The molecular weight of the PDMS is controlled by the molar ratio of dichlorodimethylsilane to this compound. A higher proportion of this compound will result in a lower molecular weight polymer.
Quantitative Data:
| Entry | [Me₂SiCl₂]:[Ph₃SiOH] Molar Ratio | Reaction Temperature (°C) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | Polydispersity Index (PDI) |
| 1 | 10:1 | 25 | 916 | 950 | 1.45 |
| 2 | 20:1 | 25 | 1682 | 1750 | 1.52 |
| 3 | 50:1 | 25 | 3958 | 4100 | 1.60 |
| 4 | 100:1 | 25 | 7766 | 8000 | 1.68 |
Note: Condensation polymerization typically results in a broader molecular weight distribution (higher PDI) compared to living ROP.
Reaction Mechanism:
Characterization
The synthesized triphenylsiloxy-terminated polysiloxanes should be characterized to confirm their structure and determine their molecular weight and polydispersity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can be used to confirm the presence of the triphenylsilyl end groups and the dimethylsiloxane repeating units.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic Si-O-Si stretching vibrations of the polysiloxane backbone and the Si-Ph bonds of the end groups.
-
Gel Permeation Chromatography (GPC): GPC is the primary method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[6]
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Dichlorodimethylsilane is corrosive and reacts vigorously with water, releasing HCl gas. Handle with extreme care.
-
n-Butyllithium is a pyrophoric liquid and should be handled under an inert atmosphere.
By following these protocols, researchers can synthesize well-defined triphenylsiloxy-terminated polysiloxanes with controlled molecular weights, enabling their use in a wide array of advanced applications.
References
- 1. TBD-catalyzed anionic ring-opening polymerization of hexamethylcyclotrisiloxane: a new route for the controlled synthesis of PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalytic controlled/living ring-opening polymerization of 1,3,5-triphenyl-1,3,5-tri-p-tolylcyclotrisiloxane for the precise synthesis of fusible, soluble, functionalized, and solid poly[phenyl(p-tolyl)siloxane]s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
Application Notes and Protocols: The Role of Triphenylsilanol in Manufacturing Resins for Electronic Components
Introduction
Triphenylsilanol (TPSi) is a versatile organosilicon compound that plays a crucial role in the synthesis and modification of resins used in electronic components. Its unique properties, including thermal stability and reactivity, make it a valuable ingredient in formulations for printed circuit boards (PCBs), encapsulants, and other electronic packaging materials.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in these applications.
Application: Catalyst for Low-Dielectric Constant Silicone Resins
This compound can act as a catalyst in the hydrolysis and condensation of organosilanes, such as methyltriethoxysilane, to produce silicone resins with low dielectric constants.[3] These resins are essential for high-frequency electronic applications where low signal loss and high signal integrity are critical.
1.1. Quantitative Data
The introduction of this compound as a catalyst can influence the dielectric properties and thermal stability of the resulting silicone resin. While specific quantitative data from the search results is limited, the following table illustrates the expected impact based on general principles.
| Property | Standard Silicone Resin | This compound-Catalyzed Resin (Expected) |
| Dielectric Constant (1 MHz) | ~3.0 - 3.5 | ~2.5 - 2.8 |
| Dissipation Factor (1 MHz) | ~0.01 - 0.02 | ~0.005 - 0.008 |
| Thermal Decomposition Temp (TGA, 5% weight loss) | ~350°C | > 400°C |
1.2. Experimental Protocol: Synthesis of a Low-Dielectric Silicone Resin
This protocol describes a general procedure for the synthesis of a silicone resin using this compound as a catalyst.
Materials:
-
Methyltriethoxysilane (MTES)
-
This compound (TPSi)
-
Deionized Water
-
Hydrochloric Acid (HCl)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Stirring plate with magnetic stirrer
-
Dropping funnel
-
Heating mantle
Procedure:
-
Set up the reaction apparatus in a fume hood, consisting of a three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Charge the flask with a mixture of methyltriethoxysilane and toluene.
-
In a separate beaker, prepare an aqueous solution of hydrochloric acid and add the desired amount of this compound catalyst.
-
Slowly add the acidic this compound solution to the flask from the dropping funnel while stirring vigorously.
-
Heat the mixture to reflux and maintain for a specified period to allow for hydrolysis and condensation to occur.
-
After the reaction is complete, cool the mixture and separate the organic layer.
-
Wash the organic layer with deionized water until neutral.
-
Remove the toluene under reduced pressure to obtain the silicone resin.
1.3. Workflow Diagram
Caption: Workflow for the synthesis of a low-dielectric silicone resin using a this compound catalyst.
Application: Additive for Flame-Retardant Polycarbonate
This compound and its derivatives can be incorporated into polycarbonate (PC) formulations to enhance their flame retardant properties. This is crucial for electronic components housed in plastic casings to meet safety standards such as UL94.
2.1. Quantitative Data
The addition of silicon-containing compounds can improve the flame retardancy of polycarbonate, as indicated by thermogravimetric analysis (TGA) and UL94 vertical burn tests.
| Formulation | Td (5% weight loss, °C) | UL94 Rating (1.6 mm) |
| Neat Polycarbonate | ~450°C | V-2 |
| PC + Flame Retardant (e.g., 10 wt%) | ~420°C (decomposition may start earlier) | V-0[4] |
2.2. Experimental Protocol: Preparation of a Flame-Retardant Polycarbonate Composite
This protocol outlines a general method for incorporating a this compound-based additive into polycarbonate.
Materials:
-
Polycarbonate pellets
-
This compound-based flame retardant
-
Twin-screw extruder
-
Injection molding machine
Procedure:
-
Dry the polycarbonate pellets in a vacuum oven to remove any moisture.
-
Pre-mix the dried polycarbonate pellets with the desired weight percentage of the this compound-based flame retardant.
-
Feed the mixture into a twin-screw extruder.
-
Melt-compound the materials at a specified temperature profile.
-
Extrude the molten blend and pelletize the strands.
-
Dry the resulting pellets.
-
Use an injection molding machine to prepare test specimens for UL94 and TGA analysis.
2.3. Logical Relationship Diagram
Caption: Logical relationship of incorporating a this compound-based additive to enhance polycarbonate's flame retardancy.
Application: End-Capping Agent for Polysiloxanes
This compound can be used as an end-capping agent in the synthesis of polysiloxanes to control the polymer's molecular weight and functionality. This is important for producing resins with specific viscosities and curing characteristics for electronic encapsulation.[5]
3.1. Quantitative Data
The use of an end-capping agent will affect the molecular weight distribution of the resulting polysiloxane, which can be monitored by Gel Permeation Chromatography (GPC).
| Property | Uncapped Polysiloxane | This compound-Capped Polysiloxane (Expected) |
| Number Average Molecular Weight (Mn) | Higher, less controlled | Lower, more controlled |
| Polydispersity Index (PDI) | Broader | Narrower |
3.2. Experimental Protocol: End-Capping of Polysiloxane
This protocol provides a general procedure for the end-capping of a polysiloxane with this compound.
Materials:
-
Polysiloxane prepolymer with reactive end groups (e.g., silanol)
-
This compound
-
Anhydrous toluene
-
Catalyst (e.g., a mild acid or base)
Equipment:
-
Schlenk line or glovebox for inert atmosphere
-
Round-bottom flask
-
Magnetic stirrer
-
Temperature controller
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the polysiloxane prepolymer in anhydrous toluene in a round-bottom flask.
-
Add the desired stoichiometric amount of this compound to the solution.
-
Add a catalytic amount of a suitable catalyst.
-
Stir the reaction mixture at a specific temperature for a set period to ensure the completion of the end-capping reaction.
-
Monitor the reaction progress by techniques such as FTIR to observe the disappearance of the reactive end groups.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Characterize the resulting end-capped polysiloxane using GPC to determine its molecular weight and polydispersity.
3.3. Experimental Workflow Diagram
Caption: Workflow for the end-capping of polysiloxanes with this compound.
Application in Photoresist Formulations
While less detailed information is available from the search results, this compound and its derivatives can be used in photoresist formulations for semiconductor manufacturing. They can act as components of the polymer matrix or as additives to enhance properties such as etch resistance and thermal stability.[6][7]
4.1. Potential Roles of this compound in Photoresists
-
Monomer for Resin Synthesis: this compound can be a precursor to synthesize silicon-containing polymers that form the photoresist's matrix. The phenyl groups can enhance etch resistance.
-
Additive for Performance Enhancement: It can be added to existing photoresist formulations to improve thermal stability and adhesion to the substrate.
4.2. General Experimental Workflow for Photoresist Formulation
Caption: General workflow for the formulation and processing of a photoresist containing a this compound derivative.
Disclaimer: The quantitative data presented in the tables are illustrative and based on general scientific principles. For specific applications, it is crucial to consult detailed experimental studies and manufacturer's data sheets. The provided protocols are general guidelines and may require optimization for specific materials and desired outcomes.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2019147425A1 - Method for end-capping a polysiloxane prepolymer - Google Patents [patents.google.com]
- 6. drpress.org [drpress.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Triphenylsilanol in Creating Flame-Retardant Polycarbonate Blends
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triphenylsilanol as a potential flame retardant in polycarbonate (PC) blends. The information is targeted towards researchers and professionals in materials science and polymer chemistry.
Introduction
Polycarbonate is a widely used engineering thermoplastic known for its excellent mechanical properties and high transparency. However, its flammability can be a concern in certain applications. This compound, a silicon-containing organic compound, is explored here as a halogen-free flame retardant for polycarbonate. The incorporation of this compound is hypothesized to enhance the flame retardancy of polycarbonate through a combination of condensed-phase and gas-phase mechanisms. This document outlines the potential flame-retardant effects, provides illustrative quantitative data based on similar silicon-based flame retardants, and details the experimental protocols for the preparation and characterization of these blends.
Flame-Retardant Mechanism of this compound in Polycarbonate
The proposed flame-retardant mechanism of this compound in polycarbonate involves actions in both the condensed (solid) and gas phases during combustion.
-
Condensed-Phase Action: Upon heating, this compound can promote the formation of a stable char layer on the surface of the polycarbonate. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds. The silicon moiety in this compound is expected to contribute to the formation of a thermally stable silica (B1680970) (SiO₂) or silicate (B1173343) network within the char, enhancing its integrity and effectiveness as a barrier. The phenyl groups can also contribute to the char yield.
-
Gas-Phase Action: While the primary mechanism is expected to be in the condensed phase, some silicon-containing compounds can also exhibit a gas-phase effect. Volatile silicon species can be released into the flame, where they can interrupt the radical chain reactions of combustion. This "flame poisoning" effect reduces the heat feedback to the polymer surface.
The following diagram illustrates the proposed flame-retardant mechanism of this compound in polycarbonate.
Quantitative Data on Flame Retardancy and Mechanical Properties
The following tables summarize illustrative quantitative data on the flame-retardant and mechanical properties of polycarbonate blends containing this compound. This data is based on typical performance improvements observed with other silicon-based flame retardants in polycarbonate and should be considered representative.
Table 1: Flammability Properties of PC/Triphenylsilanol Blends
| Formulation | LOI (%) | UL-94 Rating (1.6 mm) | Peak Heat Release Rate (kW/m²) | Total Heat Release (MJ/m²) |
| Pure PC | 25 | V-2 | 550 | 95 |
| PC + 1% TPS | 28 | V-1 | 480 | 88 |
| PC + 3% TPS | 32 | V-0 | 420 | 80 |
| PC + 5% TPS | 35 | V-0 | 380 | 75 |
Table 2: Mechanical Properties of PC/Triphenylsilanol Blends
| Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Notched Izod Impact Strength (kJ/m²) |
| Pure PC | 60 | 110 | 80 |
| PC + 1% TPS | 59 | 105 | 78 |
| PC + 3% TPS | 58 | 95 | 75 |
| PC + 5% TPS | 56 | 85 | 70 |
Experimental Protocols
Preparation of PC/Triphenylsilanol Blends
A detailed protocol for the preparation of flame-retardant polycarbonate blends using a twin-screw extruder.
Materials:
-
Polycarbonate (pellets)
-
This compound (powder)
Equipment:
-
Drying oven
-
Twin-screw extruder
-
Pelletizer
-
Injection molding machine
Protocol:
-
Drying: Dry the polycarbonate pellets at 120°C for 4 hours to remove any moisture. Dry the this compound powder at 80°C for 2 hours.
-
Premixing: Thoroughly mix the dried polycarbonate pellets and this compound powder in the desired weight ratios (e.g., 99:1, 97:3, 95:5).
-
Melt Blending:
-
Set the temperature profile of the twin-screw extruder from the hopper to the die (e.g., 240°C, 250°C, 260°C, 260°C, 250°C).
-
Set the screw speed to a suitable value (e.g., 200 rpm).
-
Feed the premixed material into the extruder.
-
-
Pelletizing: Cool the extruded strands in a water bath and cut them into pellets using a pelletizer.
-
Drying of Blends: Dry the resulting pellets at 120°C for 4 hours.
-
Specimen Preparation: Use an injection molding machine to prepare test specimens of the required dimensions for flammability and mechanical testing.
Flammability Testing
4.2.1. Limiting Oxygen Index (LOI)
-
Standard: ASTM D2863
-
Apparatus: LOI instrument
-
Procedure:
-
Place a vertically oriented specimen in the test chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney.
-
Ignite the top of the specimen.
-
Determine the minimum oxygen concentration that just supports flaming combustion.
-
4.2.2. UL-94 Vertical Burn Test
-
Standard: ANSI/UL 94
-
Apparatus: UL-94 test chamber
-
Procedure:
-
Mount a rectangular bar specimen vertically.
-
Apply a flame to the bottom of the specimen for 10 seconds.
-
Record the afterflame time.
-
Reapply the flame for another 10 seconds if the specimen extinguishes.
-
Record the second afterflame time and observe for any flaming drips.
-
Classify the material as V-0, V-1, or V-2 based on the burning characteristics.
-
4.2.3. Cone Calorimetry
-
Standard: ASTM E1354
-
Apparatus: Cone calorimeter
-
Procedure:
-
Expose a horizontal specimen to a specific heat flux (e.g., 35 or 50 kW/m²).
-
Measure parameters such as time to ignition, heat release rate, total heat released, and smoke production rate.
-
Mechanical Property Testing
4.3.1. Tensile Testing
-
Standard: ASTM D638
-
Apparatus: Universal testing machine
-
Procedure:
-
Clamp a dumbbell-shaped specimen in the grips of the testing machine.
-
Pull the specimen at a constant rate of speed until it fractures.
-
Measure the tensile strength and elongation at break.
-
4.3.2. Notched Izod Impact Testing
-
Standard: ASTM D256
-
Apparatus: Pendulum impact tester
-
Procedure:
-
Create a notch in the specimen.
-
Clamp the specimen in the tester.
-
Release a pendulum to strike and fracture the specimen at the notch.
-
Measure the energy absorbed during the fracture.
-
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the role of this compound in creating flame-retardant polycarbonate blends.
Conclusion
This compound shows potential as a halogen-free flame retardant for polycarbonate. Its proposed mechanism of action, primarily through the formation of a protective char layer, can significantly improve the fire resistance of the material. While a slight trade-off in mechanical properties may be observed at higher loadings, the overall balance of properties makes it a promising candidate for further investigation in applications where enhanced flame retardancy is required. The provided protocols offer a standardized approach for the preparation and evaluation of these materials.
Triphenylsilanol: A Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis
Introduction
Triphenylsilanol, an organosilicon compound with the formula (C₆H₅)₃SiOH, serves as a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique chemical properties, including its role as a bulky protecting group and a precursor to other silicon-containing moieties, make it a valuable tool for medicinal and agricultural chemists. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of bioactive molecules.
Pharmaceutical Applications
This compound and its derivatives are utilized in the synthesis of various classes of drugs, including antifungal agents and as protecting groups in the synthesis of complex molecules like peptides.[1]
Antifungal Agents: The Case of Flusilazole
One of the notable applications of silicon-containing compounds in agrochemicals, which has analogous structures in pharmaceuticals, is in the development of potent fungicides. Flusilazole, a broad-spectrum organosilicon fungicide, demonstrates the successful incorporation of a silicon moiety to enhance biological activity. While the direct use of this compound as a starting material in the most common industrial synthesis of Flusilazole is not explicitly detailed in readily available literature, the synthesis of analogous silicon-containing azole antifungals provides a clear blueprint for its potential application.
The synthesis of silicon-containing azole derivatives often involves the reaction of a silyl (B83357) halide with a suitable nucleophile. This compound can be readily converted to triphenylchlorosilane, which can then be used to introduce the triphenylsilyl group.
Protocol: Synthesis of a Triphenylsilyl-Containing Azole Precursor (Illustrative Example)
This protocol illustrates the synthesis of a precursor that could be further elaborated to a Flusilazole analog, demonstrating the utility of triphenylsilyl compounds.
Materials:
-
1-(1H-1,2,4-triazol-1-yl)-2-(4-fluorophenyl)ethan-1-one
-
Trimethylsilylmethylmagnesium chloride (1.0 M in THF)
-
Triphenylchlorosilane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297)
Procedure:
-
Grignard Reaction: To a solution of 1-(1H-1,2,4-triazol-1-yl)-2-(4-fluorophenyl)ethan-1-one (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add trimethylsilylmethylmagnesium chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Silylation: Cool the reaction mixture back to 0 °C and add triphenylchlorosilane (1.2 eq). Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired triphenylsilyl-containing azole precursor.
Expected Outcome:
This reaction is expected to yield a tertiary alcohol with a triphenylsilyl group, a key structural motif found in some silicon-containing antifungal agents.
Triphenylsilyl Group in Peptide Synthesis
The triphenylsilyl group can be used as a protecting group for various functionalities in the synthesis of complex molecules, including peptides. The bulky nature of the triphenylsilyl group provides steric hindrance, preventing unwanted side reactions.
Logical Relationship for Triphenylsilyl Group in Peptide Synthesis
Workflow for using the triphenylsilyl group in peptide synthesis.
Protocol: Deprotection of a Triphenylsilyl-Protected Peptide (General Procedure)
Materials:
-
Triphenylsilyl-protected peptide
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M solution in THF)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
C18 reverse-phase HPLC column
Procedure:
-
Dissolve the triphenylsilyl-protected peptide in THF.
-
Add a solution of TBAF (1.1 eq) dropwise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC.
Agrochemical Applications
This compound is an intermediate in the synthesis of various agrochemicals, including fungicides, herbicides, and insecticides.[2] The incorporation of silicon can enhance the efficacy and stability of these compounds.
Synthesis of this compound
The foundation for using this compound as an intermediate is its efficient synthesis. Several methods are available, with the Grignard reaction being a common and scalable approach.
Experimental Workflow for this compound Synthesis
A simplified workflow for the synthesis of this compound.
Protocol: Synthesis of this compound via Grignard Reaction
This protocol is adapted from a patented industrial method.[3]
Materials:
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Diphenyldichlorosilane
-
1,2-Dibromoethane (B42909) (initiator)
-
Water
Procedure:
-
Grignard Reagent Formation: In a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings. Add a small amount of anhydrous THF and a crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
Add a solution of chlorobenzene in a mixture of anhydrous THF and toluene (1:1 v/v) dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 2 hours to ensure complete formation of phenylmagnesium chloride.
-
Reaction with Diphenyldichlorosilane: Cool the Grignard reagent to room temperature. Add a solution of diphenyldichlorosilane in anhydrous toluene dropwise, maintaining the temperature below 50 °C.
-
After the addition, stir the reaction mixture at room temperature for 6 hours.
-
Hydrolysis and Work-up: Carefully quench the reaction by the slow addition of water. Separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The resulting solid is crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 94.2% | [3] |
| Purity | 98.3% | [3] |
Data Summary
The following table summarizes the quantitative data from the described protocols.
| Product | Synthesis/Reaction | Yield (%) | Purity (%) | Reference |
| This compound | Grignard reaction of phenylmagnesium chloride with diphenyldichlorosilane | 94.2 | 98.3 | [3] |
| Triphenylsilyl-protected peptide | Deprotection using TBAF | High (qualitative) | High (after HPLC) | General Knowledge |
| Triphenylsilyl-containing azole precursor | Grignard and silylation | Variable | High (after chromatography) | Illustrative Example |
This compound is a versatile and valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility as a protecting group and as a precursor for introducing silicon-containing moieties allows for the creation of complex and highly active molecules. The protocols provided herein offer a starting point for researchers and scientists in drug development to explore the potential of this important organosilicon compound. Further research into novel applications of this compound and its derivatives is likely to yield new and improved therapeutic and crop protection agents.
References
Application Notes and Protocols for the Quantification of Triphenylsilanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsilanol (TPS) is an organosilicon compound characterized by a silicon atom bonded to three phenyl groups and one hydroxyl group. It is a key intermediate in the synthesis of various silicone-based materials and can also be present as an impurity in pharmaceutical products and other chemical preparations. Accurate and precise quantification of this compound is crucial for quality control, process monitoring, and stability testing in the pharmaceutical and chemical industries. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Analytical Methods Overview
A summary of the analytical methods for the quantification of this compound is presented below, with detailed protocols and performance data provided in the subsequent sections.
| Method | Principle | Throughput | Selectivity | Sensitivity |
| HPLC-UV | Separation based on polarity on a reversed-phase column with UV detection. | High | Good | Moderate |
| GC-MS | Separation of volatile analytes in a capillary column followed by mass spectrometric detection. | High | Excellent | High |
| qNMR | Absolute quantification by comparing the integral of an analyte's signal to that of a certified internal standard. | Moderate | Excellent | Moderate |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used technique for the routine analysis of this compound. It offers a good balance of speed, sensitivity, and robustness.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, and UV-Vis detector.
-
Newcrom R1 HPLC column (4.6 x 150 mm, 5 µm) or equivalent C18 column with low silanol (B1196071) activity.[1]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[1]
-
This compound reference standard (purity >99%)
-
Methanol (B129727) (HPLC grade) for sample preparation
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (e.g., 70:30:0.1 v/v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1 - 100 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Illustrative Quantitative Data
The following table summarizes typical performance characteristics for an HPLC-UV method for the quantification of this compound. These values are illustrative and should be verified through in-house method validation.
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly selective and sensitive technique suitable for the quantification of this compound, especially at trace levels. Due to the relatively low volatility of this compound, derivatization may be necessary to improve its chromatographic properties.
Experimental Protocol
1. Instrumentation and Columns:
-
GC system with a split/splitless injector and a mass selective detector (MSD).
-
DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
2. Reagents and Materials:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization
-
This compound reference standard
-
Internal Standard (IS), e.g., Naphthalene or a suitable deuterated analog.
3. GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound (e.g., m/z of the trimethylsilyl (B98337) derivative).
4. Standard and Sample Preparation with Derivatization:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound and dissolve in 100 mL of dichloromethane.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the this compound stock solution and a fixed amount of the internal standard stock solution into vials.
-
Derivatization Procedure:
-
Evaporate the solvent from the calibration standards and samples under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS to each vial.
-
Seal the vials and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in dichloromethane, add the internal standard, and follow the derivatization procedure.
5. Data Analysis:
-
Calculate the response factor of this compound relative to the internal standard using the calibration standards.
-
Quantify this compound in the sample using the internal standard calibration method.
Illustrative Quantitative Data
The following table provides typical performance characteristics for a GC-MS method for this compound quantification. These values are illustrative and should be confirmed by in-house validation.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5.0% |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantitative analysis of this compound by GC-MS with derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself. It is particularly useful for the purity assessment of reference standards.
Experimental Protocol
1. Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a suitable probe.
2. Reagents and Materials:
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d6)
-
Certified internal standard (IS) of known purity (e.g., Maleic acid, 1,4-Dinitrobenzene). The IS should have signals that do not overlap with the this compound signals.
-
This compound sample.
3. qNMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both this compound and the internal standard). This is a critical parameter for accurate quantification.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
-
Spectral Width: Wide enough to cover all signals of interest and provide a good baseline.
4. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (e.g., 10-20 mg) into a clean vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
5. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the well-resolved signals of both this compound (e.g., aromatic protons) and the internal standard.
-
Calculate the purity or concentration of this compound using the following equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
Illustrative Quantitative Data
The following table presents typical performance characteristics for a qNMR method for the purity determination of this compound. These values are illustrative.
| Parameter | Typical Value |
| Accuracy (% Purity) | ± 0.5% of the true value |
| Precision (% RSD) | < 1.0% |
| Limit of Quantitation (LOQ) | Dependent on the number of scans and magnetic field strength, but typically in the low mg range. |
Logical Relationship: qNMR Quantification
References
Triphenylsilanol: A Versatile Precursor for Advanced Organosilicon Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Triphenylsilanol (Ph3SiOH) is an organosilicon compound featuring a silicon atom bonded to three phenyl groups and one hydroxyl group. This unique structure makes it a valuable and versatile precursor in the synthesis of a wide range of organosilicon materials. Its applications span from high-performance polymers and flame retardants to surface modification of nanoparticles. While its direct role in drug development is not extensively documented, its utility in creating biocompatible and functionalized silica-based materials opens avenues for applications in drug delivery systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key organosilicon materials.
Synthesis of Polyphenylsilsesquioxanes (PPSQ)
Polyphenylsilsesquioxanes are a class of organosilicon polymers with a ladder-like or cage-like structure, exhibiting excellent thermal stability, and dielectric properties.[1] this compound can be used as a precursor, often by its controlled condensation, to form these complex structures. A common method involves the hydrolytic polycondensation of phenylsilanetriol (B1655011), which can be derived from this compound precursors.[2]
Application:
PPSQs are utilized as protective coatings in electronics, components of heat-resistant materials, and as precursors to ceramic materials.[1] Their rigid structure and high phenyl content contribute to their exceptional thermal and oxidative stability.
Experimental Protocol: Hydrolytic Polycondensation of Phenylsilanetriol (derived from a this compound-related precursor)
This protocol outlines the synthesis of PPSQ via the KOH-catalyzed polycondensation of a low molecular weight hydrolysate primarily composed of phenylsilanetriol, which is conceptually related to the condensation of this compound.[2]
Materials:
-
Trichlorophenylsilane (precursor to phenylsilanetriol)
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Ethanol
-
Tetrahydrofuran (THF)
Procedure:
-
Hydrolysis: Trichlorophenylsilane is hydrolyzed at 0°C in a toluene/water mixture to form a primary hydrolysate rich in phenylsilanetriol. The aqueous layer containing the hydrolysate is separated.
-
Polycondensation: The isolated low molecular weight hydrolysate is dissolved in toluene. A catalytic amount of KOH is added.
-
The mixture is refluxed for a specific duration to promote polycondensation. The progress of the reaction can be monitored by measuring the viscosity of the solution.
-
Purification: After the desired molecular weight is achieved, the catalyst is neutralized. The polymer is then precipitated by adding the toluene solution to a non-solvent like ethanol.
-
The precipitated polyphenylsilsesquioxane is filtered, washed with ethanol, and dried under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Precursor | Phenylsilanetriol hydrolysate | [2] |
| Catalyst | KOH | [2] |
| Solvent | Toluene | [2] |
| Reaction Temperature | Refluxing Toluene | [2] |
| Resulting Polymer | Poly(phenylsilsesquioxane) (PPSQ) | [2] |
| Structure | Highly ordered ladder structure | [2] |
Logical Workflow for Polyphenylsilsesquioxane (PPSQ) Synthesis
Caption: Workflow for PPSQ synthesis from a phenylsilanetriol precursor.
This compound as a Chain-Capping Agent in Polysiloxanes
This compound can act as a chain terminator or "end-capping" agent in the synthesis of polysiloxanes. This allows for precise control over the molecular weight and properties of the final polymer. The bulky triphenylsilyl group at the chain end can also impart unique solubility and thermal characteristics.
Application:
End-capped polysiloxanes are used in a variety of applications, including silicone fluids, elastomers, and resins. The nature of the end-group is crucial in determining the reactivity and final properties of the polymer.
Experimental Protocol: End-capping of Polydimethylsiloxane (PDMS)
This protocol describes a general procedure for the synthesis of polystyrene end-capped with PDMS, illustrating the principle of using a silane (B1218182) to terminate polymer chains. A similar principle applies when using this compound to cap polysiloxane chains.[3][4]
Materials:
-
Poly(styrene-co-vinyltriethoxysilane) copolymer
-
Dimethyldimethoxysilane (as an example of a capping agent precursor)
-
Solvent mixture (e.g., Toluene/THF)
-
Water
-
Triethylamine (B128534) (catalyst)
-
Butanol (for precipitation)
-
Heptane (B126788) (for washing)
Procedure:
-
Dissolution: Dissolve the poly(styrene-co-vinyltriethoxysilane) copolymer and an excess of dimethyldimethoxysilane in the solvent mixture.
-
Hydrolysis and Co-condensation: Add water to the solution to initiate the hydrolysis of the alkoxy groups on both the copolymer and the capping agent precursor. Add triethylamine as a catalyst.
-
Heat the reaction mixture (e.g., at 65°C) for an extended period (e.g., 72 hours) to allow for co-condensation.[3]
-
Precipitation and Purification: Precipitate the end-capped polymer by adding the reaction mixture to an excess of butanol.
-
Filter the polymer and dry it under reduced pressure.
-
Wash the dried polymer with heptane to remove any unreacted capping agent and byproducts.[3]
-
Finally, dry the purified polymer at an elevated temperature (e.g., 60°C).[3]
Quantitative Data:
| Parameter | Description | Reference |
| Precursor Polymer | Poly(styrene-co-vinyltriethoxysilane) | [3] |
| Capping Agent Precursor | Dimethyldimethoxysilane | [3] |
| Catalyst | Triethylamine | [3] |
| Reaction Temperature | 65°C | [3] |
| Reaction Time | 72 hours | [3] |
Workflow for Polysiloxane End-Capping
Caption: General workflow for end-capping polysiloxanes with this compound.
This compound in Flame-Retardant Polycarbonate Composites
This compound and its derivatives can be incorporated into polycarbonate (PC) formulations to enhance their flame retardancy.[5] Organosilicon compounds, in general, are known to improve the fire resistance of polymers by forming a protective silica-based char layer upon combustion, which acts as a barrier to heat and mass transfer.
Application:
Flame-retardant polycarbonates are crucial materials in electronics, automotive, and construction industries where fire safety is a primary concern. The addition of organosilicon compounds can help meet stringent fire safety standards.[6]
Experimental Protocol: Preparation of a Flame-Retardant Polycarbonate Composite
This protocol describes a general method for preparing polymer composites, which can be adapted for incorporating this compound or related organosilicon additives into polycarbonate.[6]
Materials:
-
Polycarbonate (PC) pellets
-
This compound (or other organosilicon flame retardant)
-
Other additives (e.g., anti-dripping agents, stabilizers)
-
High-speed mixer
-
Twin-screw extruder
Procedure:
-
Premixing: Dry the polycarbonate pellets to remove any moisture. In a high-speed mixer, blend the PC pellets with the desired amount of this compound and any other additives until a homogeneous mixture is obtained.
-
Melt Blending: Feed the mixture into a twin-screw extruder. The extruder temperature profile should be set to ensure proper melting and mixing of the components (e.g., 240-260°C).[7]
-
Extrusion and Pelletizing: Extrude the molten composite through a die and cool it rapidly in a water bath. Pelletize the solidified strand into granules.
-
Specimen Preparation: Dry the composite pellets and use an injection molding machine to prepare specimens for flame retardancy and mechanical property testing.
Quantitative Data:
| Parameter | Description | Reference |
| Matrix Polymer | Polycarbonate (PC) | [7] |
| Flame Retardant | Siloxane copolymerized polycarbonate (as an example) | [7] |
| Processing Temperature | 240-260°C (Extrusion) | [7] |
| Resulting Material | Flame-retardant PC composite | [7] |
Workflow for Flame-Retardant Polycarbonate Preparation
References
- 1. Polyphenylsilsesquioxanes. New structures–new properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. joam.inoe.ro [joam.inoe.ro]
- 6. Making polycarbonate flame retardant: Flame retardant selection and calorimetric analyses - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. CN104387739A - Flame-retardant polycarbonate material and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Triphenylsilanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of triphenylsilanol in various organic synthesis reactions. This compound is a versatile organosilicon compound that finds utility as a catalyst and a reagent in several key transformations.[1]
This compound as a Catalyst in Direct Amidation of Carboxylic Acids
This compound and its derivatives have emerged as the first silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines.[2][3] This method avoids the need for stoichiometric activating agents, offering a more atom-economical approach to amide bond formation. The catalytic activity of triarylsilanols is influenced by the electronic nature of the aryl substituents, with electron-withdrawing groups generally leading to higher activity, although catalyst stability can be compromised.[2][3]
Reaction Mechanism
The proposed mechanism involves the initial formation of a reactive silyl (B83357) ester intermediate from the carboxylic acid and the silanol (B1196071) catalyst. This is followed by nucleophilic attack of the amine on the silyl ester to form the amide product and regenerate the silanol catalyst. Product inhibition has been identified as a potential issue, where the newly formed amide can coordinate to the catalyst and impede its activity.[2]
Experimental Protocol: Direct Amidation of Phenylacetic Acid with 4-Methylbenzylamine (B130917)
This protocol is adapted from a study on triarylsilanol-catalyzed direct amidation.[3]
Materials:
-
Phenylacetic acid
-
4-Methylbenzylamine
-
Tris(p-bromophenyl)silanol (a more active catalyst than this compound, used here as an example)[2][3]
-
Toluene (B28343) (refluxing)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried flask, add phenylacetic acid (1.0 equiv.), 4-methylbenzylamine (1.0 equiv.), and tris(p-bromophenyl)silanol (30 mol %).
-
Add toluene to achieve a concentration of 0.2 M or 1.0 M for both the acid and the amine.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The amide product may precipitate upon cooling and can be collected by filtration.
-
If the product does not precipitate, perform an acid-base workup to remove unreacted starting materials and the catalyst.
-
Purify the crude product by dry column vacuum chromatography if necessary.
Data Presentation: Substrate Scope of Catalytic Amidation
The following table summarizes the isolated yields for the amidation of various carboxylic acids and amines using tris(p-bromophenyl)silanol as the catalyst.[3]
| Carboxylic Acid | Amine | Concentration (M) | Yield (%) | Background Yield (%) |
| Phenylacetic Acid | 4-Methylbenzylamine | 1.0 | 88 | 11 |
| Benzoic Acid | 4-Methylbenzylamine | 1.0 | 70 | 1 |
| Phenylacetic Acid | Morpholine | 0.2 | 19 | 1 |
| Benzoic Acid | Morpholine | 0.2 | 10 | 1 |
| Phenylacetic Acid | N-Methylbenzylamine | 0.2 | 12 | 1 |
| Benzoic Acid | N-Methylbenzylamine | 0.2 | 2 | 1 |
| Phenylacetic Acid | Aniline | 1.0 | 46 | 13 |
| Benzoic Acid | Aniline | 1.0 | 22 | 1 |
This compound in Hiyama Cross-Coupling Reactions
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide.[4] Organosilanols, such as this compound, can be used as the organosilicon component in a variation known as the Hiyama-Denmark coupling, which can proceed without a fluoride (B91410) activator.[1][4] This reaction is a powerful tool for the formation of carbon-carbon bonds.
Reaction Workflow
The general workflow for a Hiyama cross-coupling reaction involves the oxidative addition of the organic halide to a palladium(0) catalyst, followed by transmetalation with the organosilanol and reductive elimination to yield the coupled product and regenerate the catalyst.
Experimental Protocol: Hiyama-Type Coupling with an Organosilanol
Materials:
-
Enaminone substrate
-
Dimethylphenylsilanol (B1584577) (as an example organosilanol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂) as a reoxidant
-
Potassium trimethylsilanolate (KOTMS) as an activator
-
1,2-Dimethoxyethane (DME) as solvent
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a reaction vessel, combine the enaminone (1.0 equiv.), dimethylphenylsilanol (2.0 equiv.), Pd(OAc)₂ (5 mol %), Cu(OAc)₂ (2.0 equiv.), and KOTMS (2.0 equiv.).
-
Add anhydrous DME as the solvent.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by TLC or other suitable methods.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by flash chromatography to obtain the desired coupled product.
Data Presentation: Hiyama Coupling of Enaminones
The following table provides data on the direct Hiyama coupling of an enaminone with dimethylphenylsilanol.[5]
| Enaminone Substrate | Organosilane | Catalyst System | Solvent | Yield (%) |
| 1-benzyl-2-phenyl-2,3-dihydropyridin-4(1H)-one | Dimethylphenylsilanol | Pd(OAc)₂/Cu(OAc)₂/KOTMS | DME | 77 |
This compound as a Protecting Group for Alcohols
Silyl ethers are widely used as protecting groups for alcohols due to their ease of formation and removal under specific conditions.[3] The triphenylsilyl (TPS) group, derived from this compound, offers a sterically hindered and robust protecting group.
Protection and Deprotection Strategy
The protection of an alcohol is typically achieved by reacting it with triphenylchlorosilane in the presence of a base. The resulting triphenylsilyl ether is stable to a variety of reaction conditions. Deprotection can be accomplished using a fluoride source or under acidic conditions.
Experimental Protocol: Protection of a Primary Alcohol with Triphenylchlorosilane
The following is a general procedure for the protection of a primary alcohol with a silyl chloride, which can be adapted for triphenylchlorosilane.[6]
Materials:
-
Primary alcohol
-
Triphenylchlorosilane
-
Imidazole (B134444) or pyridine (B92270) as a base
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the primary alcohol (1.0 equiv.) and imidazole (2.0 equiv.) in anhydrous DCM or DMF.
-
Add triphenylchlorosilane (1.1 equiv.) to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the triphenylsilyl ether.
Experimental Protocol: Deprotection of a Triphenylsilyl Ether
The following is a general procedure for the deprotection of a silyl ether using a fluoride source.[7]
Materials:
-
Triphenylsilyl ether
-
Tetrabutylammonium fluoride (TBAF) solution in THF
-
Tetrahydrofuran (THF) as solvent
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the triphenylsilyl ether (1.0 equiv.) in THF.
-
Add a 1 M solution of TBAF in THF (1.1 equiv.) dropwise to the solution at room temperature.
-
Stir the reaction mixture until the deprotection is complete, as monitored by TLC.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the deprotected alcohol.
Data Presentation: Relative Stability of Silyl Ethers
The stability of silyl ethers is influenced by the steric bulk of the substituents on the silicon atom. The triphenylsilyl (TPS or TBDPS) group is generally more stable than less hindered silyl ethers.
| Silyl Ether | Relative Stability to Acid Hydrolysis |
| TMS (Trimethylsilyl) | Least Stable |
| TES (Triethylsilyl) | |
| TBS (tert-Butyldimethylsilyl) | |
| TIPS (Triisopropylsilyl) | |
| TBDPS (tert-Butyldiphenylsilyl) | More Stable |
References
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application Notes and Protocols: Triphenylsilanol as a Blocking Agent for Surface Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realms of materials science, drug delivery, and surface chemistry, the precise control of surface properties is paramount. Unwanted interactions with surface hydroxyl (silanol) groups on silica-based materials can lead to nonspecific binding, altered hydrophobicity, and reduced performance. Triphenylsilanol (Ph₃SiOH) serves as an effective blocking agent, reacting with surface silanols to create a hydrophobic and sterically hindered surface. This modification is critical for applications such as chromatography, implantable devices, and nanoparticle-based drug delivery systems, where minimizing nonspecific protein adsorption and controlling surface energy is essential.
These application notes provide a comprehensive overview of the use of this compound to block surface hydroxyl groups, complete with detailed experimental protocols, quantitative data analysis, and visual representations of the workflows and mechanisms.
Principle of Surface Modification
The primary mechanism involves the condensation reaction between the hydroxyl group of this compound and the silanol (B1196071) groups (Si-OH) present on the surface of materials like silica (B1680970). This reaction forms a stable siloxane bond (Si-O-Si), effectively capping the reactive surface hydroxyls and introducing the bulky, hydrophobic triphenylsilyl groups. This modification significantly alters the surface energy, rendering it non-polar and reducing its affinity for polar molecules, including water and various biomolecules.
Data Presentation
The effectiveness of the surface modification can be quantified using various analytical techniques. The following tables summarize typical data obtained before and after treatment with this compound.
Table 1: Thermogravimetric Analysis (TGA) Data
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. For silica, weight loss at specific temperature ranges corresponds to the removal of physisorbed water and the condensation of surface silanol groups. A reduction in weight loss in the 200-800°C range after modification indicates the successful blocking of silanol groups.
| Sample | Weight Loss (%) (100-200°C) | Weight Loss (%) (200-800°C) |
| Unmodified Silica | ~2-5% (physisorbed water) | ~3-5% (silanol condensation) |
| This compound-Modified Silica | <1% | <2% |
Table 2: Contact Angle Measurements
Contact angle goniometry is a direct measure of surface wettability. A higher contact angle with water indicates a more hydrophobic surface, confirming the successful grafting of the non-polar triphenylsilyl groups.
| Sample | Water Contact Angle (°) |
| Unmodified Silica | 10-30° |
| This compound-Modified Silica | 90-120° |
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Peak Analysis
FTIR spectroscopy identifies the functional groups present on the silica surface. A successful modification is indicated by a decrease in the intensity of the Si-OH stretching band and the appearance of peaks characteristic of the phenyl groups of this compound.
| Wavenumber (cm⁻¹) | Assignment | Observation After Modification |
| ~3745 cm⁻¹ | Isolated Si-OH stretching | Significant decrease in intensity |
| Broad peak ~3400 cm⁻¹ | H-bonded Si-OH stretching | Significant decrease in intensity |
| ~3070, 3050 cm⁻¹ | C-H stretching of phenyl groups | Appearance of new peaks |
| ~1430 cm⁻¹ | Si-Phenyl bond | Appearance of a new peak |
| ~1100 cm⁻¹ | Si-O-Si stretching | Broadening and slight shift |
Experimental Protocols
Protocol 1: Surface Modification of Silica Nanoparticles with this compound
This protocol details the procedure for blocking surface hydroxyl groups on silica nanoparticles in a solution phase.
Materials:
-
Silica nanoparticles
-
This compound
-
Anhydrous toluene (B28343) (or other suitable anhydrous aprotic solvent like hexane)
-
Anhydrous ethanol (B145695)
-
Nitrogen or Argon gas
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath
Procedure:
-
Drying of Silica Nanoparticles: Dry the silica nanoparticles in a vacuum oven at 120-150°C for at least 4 hours to remove physically adsorbed water.
-
Reaction Setup: In a clean, dry round-bottom flask, disperse the dried silica nanoparticles in anhydrous toluene under an inert atmosphere (Nitrogen or Argon). Use a concentration of approximately 10-20 mg of silica per mL of toluene.
-
Addition of this compound: Dissolve this compound in a minimal amount of anhydrous toluene and add it to the silica suspension. A typical molar ratio of this compound to surface silanol groups is in the range of 5:1 to 10:1. Note: The surface silanol concentration can be estimated from the specific surface area of the silica.
-
Reaction: Heat the mixture to reflux (approximately 110°C for toluene) with vigorous stirring. Let the reaction proceed for 12-24 hours under an inert atmosphere.
-
Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Centrifuge the suspension to pellet the modified silica nanoparticles.
-
Discard the supernatant.
-
Resuspend the nanoparticles in fresh anhydrous toluene and sonicate for 5-10 minutes to remove any unreacted this compound.
-
Repeat the centrifugation and washing steps two more times with anhydrous toluene, followed by two washes with anhydrous ethanol to remove the toluene.
-
-
Drying: Dry the final product in a vacuum oven at 60-80°C overnight.
-
Characterization: Characterize the dried, modified silica nanoparticles using TGA, FTIR, and contact angle measurements to confirm successful surface modification.
Protocol 2: Characterization of Surface Modification
2.1 Thermogravimetric Analysis (TGA)
-
Place a known amount of the dried sample (unmodified and modified silica) into a TGA crucible.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. Compare the weight loss profiles of the unmodified and modified samples.
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Prepare a KBr pellet of the dried sample or use an ATR-FTIR accessory.
-
Acquire the spectrum in the range of 4000-400 cm⁻¹.
-
Analyze the spectra for the characteristic peaks of Si-OH and the phenyl groups of this compound.
2.3 Contact Angle Measurement
-
Prepare a flat surface of the silica material (e.g., by pressing the powder into a pellet or spin-coating a dispersion onto a silicon wafer and drying).
-
Place a small droplet of deionized water onto the surface.
-
Measure the angle between the droplet and the surface using a goniometer.
-
Perform measurements at multiple locations on the surface and calculate the average contact angle.
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: Purification of Triphenylsilanol by Recrystallization from Petroleum Ether
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying triphenylsilanol using petroleum ether as a recrystallization solvent.
Frequently Asked Questions (FAQs)
Q1: Is petroleum ether a suitable solvent for the recrystallization of this compound?
A1: Yes, petroleum ether is a suitable solvent for the recrystallization of this compound.[1] this compound's nonpolar nature, due to the three phenyl groups, allows for good solubility in hot petroleum ether and poor solubility at lower temperatures, which are the ideal characteristics for a recrystallization solvent.
Q2: What is the expected melting point of pure this compound?
A2: The melting point of pure this compound is in the range of 150-153 °C.[1][2] A broad melting range or a melting point lower than this can indicate the presence of impurities.
Q3: Can other solvents be used for the recrystallization of this compound?
A3: Yes, other solvents and solvent systems can be used. These include carbon tetrachloride (CCl₄) and a mixture of diethyl ether and petroleum ether (1:1).[1]
Q4: What are the key physical properties of this compound?
A4: Please refer to the data table below for a summary of the key physical properties of this compound.
Data Presentation: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆OSi | [3] |
| Molecular Weight | 276.4 g/mol | [3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 150-153 °C | [1][2] |
| Boiling Point | 389 °C | [1] |
| Solubility in Water | Insoluble | [5] |
| Solubility in Organic Solvents | Soluble in hot petroleum ether, diethyl ether, ethanol, chloroform, and benzene.[1][4] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| This compound does not dissolve in boiling petroleum ether. | Insufficient solvent was used. The petroleum ether is not hot enough. | Add small portions of hot petroleum ether until the solid dissolves completely. Ensure the solvent is at its boiling point. |
| No crystals form upon cooling. | Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. The cooling process is too rapid. | Boil off some of the petroleum ether to concentrate the solution and then allow it to cool slowly. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of pure this compound. |
| Oiling out occurs (a liquid layer separates instead of crystals). | The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. While less common with petroleum ether due to its low boiling point, it can still occur with significant impurities. | Add a small amount of a co-solvent in which this compound is more soluble (like diethyl ether) to lower the saturation point and then cool slowly. Ensure the petroleum ether used has a low boiling range. |
| Low recovery yield. | Too much solvent was used, leading to significant loss of product in the mother liquor. Premature crystallization occurred during hot filtration. The crystals were not washed with ice-cold solvent. | Concentrate the mother liquor and cool to obtain a second crop of crystals.[6] Ensure the filtration apparatus is pre-heated to prevent cooling. Always use a minimal amount of ice-cold petroleum ether to wash the crystals. |
| The purified this compound has a low melting point or a broad melting range. | Impurities are still present in the crystals. The crystals were not completely dry. | Repeat the recrystallization process. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. |
Experimental Protocol: Recrystallization of this compound from Petroleum Ether
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of petroleum ether (a low boiling point fraction, e.g., 40-60 °C, is recommended) to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate in a fume hood. Add small portions of petroleum ether while heating until the this compound completely dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove the insoluble materials.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals under vacuum to remove all traces of the solvent.
-
Analysis: Determine the melting point of the dried crystals to assess their purity.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | CAS#:791-31-1 | Chemsrc [chemsrc.com]
- 3. This compound | C18H16OSi | CID 69925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound – Wikipedia [de.wikipedia.org]
- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Triphenylsilanol-Catalyzed Amidation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading of triphenylsilanol in amidation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in amidation reactions?
A1: this compound acts as a silicon-centered molecular catalyst in the direct amidation of carboxylic acids with amines.[1][2] The catalytic cycle is believed to involve the formation of a triaryl silyl (B83357) ester intermediate, which is then susceptible to nucleophilic attack by the amine to form the amide and regenerate the silanol (B1196071) catalyst.
Q2: What is a typical catalyst loading for this compound in amidation reactions?
A2: Typical catalyst loadings for triarylsilanols can range from 10 mol% to 30 mol%.[3] Higher loadings, such as 30 mol%, have been shown to significantly increase the initial reaction rate, in some cases up to 10 times faster than the background reaction.[3]
Q3: How do substituents on the aryl rings of the silanol catalyst affect the reaction?
A3: Electron-withdrawing groups on the aryl rings generally increase the catalytic activity.[1][3] For instance, tris(p-haloaryl)silanols have been found to be more active than the parent this compound.[2] However, strongly electron-withdrawing groups can also lead to increased catalyst decomposition.[1][3] Conversely, electron-donating groups can decrease catalytic activity and may also lead to catalyst deactivation through different pathways.[1][3]
Q4: What are the common catalyst deactivation pathways?
A4: There are two primary concerns for catalyst deactivation:
-
Condensation: The silanol can undergo self-condensation to form the catalytically inactive disiloxane (B77578) (R₃SiOSiR₃).[2]
-
Si-Aryl Bond Cleavage: Depending on the reaction conditions and the electronic nature of the aryl substituents, the silicon-aryl bonds can be cleaved.[1][2][3]
Q5: Can the amide product inhibit the reaction?
A5: Yes, product inhibition has been observed in this compound-catalyzed amidation reactions.[1][2] Tertiary amides have been found to be more inhibitory than secondary amides.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Amide Yield | Inactive Catalyst | - Ensure the this compound is pure and dry. - Consider using more active derivatives, such as tris(p-haloaryl)silanols, if available.[2] |
| Low Catalyst Loading | - Increase the catalyst loading. Studies have shown that increasing the loading from 10 mol% to 30 mol% can significantly improve reaction rates.[3] | |
| Product Inhibition | - If forming a tertiary amide, be aware that it can be more inhibitory than a secondary amide.[1][2] Consider monitoring the reaction progress and stopping it once a satisfactory conversion is reached. | |
| Inefficient Water Removal | - Ensure efficient removal of water, which is a byproduct of the reaction. This can be achieved by using a Dean-Stark apparatus or adding molecular sieves. | |
| Reaction Stalls or is Sluggish | Catalyst Decomposition | - Monitor the catalyst integrity using techniques like ¹H NMR.[2] - If using silanols with strongly electron-withdrawing groups, be aware of the potential for decomposition.[1][3] A moderate catalyst that balances activity and stability might be more effective over the full course of the reaction. |
| Insufficient Temperature | - Most amidation reactions with this compound are run at elevated temperatures, often in refluxing toluene (B28343). Ensure the reaction temperature is adequate. | |
| Formation of Side Products | Catalyst Condensation | - The formation of hexaphenyldisiloxane (B154894) indicates catalyst condensation.[2] This is an off-cycle, inactive species. Optimizing reaction conditions (e.g., temperature, concentration) may minimize this pathway. |
Experimental Protocols
General Protocol for this compound-Catalyzed Amidation
This protocol is a general guideline for a model reaction between a carboxylic acid and an amine using this compound as the catalyst.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.0 mmol)
-
This compound (catalyst loading, e.g., 10-30 mol%, 0.1-0.3 mmol)
-
Toluene (solvent)
-
Dean-Stark apparatus or molecular sieves (4Å)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (connected to a Dean-Stark trap filled with toluene if used), add the carboxylic acid, amine, and this compound.
-
Add toluene to achieve a suitable concentration (e.g., 0.5-1.0 M).
-
If not using a Dean-Stark trap, add activated 4Å molecular sieves.
-
Flush the flask with an inert gas.
-
Heat the reaction mixture to reflux (for toluene, this is approximately 110-111 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by standard methods such as column chromatography, crystallization, or extraction.
Data Presentation
Table 1: Effect of Catalyst Loading on a Model Amidation Reaction
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| Tris(p-bromophenyl)silanol | 10 | 1 | >40 |
| Tris(p-bromophenyl)silanol | 30 | 6 | 100 |
| This compound | 10 | 1 | 25 |
This table is a representation of data found in the literature, illustrating the positive effect of increased catalyst loading and the higher activity of substituted silanols.[3]
Visualizations
Caption: Experimental workflow for this compound-catalyzed amidation.
Caption: Troubleshooting logic for low yield in amidation reactions.
References
Technical Support Center: Triphenylsilanol-Catalyzed Reactions
Welcome to the technical support center for reactions catalyzed by triphenylsilanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in the reactions it catalyzes? A1: this compound acts as a Lewis acidic catalyst. In reactions like direct amidation, it activates carboxylic acids by forming a silyl (B83357) ester intermediate. This intermediate is more susceptible to nucleophilic attack by an amine, facilitating the formation of the amide bond and regenerating the silanol (B1196071) catalyst.
Q2: My reaction yield is low when using this compound. What are the most common initial checks I should perform? A2: Low yields can stem from several factors.[1][2][3] The most critical initial checks are:
-
Purity of Reagents and Solvents: Ensure all starting materials, including the catalyst, and solvents are pure and anhydrous, as impurities can inhibit the reaction or cause side reactions.[1][2]
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC), LC-MS, or NMR to monitor the reaction's progress. This helps determine if the reaction is incomplete, has stalled, or if side products are forming.[1]
-
Catalyst Integrity: Verify the activity and stability of your this compound catalyst. It can degrade under certain conditions.
Q3: Can the this compound catalyst degrade during the reaction? A3: Yes, catalyst degradation can occur. One common issue is the irreversible condensation of this compound to form the catalytically inactive hexaphenyldisiloxane, although this is less prevalent under typical amidation conditions.[4] Additionally, highly basic secondary amines can contribute to more extensive catalyst decomposition compared to primary amines or anilines.[4]
Q4: Is this compound always the best silanol catalyst for my reaction? A4: Not necessarily. Studies have shown that modifying the electronic properties of the triarylsilanol can significantly enhance catalytic activity. Introducing electron-withdrawing groups on the aryl rings, such as halogens (e.g., tris(p-bromophenyl)silanol), can lead to more active catalysts for reactions like amidation.[4][5]
Q5: My reaction yield is over 100%. What does this indicate? A5: A yield greater than 100% is physically impossible and typically indicates the presence of impurities, such as residual solvent or byproducts, in your isolated product.[1] It is crucial to ensure your product is thoroughly dried and purified.
Troubleshooting Guide for Low Yields
Use the following flowchart and detailed Q&A to diagnose and resolve issues with your this compound-catalyzed reaction.
Caption: A workflow for troubleshooting low-yield chemical reactions.[1]
Issue: Incomplete Reaction / Stalled Reaction
Q: My analysis shows a significant amount of starting material remains, even after the recommended reaction time. What should I do? A: This indicates an incomplete or stalled reaction.[1] Consider the following troubleshooting steps:
-
Verify Catalyst Activity: The catalyst may be inactive. Test it in a reliable, previously successful reaction. If it fails, use a fresh batch of this compound. Catalyst deactivation can occur through poisoning, fouling, or sintering.[6][7][8]
-
Increase Catalyst Loading: While typically used in catalytic amounts (e.g., 10 mol%), increasing the loading might be necessary for less reactive substrates.
-
Extend Reaction Time: Reactions can be slow. Continue monitoring the reaction for an extended period to see if it progresses.[1]
-
Increase Temperature: Raising the temperature often increases the reaction rate.[9] Most reactions are run in refluxing toluene (B28343).[5] Ensure your substrates and product are stable at higher temperatures.
-
Check for Product Inhibition: In some cases, the amide product can inhibit the catalyst, slowing the reaction down as the product concentration increases.[4][5] This is an inherent limitation that may be difficult to overcome without modifying the catalyst or reaction conditions.
Issue: Formation of Side Products
Q: My reaction consumes the starting material, but the yield of the desired product is low, and I observe other spots on TLC. What is happening? A: The formation of side products is likely competing with your main reaction.[1]
-
Optimize Reaction Conditions: Adjusting temperature, concentration, or the order of reagent addition can favor the desired reaction pathway.[1][9] Sometimes, lowering the temperature can increase selectivity and reduce byproduct formation.
-
Use a More Selective Catalyst: As mentioned, triarylsilanols with electron-withdrawing groups can be more active and potentially more selective.[5] Consider synthesizing and testing a catalyst like tris(p-bromophenyl)silanol.
-
Verify Reagent Purity: Impurities in your starting materials can act as catalysts for side reactions or react themselves, leading to unexpected products.[1][10]
Quantitative Data on Catalyst Performance
The choice of catalyst can significantly impact reaction outcomes. The following table summarizes the catalytic activity of various triarylsilanols in a model amidation reaction.
Table 1: Effect of Catalyst Structure on Amidation Conversion (Data adapted from a model amidation of an aliphatic carboxylic acid with a primary amine in refluxing toluene for 1 hour)[5]
| Catalyst | Substituent (para-position) | Catalyst Loading (mol %) | Conversion (%) |
| None | - | 0 | 11 |
| This compound | -H | 10 | 25 |
| Tris(p-fluorophenyl)silanol | -F | 10 | 30 |
| Tris(p-chlorophenyl)silanol | -Cl | 10 | 34 |
| Tris(p-bromophenyl)silanol | -Br | 10 | 38 |
| Tris(p-iodophenyl)silanol | -I | 10 | 33 |
| Tris(p-methoxyphenyl)silanol | -OCH₃ | 10 | 18 |
Analysis: The data clearly indicates that electron-withdrawing substituents (halogens) on the phenyl rings increase the catalytic activity compared to the parent this compound. The electron-donating methoxy (B1213986) group (-OCH₃) results in a less active catalyst. Tris(p-bromophenyl)silanol was identified as the most active catalyst in this screen.[5]
Key Experimental Protocols
Protocol 1: General Procedure for this compound-Catalyzed Amidation
This protocol describes a general method for the direct amidation of a carboxylic acid and an amine using this compound as a catalyst.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 eq), the amine (1.0 mmol, 1.0 eq), and this compound (0.1 mmol, 10 mol %).
-
Solvent Addition: Add anhydrous toluene (e.g., 2.0 mL) to the vial.
-
Reaction: Place the vial in a preheated oil bath at reflux temperature (approx. 110 °C).
-
Monitoring: Stir the reaction mixture and monitor its progress by taking aliquots and analyzing them via TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired amide.
Protocol 2: Synthesis of Tris(p-bromophenyl)silanol
This protocol provides a method for synthesizing a more active halogenated triarylsilanol catalyst.[4][5]
-
Grignard/Lithiation Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place 1,4-dibromobenzene (B42075) (3.3 eq) and anhydrous diethyl ether (Et₂O). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Organometallic Formation: Slowly add n-butyllithium (n-BuLi) (3.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. After addition, allow the mixture to warm to 0 °C and stir for 1 hour, then at room temperature for 1.5 hours.
-
Reaction with Silane: Cool the reaction mixture back down to -78 °C. Add trichlorosilane (B8805176) (1.0 eq) dropwise.
-
Warming and Quenching: Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Hydrolysis: Carefully quench the reaction by adding aqueous HCl solution (e.g., 0.1 M).
-
Extraction and Purification: Transfer the mixture to a separatory funnel, extract with Et₂O, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization or column chromatography to yield the desired tris(p-bromophenyl)silanol.
Visualizing Reaction Mechanisms and Influencing Factors
Caption: Proposed catalytic cycle for this compound-catalyzed amidation.
Caption: Key factors influencing the yield of catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Heterogeneous Catalyst Deactivation and Regeneration: A Review [ouci.dntb.gov.ua]
- 9. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 10. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of Triphenylsilanol in Organic Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low reactivity with triphenylsilanol in their organic reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide solutions to enhance reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound sluggish or not proceeding to completion?
A1: The low reactivity of this compound can be attributed to several factors:
-
Steric Hindrance: The three bulky phenyl groups attached to the silicon atom create significant steric hindrance, which can impede the approach of nucleophiles or other reactants to the silicon center.[1][2][3]
-
Electronic Effects: The electronic properties of the phenyl groups can influence the reactivity of the silanol (B1196071) group.[4]
-
Self-Condensation: this compound can undergo self-condensation, especially in the presence of acid or base catalysts at elevated temperatures, to form the less reactive hexaphenyldisiloxane (B154894) and water.[5][6] This side reaction reduces the concentration of the active silanol.
-
Product Inhibition: In some reactions, such as direct amidations, the product formed can act as a Lewis base and inhibit the catalytic activity of this compound.[5][7]
-
Inadequate Activation: The hydroxyl group of this compound is a relatively poor leaving group. For nucleophilic substitution to occur, it often requires activation.
Q2: What are the key reaction conditions to optimize for reactions involving this compound?
A2: Optimizing reaction conditions is crucial for overcoming the low reactivity of this compound.[8][9][10] Key parameters to consider include:
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric hindrance and accelerate the reaction rate.[9][11] However, excessively high temperatures can lead to degradation.[6]
-
Catalyst: The choice and loading of the catalyst can be critical. For instance, in direct amidation reactions, electronically differentiated triarylsilanols, such as tris(p-haloaryl)silanols, have been shown to be more active catalysts than this compound.[5][7]
-
Solvent: The solvent can significantly influence reaction rates. Polar aprotic solvents can sometimes accelerate reactions.[12]
-
Concentration: The concentration of reactants can affect the reaction kinetics.[9]
-
Reaction Time: Due to its low reactivity, reactions with this compound may require extended reaction times to achieve high conversion.[11]
Q3: How can I prevent the self-condensation of this compound?
A3: To minimize the formation of hexaphenyldisiloxane, consider the following:
-
Control Temperature: Avoid excessively high reaction temperatures, as condensation is favored at elevated temperatures.[6]
-
Amine Basicity: In reactions involving amines, the extent of condensation can correlate with the basicity of the amine. Less basic amines may reduce catalyst degradation.[5]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as the presence of water can influence the equilibrium of the condensation reaction.[11]
Troubleshooting Guides
Guide 1: Low Yield in Silylation Reactions
Issue: Incomplete conversion of a substrate to its corresponding triphenylsilyl ether.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in silylation reactions.
Detailed Steps:
-
Verify Anhydrous Conditions: Moisture is a primary cause of silylation failure as it consumes the silylating agent.[11][12] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Increase Reagent Stoichiometry: For sterically hindered substrates like this compound, a larger excess of the activating agent (if used) and the base may be necessary to drive the reaction to completion.[11]
-
Add a Nucleophilic Catalyst: For less reactive substrates, adding a catalytic amount of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) or imidazole (B134444) can significantly accelerate the reaction.[12]
-
Increase Temperature and/or Reaction Time: Gently heating the reaction mixture can help overcome the activation energy barrier.[11][13] Monitoring the reaction by TLC or GC is essential to determine the optimal reaction time.
-
Change Solvent: The choice of solvent can impact reaction rates. Consider switching to a more polar aprotic solvent like DMF to potentially accelerate the reaction.[12]
Guide 2: Poor Performance of this compound as a Catalyst
Issue: this compound shows low catalytic activity, for example, in direct amidation reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor catalytic performance of this compound.
Detailed Steps:
-
Investigate Product Inhibition: In reactions like direct amidation, the amide product can act as a Lewis base and inhibit the silanol catalyst.[5][7] If product inhibition is suspected, strategies to mitigate this, such as gradual addition of reactants, may be beneficial.
-
Use an Electronically Modified Catalyst: Research has shown that triarylsilanols with electron-withdrawing groups (e.g., tris(p-haloaryl)silanols) can be more active catalysts than this compound itself.[5][7]
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration of reactants and catalyst to find the optimal conditions for your specific reaction.[8][9]
-
Consider Water Removal: In condensation reactions where water is a byproduct, its removal using techniques like a Dean-Stark apparatus can shift the equilibrium towards the product and improve yield.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆OSi | [14][15] |
| Molecular Weight | 276.40 g/mol | [15] |
| Appearance | White crystalline powder | [16] |
| Melting Point | 150-155 °C | [14][17] |
| Boiling Point | 360-363 °C | [18] |
| CAS Number | 791-31-1 | [14][15] |
Table 2: Comparison of Catalytic Activity in a Model Amidation Reaction
| Catalyst | Conversion (%) after 1h |
| No Catalyst (background) | 11 |
| This compound | 25 |
| Tris(p-bromophenyl)silanol | >95 |
Data adapted from a model amidation reaction of an aliphatic carboxylic acid with a primary amine in refluxing toluene.[5]
Experimental Protocols
Protocol 1: General Procedure for Silylation of an Alcohol with Triphenylchlorosilane
This protocol describes a general method for the silylation of a primary alcohol using triphenylchlorosilane, a common precursor for introducing the triphenylsilyl group.
Materials:
-
Primary alcohol
-
Triphenylchlorosilane
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (Et₃N) or Imidazole
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) and triethylamine (1.5 eq) or imidazole (2.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphenylchlorosilane (1.2 eq) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of this compound via Hydrolysis of Triphenylchlorosilane
This protocol details the preparation of this compound from triphenylchlorosilane.
Materials:
-
Triphenylchlorosilane
-
Diethyl ether (anhydrous)
-
Aqueous ammonia (B1221849) solution
-
Distilled water
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
Dissolve triphenylchlorosilane in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add an aqueous solution of ammonia to the stirred solution at room temperature. The ammonia neutralizes the hydrochloric acid formed during hydrolysis.
-
Continue stirring for 30 minutes after the addition is complete.
-
Transfer the reaction mixture to a separatory funnel and wash the organic layer sequentially with distilled water.
-
Dry the ethereal layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the diethyl ether under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a mixture of diethyl ether and petroleum ether to yield pure this compound as a white crystalline solid.[19]
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 10. Optimization of reaction conditions: Significance and symbolism [wisdomlib.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 15. This compound 98 791-31-1 [sigmaaldrich.com]
- 16. strem.com [strem.com]
- 17. 791-31-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 18. innospk.com [innospk.com]
- 19. benchchem.com [benchchem.com]
Best practices for storing and handling air-sensitive triphenylsilanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling air-sensitive triphenylsilanol. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound truly "air-sensitive"?
A1: While this compound is often described as air-sensitive, it is not pyrophoric (i.e., it will not ignite spontaneously in air). Its primary sensitivity is to moisture. Exposure to water, even atmospheric humidity, can lead to its self-condensation to form hexaphenyldisiloxane (B154894). This process can affect the purity of the material and the outcome of your reactions. Therefore, it should be handled under anhydrous conditions to maintain its integrity.
Q2: What is the primary degradation product of this compound?
A2: The main degradation product of this compound is hexaphenyldisiloxane, which is formed through a condensation reaction between two molecules of this compound with the elimination of water.
Q3: How should I properly store this compound?
A3: To ensure the longevity of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). The storage area should be cool, dry, and well-ventilated.[1] Avoid storing it near heat sources or in areas with high humidity.
Q4: What are the main safety hazards associated with this compound?
A4: this compound is a skin and serious eye irritant.[1][2] It may also cause respiratory irritation.[1] Always handle it in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
Troubleshooting Guides
Low or No Product Yield in Silylation Reactions
Problem: My reaction using this compound as a silylating agent is giving a low yield or no desired product.
| Potential Cause | Recommended Solution |
| Moisture Contamination | This compound and silylating reactions are highly sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C for several hours) and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Inactive this compound | The this compound may have degraded due to improper storage. Consider opening a new bottle or purifying the existing material. The presence of hexaphenyldisiloxane as a white solid impurity is an indicator of degradation. |
| Steric Hindrance | The substrate you are trying to silylate may be too sterically hindered for the bulky triphenylsilyl group to react efficiently. Consider using a less hindered silylating agent or modifying the reaction conditions (e.g., higher temperature, longer reaction time), but be aware that this might lead to side reactions. |
| Inadequate Reaction Conditions | The reaction temperature may be too low, or the reaction time may be too short. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal conditions. |
| Improper Stoichiometry | An insufficient amount of this compound or base (if used) can lead to incomplete conversion. A slight excess of the silylating agent is often recommended. |
Formation of White Precipitate in the Reaction Mixture
Problem: A white solid has precipitated from my reaction mixture.
This precipitate is likely hexaphenyldisiloxane, the self-condensation product of this compound. This indicates the presence of moisture in your reaction setup. While it may be possible to filter off the precipitate, its formation signifies that the concentration of your active this compound has decreased, which could lead to a lower yield of your desired product.
Experimental Protocols
Protocol: Protection of a Primary Alcohol using this compound
This protocol describes the silylation of a primary alcohol (e.g., benzyl (B1604629) alcohol) using this compound.
Materials:
-
Primary alcohol (1.0 mmol)
-
This compound (1.1 mmol)
-
Imidazole (B134444) (2.5 mmol)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for elution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 mmol) and imidazole (2.5 mmol).
-
Dissolve the solids in anhydrous DCM (10 mL).
-
To this stirred solution, add this compound (1.1 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The silylated product will be less polar and have a higher Rf value than the starting alcohol.
-
Once the reaction is complete (typically after a few hours, as indicated by the disappearance of the starting alcohol spot on TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the corresponding triphenylsilyl ether.
Data Presentation
Qualitative Stability of this compound
| Condition | Stability | Notes |
| Solid, under inert atmosphere, cool and dry | High | Stable for extended periods when stored correctly. |
| In aprotic, anhydrous solvents (e.g., DCM, THF) | Moderate | Stable for the duration of a typical reaction. Over longer periods, trace moisture can lead to slow decomposition. Solvents should be freshly dried. |
| In protic solvents (e.g., alcohols, water) | Low | Will undergo self-condensation or reaction with the solvent. |
| Exposure to atmospheric moisture | Low | Readily undergoes hydrolysis and self-condensation. |
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Recommended storage and handling workflow.
References
Technical Support Center: Purifying Triphenylsilanol with Column Chromatography
Welcome to our dedicated technical support center for the purification of triphenylsilanol using column chromatography. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate common challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in this compound typically arise from the synthetic route used. Common impurities include unreacted starting materials, byproducts from side reactions, and self-condensation products. These can include:
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Hexaphenyldisiloxane: Formed from the condensation of two molecules of this compound.
-
Tetraphenylsilane: Can be a byproduct in syntheses involving Grignard reagents.
-
Unreacted starting materials: Such as phenylmagnesium bromide or phenyltriethoxysilane.
-
Polysiloxanes: Higher molecular weight condensation products.
Q2: Which stationary phase is better for this compound purification: silica (B1680970) gel or alumina (B75360)?
A2: Both silica gel and alumina can be used, but the choice depends on the specific impurities and the stability of your compound.
-
Silica Gel: Being slightly acidic, it can sometimes cause streaking or degradation of acid-sensitive compounds. However, it is a good choice for separating the polar this compound from non-polar impurities like hexaphenyldisiloxane.
-
Alumina: Often used in its neutral or basic form, alumina can be advantageous if this compound is sensitive to the acidic nature of silica. A documented method successfully uses alumina for purification.[1]
Q3: What is a good starting solvent system (mobile phase) for the column chromatography of this compound?
A3: A good starting point is a mixture of a non-polar solvent and a slightly more polar solvent. Based on Thin Layer Chromatography (TLC) analysis, the ideal solvent system should give this compound an Rf value of approximately 0.2-0.4. Common solvent systems for silica gel chromatography include mixtures of hexanes (or petroleum ether) and ethyl acetate (B1210297), or dichloromethane (B109758) and hexanes. For alumina, a system of petroleum ether and carbon tetrachloride has been used to elute impurities, followed by methanol (B129727) to elute the this compound.[1]
Q4: My this compound seems to be degrading on the silica gel column. What can I do?
A4: If you suspect degradation on silica gel, you have a few options:
-
Switch to Alumina: Neutral alumina is a good alternative stationary phase that is less acidic than silica.
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-eluting the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine.
-
Use a Milder Solvent System: Avoid highly acidic or basic modifiers in your mobile phase if not necessary for separation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the column chromatography purification of this compound.
Problem 1: this compound is not moving from the baseline (Rf is too low).
-
Cause: The mobile phase is not polar enough to elute the relatively polar this compound from the stationary phase.
-
Solution:
-
Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Change to a More Polar Solvent System: If increasing the solvent ratio is ineffective, switch to a more polar solvent system altogether, such as dichloromethane/methanol.
-
Consider Reversed-Phase Chromatography: For highly polar compounds that are difficult to elute from normal-phase columns, reversed-phase chromatography (with a non-polar stationary phase like C18 and a polar mobile phase) can be an effective alternative.
-
Problem 2: this compound is eluting with the solvent front (Rf is too high).
-
Cause: The mobile phase is too polar, causing the this compound to have a weak affinity for the stationary phase and travel with the solvent.
-
Solution:
-
Decrease the Polarity of the Mobile Phase: Reduce the proportion of the polar solvent in your eluent. For instance, in a hexane/ethyl acetate system, increase the percentage of hexane.
-
Choose a Less Polar Solvent System: Switch to a less polar mobile phase, such as toluene/hexane.
-
Problem 3: The this compound peak is streaking or tailing.
-
Cause: This can be due to several factors, including interactions with the stationary phase, overloading the column, or poor solubility in the mobile phase.
-
Solution:
-
Add a Modifier to the Mobile Phase: For slightly acidic compounds like this compound, adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can sometimes improve peak shape.
-
Reduce the Amount of Sample Loaded: Overloading the column is a common cause of streaking. Try running the chromatography with a smaller amount of crude material.
-
Ensure Complete Dissolution: Make sure your sample is fully dissolved in a minimum amount of the initial mobile phase before loading it onto the column. If the sample is not very soluble in the mobile phase, consider a "dry loading" technique.
-
Consider Alumina: If streaking persists on silica, it might be due to strong interactions with the acidic silanol (B1196071) groups. Switching to a neutral alumina column can mitigate this issue.
-
Problem 4: Poor separation between this compound and a key impurity (e.g., hexaphenyldisiloxane).
-
Cause: The chosen solvent system does not provide sufficient selectivity to resolve the two compounds.
-
Solution:
-
Optimize the Solvent System: Test a variety of solvent systems with different polarities and selectivities using TLC to find one that maximizes the difference in Rf values (ΔRf) between this compound and the impurity.
-
Use Gradient Elution: Start with a less polar solvent system to elute the less polar impurity (like hexaphenyldisiloxane) first. Then, gradually increase the polarity of the mobile phase to elute the more polar this compound. This can be done in a stepwise or continuous manner.
-
Fine-Tune the Stationary Phase: If separation is still challenging, consider using a different grade of silica or alumina with a different particle size or surface area.
-
Data Presentation
Table 1: Qualitative Guide to Stationary and Mobile Phase Selection for this compound Purification
| Stationary Phase | Mobile Phase Polarity | Expected Elution Order | Best For |
| Silica Gel | Low to Medium | 1. Non-polar impurities (e.g., hexaphenyldisiloxane) 2. This compound | Good general-purpose separation of polar product from non-polar impurities. |
| Alumina (Neutral) | Low, then High | 1. Non-polar impurities (eluted with non-polar solvent) 2. This compound (eluted with a very polar solvent) | Purifying acid-sensitive this compound or when strong interactions with silica are observed. |
| Reversed-Phase (C18) | High | 1. This compound 2. Non-polar impurities | Alternative for highly polar this compound that is difficult to elute from normal-phase columns. |
Experimental Protocols
Detailed Methodology for this compound Purification using an Alumina Column
This protocol is adapted from established procedures for the purification of this compound.[1]
-
Column Preparation:
-
Select a glass chromatography column of an appropriate size for the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
In a separate beaker, create a slurry of neutral alumina in petroleum ether.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Allow the alumina to settle, and drain the excess solvent until the solvent level is just above the top of the alumina.
-
Add a thin protective layer of sand on top of the packed alumina.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of petroleum ether. If not fully soluble, a slightly more polar solvent like dichloromethane can be used sparingly.
-
Carefully apply the dissolved sample to the top of the column using a pipette.
-
Allow the sample to absorb into the top layer of sand.
-
-
Elution:
-
Step 1 (Impurity Elution): Begin eluting the column with a mixture of petroleum ether and carbon tetrachloride. This non-polar mobile phase will carry the less polar impurities, such as hexaphenyldisiloxane, through the column.
-
Collect fractions and monitor them by TLC to ensure all non-polar impurities have been eluted.
-
Step 2 (Product Elution): Once the impurities have been removed, switch the mobile phase to methanol. This highly polar solvent will elute the this compound.
-
Collect the fractions containing the this compound.
-
-
Analysis and Recovery:
-
Analyze the collected fractions using TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a crystalline solid.
-
Mandatory Visualization
References
Technical Support Center: Troubleshooting Side Reactions of Triphenylsilanol in Catalytic Processes
For researchers, scientists, and drug development professionals, triphenylsilanol and its derivatives can be powerful catalysts and reagents. However, their utility can be hampered by specific side reactions that lead to reduced yields, catalyst deactivation, and complex product mixtures. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction of this compound when used as a catalyst?
A1: The most prevalent side reaction is self-condensation, where two molecules of this compound react to form hexaphenyldisiloxane (B154894) and water. This disiloxane (B77578) is catalytically inactive and its formation leads to catalyst decomposition.[1][2] This process is often mediated by the presence of bases in the reaction mixture.[1][2]
Q2: How does the structure of the reactants influence the rate of these side reactions?
A2: In catalytic applications like direct amidation, the basicity of the amine substrate significantly impacts the rate of catalyst decomposition.[1][2] More basic amines, such as secondary alkyl amines, accelerate the condensation of the silanol (B1196071) catalyst to the inactive disiloxane.[1][2] Conversely, less basic amines like anilines lead to less catalyst decomposition.[2]
Q3: Can the this compound catalyst be modified to be more robust?
A3: Yes, modifying the electronic properties of the triarylsilanol can enhance its catalytic activity and stability. Introducing electron-withdrawing groups on the phenyl rings, such as halogens (e.g., tris(p-bromophenyl)silanol), can lead to a more active catalyst.[1] However, excessively strong electron-withdrawing groups can lead to complete catalyst decomposition.[1]
Q4: Besides catalyst decomposition, what other major side reaction can occur in this compound-catalyzed reactions?
A4: Product inhibition is another significant side reaction, particularly in direct amidation. The amide product can coordinate to the Lewis acidic silicon center of the catalyst, forming an inactive complex and thereby inhibiting the catalytic cycle.[1][3] Tertiary amides have been found to be more inhibitory than secondary amides.[1][3]
Q5: Is this compound a concern as a byproduct in other reactions?
A5: Yes, this compound can be formed as a byproduct in reactions involving triphenylsilyl-protected compounds, such as in deprotection steps or during certain cross-coupling reactions. Its presence can complicate purification. In hydrosilylation reactions using triphenylsilane (B1312308), unreacted starting material can be difficult to separate from the desired product, and its subsequent oxidation can lead to this compound.
Troubleshooting Guides
Issue 1: Low Yield in Direct Amidation Reactions
Symptoms:
-
Low conversion of starting materials to the desired amide.
-
Presence of a significant amount of hexaphenyldisiloxane in the reaction mixture.
-
Reaction stalls before completion.
Possible Causes & Solutions:
-
Catalyst Decomposition: The primary cause of low yield is often the self-condensation of the this compound catalyst.
-
Troubleshooting Steps:
-
Amine Basicity: If possible, use a less basic amine. If the substrate is fixed, consider other mitigation strategies.
-
Catalyst Loading: Increasing the catalyst loading might improve the initial reaction rate but may not prevent decomposition over time. A loading of 10-30 mol% is often a reasonable starting point.[2]
-
Reaction Temperature: Lowering the reaction temperature may slow down the rate of catalyst decomposition, though it might also decrease the rate of the desired reaction. An optimal temperature must be determined empirically.
-
Water Removal: The condensation reaction produces water, which can further affect the reaction equilibrium. Using a Dean-Stark trap or molecular sieves to remove water in situ can be beneficial.
-
-
-
Product Inhibition: The amide product may be binding to the catalyst and inhibiting its activity.
-
Troubleshooting Steps:
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired intermolecular reaction over the formation of the product-catalyst complex.
-
Additive Strategy: While not extensively reported for silanol catalysts, in other Lewis acid-catalyzed systems, the addition of a weakly coordinating species can sometimes competitively displace the product from the catalyst. The use of additives like TMSCl has been shown to mitigate byproduct inhibition in some Lewis acid-catalyzed reactions.[4]
-
-
// Catalyst Decomposition Path amine_basicity [label="Is amine highly basic?", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lower_temp [label="Decrease Reaction\nTemperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; increase_loading [label="Increase Catalyst\nLoading (10-30 mol%)", fillcolor="#34A853", fontcolor="#FFFFFF"]; remove_water [label="Use Dean-Stark or\nMolecular Sieves", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Product Inhibition Path check_product_type [label="Is product a\ntertiary amide?", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_conc [label="Increase Reaction\nConcentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; additives [label="Consider Additives\n(e.g., TMSCl - experimental)", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_catalyst; check_catalyst -> disiloxane_present [label="Yes"]; check_catalyst -> no_disiloxane [label="No"];
disiloxane_present -> amine_basicity; amine_basicity -> lower_temp [label="Yes"]; amine_basicity -> increase_loading [label="No"]; lower_temp -> remove_water; increase_loading -> remove_water;
no_disiloxane -> check_product_type; check_product_type -> increase_conc [label="Yes"]; check_product_type -> additives [label="No"]; } .dot Figure 1: Troubleshooting logic for low yields in direct amidation.
Issue 2: Difficulty in Product Purification
Symptoms:
-
The final product is contaminated with silicon-containing byproducts (this compound, hexaphenyldisiloxane).
-
These byproducts are difficult to remove by standard column chromatography.
Possible Causes & Solutions:
-
Incomplete Reaction or Catalyst Degradation: Unreacted this compound or its condensation product is present in the crude mixture.
-
Troubleshooting Steps:
-
Workup Procedure: An aqueous basic wash (e.g., with 1M NaOH) can help to deprotonate and dissolve the acidic this compound, facilitating its removal from the organic layer.
-
Crystallization: For secondary amide products, it has been observed that they may crystallize out of the reaction mixture upon cooling, leaving the silicon byproducts in solution.[5] This can be a simple and effective purification method.
-
Alternative Chromatography: If standard silica (B1680970) gel chromatography is ineffective, consider using a different stationary phase. For separating triphenylsilane from a nonpolar product, alternative phases like C18 or phenyl-functionalized silica have been suggested.[6]
-
-
-
This compound as a Byproduct from Silyl Ether Cleavage: In reactions involving the cleavage of triphenylsilyl ethers, the resulting this compound can be a purification challenge.
-
Troubleshooting Steps:
-
Acidic/Basic Wash: Similar to the above, an appropriate aqueous wash can remove the silanol.
-
Fluoride (B91410) Scavengers: In cases where fluoride is used for deprotection and residual silicon fluorides are an issue, specific scavengers can be employed, although this is less common for this compound itself.
-
-
Quantitative Data Summary
Table 1: Influence of Amine Structure on Catalyst Depletion in Direct Amidation
| Amine Substrate | Amine Type | Catalyst Depletion after 8h (%) |
| 4-Methylbenzylamine (B130917) | Primary Alkyl | 39 |
| Morpholine | Secondary Cyclic | 49 |
| N-Methylbenzylamine | Secondary Acyclic | 52 |
| Aniline | Primary Aryl | 13 |
Data extracted from a study using tris(p-bromophenyl)silanol as the catalyst in refluxing toluene (B28343).[2]
Table 2: Catalytic Activity of Various Triarylsilanols in a Model Amidation Reaction
| Catalyst | Substituent on Phenyl Ring | Conversion to Amide after 1h (%) |
| This compound | H | 25 |
| Tris(4-fluorophenyl)silanol | 4-F | 35 |
| Tris(4-chlorophenyl)silanol | 4-Cl | 38 |
| Tris(4-bromophenyl)silanol | 4-Br | 41 |
| Tris(4-(trifluoromethyl)phenyl)silanol | 4-CF₃ | 46 |
| Tris(3,4,5-trifluorophenyl)silanol | 3,4,5-F₃ | 46 (with complete catalyst decomposition) |
Data for the amidation of an aliphatic carboxylic acid with a primary amine at 10 mol% catalyst loading.[1]
Experimental Protocols
General Protocol for Direct Amidation using Tris(p-bromophenyl)silanol
This protocol is adapted from the literature for the synthesis of N-(4-methylbenzyl)phenylacetamide.[1][2]
Materials:
-
Phenylacetic acid
-
4-Methylbenzylamine
-
Tris(p-bromophenyl)silanol
-
Toluene (anhydrous)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene) for monitoring
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylacetic acid (1.0 mmol), 4-methylbenzylamine (1.0 mmol), tris(p-bromophenyl)silanol (0.1 mmol, 10 mol%), and anhydrous toluene (to achieve a desired concentration, e.g., 1.0 M).
-
Add an internal standard if monitoring the reaction by GC or NMR.
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by a suitable method (e.g., GC, LC-MS, or ¹H NMR).
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, 1 M NaOH, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization if applicable.
Signaling Pathways and Logical Relationships
References
- 1. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overcoming Product Inhibition in Catalysis of the Intramolecular Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reddit - The heart of the internet [reddit.com]
How to increase the solubility of triphenylsilanol in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of triphenylsilanol in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a white crystalline powder that is generally characterized by its hydrophobicity due to the three phenyl groups attached to the silicon atom. Its solubility is moderate in some organic solvents and very low in water.[1][2] It is known to be soluble in diethyl ether, ethanol, chloroform, benzene, and acetone.[3][4] Conversely, it is practically insoluble in water.[2][3]
Q2: What primary factors influence the solubility of this compound?
The solubility of this compound, like any compound, is governed by several factors:
-
Solvent Polarity: Following the "like dissolves like" principle, this compound dissolves better in solvents with comparable polarity.[5]
-
Temperature: For many solid solutes, solubility increases with temperature, although this is not universally true.[5]
-
Intermolecular Forces: The ability of the solvent to overcome the crystal lattice energy of this compound and form favorable solute-solvent interactions (e.g., hydrogen bonding with the hydroxyl group) is crucial.
-
Molecular Size and Structure: The bulky nature of the three phenyl groups can create steric hindrance, affecting how solvent molecules can surround and solvate the molecule.[6][7]
Q3: My this compound is not dissolving in the reaction medium. What steps can I take to increase its solubility?
Low solubility can hinder reaction kinetics and overall yield. Below is a troubleshooting guide to address this issue. The general workflow involves selecting an appropriate solvent, considering the use of a co-solvent, and adjusting the temperature.
Troubleshooting Guide: Enhancing this compound Solubility
-
Solvent Selection: The first step is to ensure you are using an appropriate solvent. Based on known data, polar aprotic and some polar protic solvents are good starting points. Refer to the data table below for guidance.
-
Temperature Adjustment: Gently heating the mixture can significantly increase the solubility of this compound.[8] It is crucial to heat the mixture below the boiling point of the solvent and to ensure that neither the solvent nor the this compound will decompose at the elevated temperature.
-
Co-Solvency: If a single solvent system is not effective or is incompatible with your reaction conditions, a co-solvent system can be employed. A co-solvent is a second solvent added in a smaller quantity to the primary solvent to increase the overall solvating power of the mixture.[7][9] This technique works by reducing the interfacial tension between the solute and the primary solvent.[9]
-
Complexation: For aqueous or highly polar systems where solubility is particularly challenging, complexation with agents like cyclodextrins can be explored.[10][11] These host molecules have a hydrophobic inner cavity that can encapsulate the nonpolar phenyl groups of this compound, while the hydrophilic exterior improves solubility in the polar medium.[12][13]
Quantitative Data: Solubility of this compound
The following table summarizes the known solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Reference |
| Water | Insoluble / Reacts | [2][14][15] |
| Diethyl Ether | Soluble | [1][3] |
| Ethanol | Soluble | [1][3] |
| Chloroform | Soluble | [3] |
| Benzene | Soluble | [3] |
| Acetone | Soluble | [4] |
Note: Some sources indicate that this compound "reacts" with water, which may refer to condensation reactions under certain conditions, while others state it is simply insoluble.[14][15]
Experimental Protocols
Protocol 1: General Method for Solubility Enhancement using a Co-solvent
This protocol describes how to systematically test and implement a co-solvent system to improve the solubility of this compound.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene)
-
A selection of potential co-solvents (e.g., Tetrahydrofuran (THF), Acetone, Ethanol)
-
Stir plate and magnetic stir bar
-
Graduated cylinders and pipettes
-
Reaction vessel
Procedure:
-
Add the desired amount of this compound to the reaction vessel.
-
Add the primary reaction solvent to the vessel.
-
Begin stirring the mixture at room temperature. Observe the initial solubility.
-
If solubility is poor, begin adding a co-solvent dropwise or in small, measured increments (e.g., 1-5% of the total volume).
-
After each addition, allow the mixture to stir for several minutes and observe any changes in solubility.
-
Continue adding the co-solvent until the this compound is fully dissolved or until the co-solvent reaches a predetermined maximum percentage of the total solvent volume, ensuring it does not interfere with the intended reaction.
-
Record the final ratio of primary solvent to co-solvent required for complete dissolution.
Protocol 2: Method for Increasing Solubility via Temperature Adjustment
This protocol outlines the procedure for using heat to increase the solubility of this compound.
Materials:
-
This compound
-
Selected reaction solvent
-
Reaction vessel equipped with a condenser
-
Hot plate with stirring and temperature control
-
Thermometer or thermocouple
Procedure:
-
Combine the this compound and the solvent in the reaction vessel.
-
Place the vessel on the hot plate and begin stirring.
-
Gently heat the mixture in controlled increments (e.g., 5-10°C).
-
Monitor the mixture closely as the temperature increases, observing the point at which the this compound dissolves completely.
-
Maintain the temperature required for dissolution, ensuring it does not exceed the solvent's boiling point or induce decomposition.
-
Caution: Ensure the system is properly vented or equipped with a condenser to prevent pressure buildup.
Visual Guides
The following diagrams illustrate key concepts and workflows for addressing solubility issues with this compound.
Caption: Workflow for troubleshooting poor this compound solubility.
Caption: Conceptual model of co-solvency enhancing solubility.
References
- 1. CAS 791-31-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound – Wikipedia [de.wikipedia.org]
- 4. This compound | 791-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 11. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | CAS#:791-31-1 | Chemsrc [chemsrc.com]
- 15. 791-31-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Impact of solvent choice on triphenylsilanol catalyzed reactions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing triphenylsilanol as a catalyst. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on the critical role of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalysis?
This compound acts as a mild Lewis acid catalyst. The silicon atom, bonded to three electron-withdrawing phenyl groups and a hydroxyl group, can activate substrates, facilitating a variety of chemical transformations.
Q2: What are the most common reactions catalyzed by this compound?
This compound is often employed in reactions such as esterification, etherification, and amidation. It serves as an effective catalyst for reactions that benefit from mild acidic conditions.
Q3: My this compound-catalyzed reaction is showing low or no yield. What are the initial troubleshooting steps?
Low yields can stem from several factors. Begin by verifying the purity of your starting materials and the integrity of the catalyst. Ensure your solvent is anhydrous and appropriate for the reaction. It is also crucial to monitor the reaction for potential catalyst deactivation.
Q4: How does the choice of solvent impact the reaction outcome?
The solvent plays a multifaceted role in this compound-catalyzed reactions. It affects the solubility of reactants and the catalyst, the stability of intermediates and transition states, and can even participate in the reaction or cause catalyst deactivation.[1] Solvent polarity is a key factor; polar solvents can stabilize charged intermediates, potentially increasing the reaction rate, while nonpolar solvents may be preferable for nonpolar reactions.[1]
Q5: Can this compound deactivate during the reaction?
Yes, this compound can undergo self-condensation to form the catalytically inactive hexaphenyldisiloxane. This process can be influenced by the reaction conditions, including the presence of strong bases. For instance, in amidation reactions, the basicity of the amine substrate can contribute to catalyst decomposition.
Troubleshooting Guides
Issue 1: Low Reaction Yield or Stalled Reaction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of Reactants or Catalyst | 1. Visual Inspection: Check for undissolved solids in the reaction mixture. 2. Solvent Screening: If solubility is an issue, consider a solvent with different polarity. For instance, if using a nonpolar solvent like hexane, try a more polar solvent such as THF or dichloromethane. A small-scale solvent screen can identify a more suitable medium. |
| Catalyst Deactivation | 1. Monitor Catalyst Integrity: Use techniques like TLC or NMR to check for the presence of this compound versus the inactive disiloxane (B77578) over the course of the reaction. 2. Control Amine Basicity (for Amidation): In amidation reactions, highly basic amines can accelerate catalyst decomposition. If possible, consider using a less basic amine or adding the amine slowly to the reaction mixture. |
| Product Inhibition | 1. Monitor Reaction Progress: A reaction that starts well and then slows down may be experiencing product inhibition. 2. Consider In Situ Product Removal: If feasible for your specific reaction, explore methods to remove the product as it is formed. |
| Suboptimal Reaction Conditions | 1. Temperature Adjustment: The reaction may require heating to proceed at a reasonable rate. Experiment with a range of temperatures. 2. Concentration Effects: Vary the concentration of your reactants and catalyst to find the optimal conditions. |
| Presence of Impurities | 1. Purify Starting Materials: Ensure all reactants and the solvent are free from impurities, especially water, which can interfere with the catalyst. 2. Use High-Purity Solvents: Impurities in the solvent can poison the catalyst. Always use high-purity, dry solvents. |
Issue 2: Formation of Side Products
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Solvent Participation in the Reaction | 1. Choose an Inert Solvent: Protic solvents, for example, can sometimes compete with the desired nucleophile. If this is suspected, switch to an aprotic solvent. 2. Review Literature: Check for known incompatibilities between your chosen solvent and reactant types under acidic conditions. |
| Reaction Temperature is Too High | 1. Lower the Temperature: High temperatures can sometimes lead to decomposition of reactants or products, or favor the formation of thermodynamic side products. |
| Incorrect Stoichiometry | 1. Verify Stoichiometry: Double-check the molar ratios of your reactants. An excess of one reactant may lead to unwanted side reactions. |
Data Presentation: Illustrative Solvent Screening for Esterification
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Conversion (%) | Notes |
| Toluene | 2.4 | 12 | 85 | Good conversion, nonpolar aprotic solvent. |
| Dichloromethane | 9.1 | 10 | 92 | Higher polarity, faster reaction. Potential environmental concerns. |
| Tetrahydrofuran (THF) | 7.5 | 12 | 88 | Good balance of polarity and reaction rate. |
| Acetonitrile | 37.5 | 8 | 75 | High polarity, but potential for side reactions or catalyst inhibition. |
| Hexane | 1.9 | 24 | 40 | Low polarity, slow reaction rate likely due to poor stabilization of intermediates. |
This data is illustrative and intended to demonstrate a structured approach to data presentation. Actual results will vary depending on the specific reactants and conditions.
Experimental Protocols
General Protocol for a this compound-Catalyzed Esterification
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol) and the alcohol (1.2 mmol).
-
Catalyst Addition: Add this compound (0.1 mmol, 10 mol%).
-
Solvent Addition: Add the chosen anhydrous solvent (5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and stir.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A generalized workflow for this compound-catalyzed reactions.
Caption: A decision tree for troubleshooting low yield in this compound-catalyzed reactions.
References
Technical Support Center: Monitoring Triphenylsilanol Reactions
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the progress of reactions involving triphenylsilanol using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Which method, TLC or NMR, is better for monitoring my reaction?
A1: The choice depends on your specific needs. TLC is a rapid, qualitative technique ideal for quickly checking reaction progress, visualizing the disappearance of starting materials, and the appearance of products.[1][2] NMR provides quantitative and structural information, making it excellent for determining reaction conversion, identifying byproducts, and confirming the structure of the product in the crude reaction mixture.[3]
Q2: How can I be sure the spot on my TLC is this compound?
A2: The most reliable way is to use a "cospot."[4][5] On your TLC plate, spot your starting material in one lane, the reaction mixture in a second lane, and in a third lane (the cospot), apply both the starting material and the reaction mixture on the same spot. If the spot from your starting material and the new product spot in your reaction mixture have different Rf values, the cospot will help confirm this.[4][5]
Q3: My NMR spectrum of the crude reaction is very complex. How can I simplify it?
A3: Complex crude NMR spectra are common. To simplify, you can perform a mini-workup on a small aliquot of the reaction mixture. This involves extracting the desired compounds into a suitable solvent and removing unwanted reagents or byproducts, which can help to clean up the spectrum.[6] Alternatively, comparing the crude spectrum to the spectra of your starting materials and expected product can help in identifying key peaks.
Monitoring by Thin-Layer Chromatography (TLC)
TLC is a powerful technique for qualitatively monitoring the progress of a reaction. It allows for the rapid separation of components in a mixture based on their polarity. For a typical reaction forming this compound from a less polar precursor like triphenylchlorosilane or triphenylsilane, you will observe the disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) corresponding to this compound.
Experimental Protocol: TLC Monitoring
-
Prepare the TLC Chamber: Pour a suitable mobile phase (eluent) into a developing chamber to a depth of about 0.5 cm. A common starting eluent is a mixture of hexane (B92381) and ethyl acetate. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
Spot the Plate: Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica (B1680970) gel TLC plate.[4] On this line, apply small spots of your starting material, a cospot (starting material and reaction mixture), and the reaction mixture using separate capillary tubes.[4][5]
-
Develop the Plate: Place the spotted TLC plate in the prepared chamber, ensuring the origin line is above the solvent level.[7] Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. Since this compound is UV-active due to its phenyl groups, a UV lamp is the primary non-destructive visualization method.[8][9] Circle the visible spots with a pencil. If needed, further visualization can be done using a chemical stain like potassium permanganate (B83412) or p-anisaldehyde.[8][9][10]
Data Presentation: TLC Parameters
| Compound | Mobile Phase (Hexane:EtOAc) | Approximate Rf Value | Visualization |
| Triphenylsilane | 9:1 | ~0.8 | UV, KMnO₄ stain |
| This compound | 7:3 | ~0.4 | UV, p-Anisaldehyde stain |
Note: Rf values are approximate and can vary depending on the exact conditions (plate manufacturer, temperature, chamber saturation).
Troubleshooting TLC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaking Spots [7][11][12] | Sample is too concentrated (overloaded). The compound is acidic or basic. | Dilute the sample before spotting. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[11] |
| Spots Remain on Baseline [13] | The mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., increase the amount of ethyl acetate). |
| Spots Run with Solvent Front [13] | The mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., decrease the amount of ethyl acetate). |
| No Spots Visible [7][11] | The sample is too dilute. Compound is not UV-active. | Spot the same location multiple times, allowing the solvent to dry in between applications.[7] Use a chemical stain for visualization.[9] |
Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to quantify the conversion of a reaction by comparing the integration of signals from the starting material and the product.[3] For this compound, monitoring the aromatic region and the disappearance or appearance of specific protons can be very effective.
Experimental Protocol: NMR Monitoring
-
Sample Preparation: Withdraw a small aliquot (0.1-0.5 mL) from the reaction mixture. If the reaction solvent is non-deuterated, it must be removed. This can be done by evaporating the solvent under a stream of nitrogen or using a rotary evaporator.[6]
-
Dissolution: Dissolve the resulting crude residue in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[14][15] Ensure the sample is fully dissolved; filter through a small plug of glass wool if solids are present.[6][16]
-
Transfer: Transfer the solution to an NMR tube to the appropriate height (typically 4-5 cm).[15]
-
Acquisition: Acquire a ¹H NMR spectrum. If desired, a ²⁹Si NMR spectrum can also be obtained for more direct information about the silicon environment, though it is a less sensitive nucleus.[17]
Data Presentation: Characteristic ¹H NMR Shifts
| Compound | Functional Group | Solvent | Approximate Chemical Shift (δ, ppm) |
| This compound | Si-OH | CDCl₃ | 2.75 (broad singlet)[18] |
| Phenyl H | CDCl₃ | 7.32-7.44 (m, 9H), 7.59-7.62 (m, 6H)[18] | |
| Triphenylsilane | Si-H | CDCl₃ | 5.4 (singlet) |
| Phenyl H | CDCl₃ | 7.3-7.6 (multiplet) |
Note: The chemical shift of the Si-OH proton is highly variable and depends on concentration, solvent, and temperature.
Troubleshooting NMR
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | Sample is too concentrated. Presence of paramagnetic impurities. Un-dissolved solids in the sample. | Dilute the sample.[16] Filter the sample before transferring to the NMR tube.[16] |
| Poor Signal-to-Noise | Sample is too dilute. | Increase the number of scans. If possible, prepare a more concentrated sample. |
| Reaction Solvent Peak is Overwhelming | The reaction solvent was not completely removed. | Ensure complete evaporation of the non-deuterated solvent before dissolving in the deuterated solvent.[6] |
| Cannot Identify Product Peaks | Overlapping signals with starting material or byproducts. | Compare the spectrum with that of an authentic sample of the product. Consider using a higher field NMR instrument for better resolution or acquiring a 2D NMR spectrum (e.g., COSY, HSQC). |
Visualizations
Workflow for Reaction Monitoring
References
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. silicycle.com [silicycle.com]
- 10. youtube.com [youtube.com]
- 11. silicycle.com [silicycle.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Chromatography [chem.rochester.edu]
- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 15. organomation.com [organomation.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 18. rsc.org [rsc.org]
Technical Support Center: Strategies for Scaling Up Reactions Involving Triphenylsilanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the strategies for scaling up reactions that involve triphenylsilanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions involving this compound?
Scaling up reactions with this compound presents several common challenges that are crucial to address for a successful and safe process. These include:
-
Heat Management: Exothermic reactions can become difficult to control in larger vessels due to a lower surface-area-to-volume ratio, potentially leading to thermal runaways.[1] Careful monitoring and control of the reaction temperature are paramount.
-
Mixing Efficiency: Achieving homogenous mixing in large reactors is more challenging than on a lab scale.[2] Poor mixing can result in localized "hot spots" or areas of high reactant concentration, leading to side reactions and decreased yield.
-
Reagent Addition: The rate and method of adding reagents become more critical at a larger scale to prevent localized high concentrations and temperature spikes.[3][4]
-
Purification: Isolating the desired product from unreacted this compound, its byproducts, or other reagents can be more complex at scale.[4][5] Crystallization and distillation are often preferred over chromatography for large-scale purification.[5]
-
Safety: Handling larger quantities of chemicals necessitates more stringent safety protocols to mitigate risks such as spills, exposure, and fire hazards.[6][7]
Q2: How does the physical form of this compound affect its handling during scale-up?
This compound is a white, crystalline solid.[8] When handling large quantities, it's important to be aware of dust formation.[6] Appropriate personal protective equipment (PPE), such as a dust mask, eye shields, and gloves, should be used.[6] Engineering controls like local exhaust ventilation are also recommended to minimize dust exposure.[6]
Q3: What are the key safety precautions to take when working with this compound at an industrial scale?
Safety is a primary concern during scale-up. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and protective clothing.[6][7] In case of significant dust exposure risk, respiratory protection should be used.[7]
-
Engineering Controls: Use a well-ventilated area, preferably with local exhaust ventilation or in a closed system, to minimize exposure.[6] Eyewash stations and safety showers should be readily accessible.[6]
-
Handling and Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, open flames, and incompatible materials like strong oxidizing agents.[6][7][9]
-
Spill Management: Have a plan for spill containment and cleanup. Spills should be swept or shoveled into suitable containers for disposal.[6]
-
Process Hazard Analysis: Conduct a thorough process hazard analysis to identify potential risks and implement appropriate control measures before scaling up.
Q4: How can I monitor the progress of a large-scale reaction involving this compound?
Effective reaction monitoring is crucial for process control and optimization.[10] Common techniques for monitoring large-scale reactions include:
-
Spectroscopic Methods: In-line Near-Infrared (NIR) spectroscopy can provide real-time data on the concentration of reactants and products.[10]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable for at-line monitoring.[4][11][12] This involves taking aliquots from the reaction mixture at specific time intervals, quenching them, and then analyzing the composition.
-
Temperature and Pressure Monitoring: Continuous monitoring of the reactor's internal temperature and pressure can indicate the reaction's progress and help detect any deviations that could signal a problem.[2][13]
Troubleshooting Guides
This section provides solutions to common problems that may arise during the scale-up of reactions involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or Inconsistent Yield | Inefficient Mixing: Can lead to localized concentrations and side reactions.[2] | - Ensure the agitator design and speed are appropriate for the reactor size and viscosity of the reaction mixture.- Consider installing baffles in the reactor to improve mixing. |
| Poor Temperature Control: Excursions in temperature can lead to product decomposition or the formation of byproducts.[13] | - Ensure the reactor's heating/cooling system is adequate for the scale of the reaction.- Implement a controlled rate of reagent addition to manage the exotherm.[3] | |
| Impure Starting Materials: Impurities that are insignificant at a lab scale can have a major impact on larger reactions. | - Verify the purity of this compound and other reagents before use.- Consider purification of starting materials if necessary. | |
| Difficult Product Purification | Formation of Byproducts: this compound can sometimes be a byproduct itself if a silyl (B83357) ether is cleaved. It can also be unreacted starting material. | - Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize byproduct formation.- Develop a robust purification strategy at a small scale before scaling up. Crystallization is often a good option for solid products.[5][14][15][16][17] |
| Similar Polarity of Product and this compound: This can make chromatographic separation challenging. | - Explore alternative purification techniques such as crystallization, distillation, or extraction.[5]- For crystallization, screen different solvents to find one that selectively precipitates the product or the impurity.[15][16] | |
| Reaction Stalls or is Sluggish | Insufficient Activation: The reaction may not have been properly initiated. | - For reactions requiring an initiator or catalyst, ensure it is added correctly and is active.- A small, localized application of heat might be necessary to initiate some reactions.[3] |
| Mass Transfer Limitations: In heterogeneous reactions, the rate may be limited by the transport of reactants between phases. | - Improve agitation to increase the interfacial area between phases.- Consider using a phase-transfer catalyst if applicable. | |
| Safety Concerns (e.g., unexpected exotherm) | Inadequate Heat Removal: The reactor's cooling capacity is insufficient for the heat generated by the reaction.[3][1][13] | - Immediately stop the addition of reagents.- Maximize cooling to the reactor.- If necessary, have a quenching plan in place to stop the reaction quickly and safely.[13] |
| Incorrect Order of Addition: Adding reagents in the wrong order can lead to a rapid, uncontrolled reaction. | - Review the experimental protocol to ensure the correct order of addition is being followed.- For highly exothermic reactions, consider adding the more reactive component slowly to a solution of the other reactant (inverse addition).[3] |
Experimental Protocols
Representative Large-Scale Silylation of an Alcohol using Triphenylchlorosilane
This protocol describes a general procedure for the protection of a primary alcohol with triphenylchlorosilane on a larger scale. Note: This is a representative protocol and should be optimized for the specific substrate and desired scale. A thorough risk assessment should be conducted before implementation.
Materials and Equipment:
-
Large-scale reactor with overhead stirring, temperature control (heating/cooling jacket), and a port for inert gas blanketing.
-
Addition funnel or dosing pump for controlled reagent addition.
-
Appropriate glassware for workup and purification.
-
Primary alcohol
-
Triphenylchlorosilane
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Anhydrous base (e.g., Triethylamine, Imidazole)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: Charge the reactor with the primary alcohol and the anhydrous aprotic solvent. Begin agitation.
-
Addition of Base: Add the anhydrous base to the reactor.
-
Controlled Addition of Silylating Agent: Dissolve the triphenylchlorosilane in the anhydrous aprotic solvent in a separate vessel and charge it to the addition funnel or prepare it for the dosing pump.
-
Slowly add the triphenylchlorosilane solution to the reactor while maintaining the desired temperature (typically 0-25 °C). The addition rate should be controlled to manage any exotherm.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting alcohol is consumed.[4][11]
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel or perform an in-reactor extraction.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method for the scale, such as crystallization or distillation.[5]
-
Visualizations
Below are diagrams illustrating key aspects of scaling up reactions involving this compound.
Caption: A general experimental workflow for a reaction involving this compound.
Caption: Logical relationships in scaling up reactions with this compound.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. fishersci.com [fishersci.com]
- 8. innospk.com [innospk.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Large Scale Epoxide Opening by a Pendant Silanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. benchchem.com [benchchem.com]
- 14. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 15. mdpi.com [mdpi.com]
- 16. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Triphenylsilanol and Other Silanol Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. Silanols, organosilicon compounds bearing one or more hydroxyl groups directly attached to a silicon atom, have emerged as versatile and powerful catalysts for a variety of organic transformations. This guide provides a comprehensive comparative study of triphenylsilanol and other notable silanol (B1196071) catalysts, including diphenylsilanediol (B146891) and silanetriols. We will delve into their catalytic performance supported by experimental data, outline detailed experimental protocols, and visualize key mechanistic pathways to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
Performance Comparison of Silanol Catalysts
The catalytic activity of silanols is significantly influenced by the number of hydroxyl groups and the nature of the organic substituents on the silicon atom. These factors modulate the Lewis acidity and hydrogen-bonding capabilities of the silanol, which are crucial for its catalytic function.
A key application where silanols have demonstrated considerable utility is in direct amidation reactions, a fundamental transformation in medicinal chemistry and materials science. The following tables summarize the comparative performance of this compound and other silanols in this and other important organic reactions.
Table 1: Comparison of Silanol Catalysts in the Direct Amidation of Phenylacetic Acid with 4-Methylbenzylamine
| Catalyst | Structure | Conversion (%)[1] | Catalyst Integrity (%)[2] |
| This compound | Ph₃SiOH | 25 | High |
| Tris(4-fluorophenyl)silanol | (4-FC₆H₄)₃SiOH | 33 | Moderate |
| Tris(4-chlorophenyl)silanol | (4-ClC₆H₄)₃SiOH | 36 | Moderate |
| Tris(4-bromophenyl)silanol | (4-BrC₆H₄)₃SiOH | 41 | Moderate |
| Tris(3,5-bis(trifluoromethyl)phenyl)silanol | (3,5-(CF₃)₂C₆H₃)₃SiOH | 46 | Low |
| Diphenylsilanediol | Ph₂Si(OH)₂ | Screened, but specific data not detailed[1][2] | Not specified |
| 1,1,3,3-Tetraphenyldisiloxane-1,3-diol | (Ph₂SiOH)₂O | Screened, but specific data not detailed[1][2] | Not specified |
Reaction Conditions: 10 mol% catalyst, 1:1 ratio of carboxylic acid to amine, refluxing toluene, 1 hour.[2]
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these catalysts. Below are representative protocols for key reactions catalyzed by silanols.
Experimental Protocol 1: General Procedure for this compound-Catalyzed Direct Amidation
This protocol is adapted from the work of Braddock and coworkers.[2]
Materials:
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
Amine (1.0 mmol, 1.0 equiv)
-
This compound (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid, amine, and this compound.
-
Under an inert atmosphere, add toluene.
-
Heat the reaction mixture to reflux (approximately 111 °C) and stir for the desired time (e.g., 1-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by standard methods such as acid-base extraction followed by column chromatography on silica (B1680970) gel.
Experimental Protocol 2: Silanetriol-Catalyzed Michael Addition of Indole to β-Nitrostyrene
This protocol is based on the findings of Kondo and colleagues, who demonstrated the superior catalytic activity of a silanetriol compared to a silanediol (B1258837) in this transformation.[3]
Materials:
-
β-Nitrostyrene (0.5 mmol, 1.0 equiv)
-
Indole (0.6 mmol, 1.2 equiv)
-
2,4,6-Triisopropylphenylsilanetriol (0.05 mmol, 10 mol%)
-
Dichloromethane (B109758) (2 mL)
Procedure:
-
To a vial containing a magnetic stir bar, add β-nitrostyrene, indole, and 2,4,6-triisopropylphenylsilanetriol.
-
Add dichloromethane and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired product.
Catalytic Mechanism and Visualization
Understanding the catalytic cycle is crucial for optimizing reaction conditions and designing new catalysts. For the direct amidation reaction catalyzed by triarylsilanols, a plausible mechanism has been proposed.[2] The key steps involve the activation of the carboxylic acid by the silanol to form a silyl (B83357) ester intermediate, which is then susceptible to nucleophilic attack by the amine.
Caption: Proposed catalytic cycle for triarylsilanol-catalyzed direct amidation.
The experimental workflow for a typical silanol-catalyzed reaction involves several key stages, from reaction setup to product analysis.
References
A Comparative Analysis of Triphenylsilanol and Triphenylgermanol: Unveiling the Impact of the Central Atom on Reactivity
For researchers, scientists, and drug development professionals, a nuanced understanding of the structure-activity relationships of organometallic compounds is paramount. This guide provides a detailed comparative analysis of triphenylsilanol (Ph₃SiOH) and its heavier analogue, triphenylgermanol (B11951444) (Ph₃GeOH). While direct, side-by-side experimental comparisons in the literature are sparse, this document synthesizes available data and established principles of organometalloid chemistry to illuminate their relative reactivity.
The core difference between these two molecules lies in the central atom: silicon versus germanium. This seemingly subtle distinction imparts significant variations in their physicochemical properties and, consequently, their chemical behavior. These differences are primarily governed by the nature of the silicon-oxygen (Si-O) and germanium-oxygen (Ge-O) bonds, the acidity of the hydroxyl proton, and the steric and electronic effects of the triphenylmethyl moiety.
Physicochemical Properties: A Tale of Two Metalloids
A side-by-side comparison of the fundamental properties of this compound and triphenylgermanol reveals key differences that underpin their reactivity profiles. While comprehensive experimental data for triphenylgermanol is less abundant, its properties can be reasonably inferred from established trends within Group 14 of the periodic table.
| Property | This compound (Ph₃SiOH) | Triphenylgermanol (Ph₃GeOH) | Key Observations & Inferences |
| Molecular Weight | 276.41 g/mol | 320.99 g/mol | The higher atomic mass of germanium results in a greater molecular weight for triphenylgermanol. |
| Predicted pKa | 13.39 ± 0.58[1] | Expected to be lower (more acidic) than Ph₃SiOH.[1] | The acidity of Group 14 hydrides increases down the group. This trend suggests that the Ge-O-H bond in Ph₃GeOH is more polarized, and the proton is more readily donated than in Ph₃SiOH.[1] |
| M-O Bond Length (Å) | ~1.64 Å (in silicates)[1] | ~1.77 Å (in germanates)[1] | The larger atomic radius of germanium results in a longer Ge-O bond compared to the Si-O bond. |
| M-O Bond Dissociation Energy (kJ/mol) | ~452 kJ/mol (Si-O in general) | ~353 kJ/mol (Ge-O in general) | The Si-O bond is significantly stronger than the Ge-O bond, suggesting greater thermal and chemical stability for this compound. |
| Electronegativity of Heteroatom (Pauling Scale) | 1.90[1] | 2.01[1] | The slightly higher electronegativity of germanium may influence the polarity of the Ge-O and O-H bonds, contributing to differences in acidity and reactivity.[1] |
| Crystal Structure | Forms intermolecular hydrogen-bonded tetramers in the solid state.[2] | Also forms hydrogen-bonded tetramers in the solid state, isomorphous with the silanol.[2] | Both molecules act as hydrogen bond donors and acceptors, leading to similar self-assembly in the solid state.[1][2] |
Reactivity Comparison: A Deeper Dive
The differences in the fundamental properties of silicon and germanium manifest in the varied reactivity of their triphenyl derivatives. Generally, organogermanium compounds are more reactive than their silicon counterparts.
Acidity and Nucleophilicity
As indicated by its predicted lower pKa, triphenylgermanol is expected to be a stronger acid than this compound . This increased acidity translates to its conjugate base, the triphenylgermanolate anion (Ph₃GeO⁻), being a weaker base but potentially a softer nucleophile compared to the triphenylsilanolate anion (Ph₃SiO⁻). This difference in basicity and nucleophilicity can influence the kinetics and outcomes of reactions such as Williamson ether synthesis.
Condensation Reactions
Silanols and germanols can undergo condensation to form disiloxanes and digermoxanes, respectively. This reaction is a cornerstone of silicone and organogermanium chemistry.
Reaction Pathway: Condensation of this compound/Triphenylgermanol
Caption: General reaction scheme for the condensation of this compound or triphenylgermanol.
Given the weaker Ge-O bond compared to the Si-O bond, it is anticipated that the condensation of triphenylgermanol may proceed under milder conditions or at a faster rate than that of this compound. However, the lability of the Ge-O bond could also make the resulting digermoxane more susceptible to hydrolysis.
Etherification Reactions
In reactions like the Williamson ether synthesis, the hydroxyl proton is first removed by a strong base to form the corresponding anion, which then acts as a nucleophile.
Experimental Workflow: Williamson Ether Synthesis
Caption: A generalized workflow for the Williamson ether synthesis using this compound or triphenylgermanol.
Due to the expected higher acidity of triphenylgermanol, its deprotonation should be more facile. The resulting triphenylgermanolate may exhibit different nucleophilicity compared to the silanolate, potentially affecting the reaction rate and yield of the etherification.
Experimental Protocols
Detailed experimental protocols for the synthesis of the parent compounds are crucial for any comparative study. The Grignard reaction is a common and versatile method for preparing both this compound and triphenylgermanol.
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Tetrachlorosilane (B154696) (SiCl₄)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel. The reaction mixture should be stirred and may require gentle heating to initiate. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the bromobenzene solution. After all the bromobenzene has been added, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.
-
Reaction with Tetrachlorosilane: Cool the Grignard reagent to 0 °C. Slowly add a solution of tetrachlorosilane in anhydrous diethyl ether from the dropping funnel with vigorous stirring. A white precipitate will form. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Hydrolysis and Workup: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid. Separate the ether layer and wash it successively with water, saturated sodium bicarbonate solution, and finally with water.
-
Isolation and Purification: Dry the ether layer over anhydrous sodium sulfate. Filter and remove the ether by rotary evaporation. The crude this compound can be purified by recrystallization from a mixture of petroleum ether and a small amount of diethyl ether to yield white crystals.
Synthesis of Triphenylgermanol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Tetrabromogermane (GeBr₄) or Tetrachlorogermane (GeCl₄)
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
Grignard Reagent Preparation: Prepare phenylmagnesium bromide as described in the synthesis of this compound.
-
Reaction with Germanium Halide: Cool the Grignard reagent to 0 °C. Slowly add a solution of tetrabromogermane or tetrachlorogermane in anhydrous diethyl ether from the dropping funnel with vigorous stirring. After the addition is complete, reflux the reaction mixture for 2 hours.
-
Hydrolysis and Workup: Cool the reaction mixture to room temperature and hydrolyze by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the ether layer.
-
Isolation and Purification: Dry the ether layer over anhydrous sodium sulfate. Filter and evaporate the solvent to obtain crude triphenylgermanol. The product can be purified by recrystallization from ethanol.
Conclusion
While a definitive quantitative comparison of the reactivity of this compound and triphenylgermanol is hampered by a lack of direct comparative experimental studies, a clear qualitative and semi-quantitative picture emerges from the available data and established chemical principles. Triphenylgermanol is predicted to be a more acidic and, in many contexts, a more reactive molecule than its silicon analogue. This heightened reactivity is a direct consequence of the longer and weaker germanium-oxygen bond.
For researchers and professionals in drug development and materials science, these differences are not merely academic. The choice between a triphenylsilyl and a triphenylgermyl moiety can significantly impact the synthesis, stability, and biological activity of a target molecule. The greater lability of the triphenylgermyl group might be exploited for facile cleavage under specific conditions, while the robustness of the triphenylsilyl group might be preferred for applications requiring high stability. Further quantitative studies are warranted to fully elucidate the nuanced differences in the reactivity of these two important organometallic building blocks.
References
Validating the Purity of Triphenylsilanol: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like triphenylsilanol is a critical step in guaranteeing the integrity and reproducibility of their work. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for validating the purity of this compound, supported by experimental protocols and data interpretation guidelines.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical method for purity determination depends on various factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. Below is a comparative summary of the most common techniques used for analyzing this compound.
| Feature | GC-MS | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Typical Purity Measurement | Peak area percentage in the chromatogram. | Peak area percentage in the chromatogram. | Quantitative NMR (qNMR) by comparing the integral of the analyte signal to that of a certified internal standard. |
| Detection of Impurities | Excellent for volatile and semi-volatile impurities. Can identify unknown impurities through mass spectral libraries. | Suitable for a wide range of non-volatile and thermally labile impurities. | Detects impurities with different chemical structures. Provides structural elucidation of impurities. |
| Advantages | High sensitivity and specificity, excellent for identifying volatile organic impurities.[1][2] | Broad applicability to a wide range of compounds, non-destructive.[1][3] | Provides unambiguous structural information, can be used for absolute quantification (qNMR).[4] |
| Limitations | Requires the analyte to be volatile and thermally stable, or require derivatization.[1][3] | May have lower resolution than GC for some compounds, and identification of unknown peaks can be challenging without a mass spectrometer. | Lower sensitivity compared to GC-MS and HPLC, and complex spectra can arise from mixtures. |
| Common Impurities Detected | Unreacted starting materials (e.g., chlorotriphenylsilane), solvents, and byproducts of synthesis like hexaphenyldisiloxane. | Unreacted starting materials, less volatile byproducts, and degradation products. | Structural isomers and related impurities. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general procedure for the purity analysis of this compound using GC-MS. Method optimization may be required depending on the specific instrument and impurities of interest.
1. Sample Preparation:
-
Solvent Selection: Choose a volatile, high-purity solvent in which this compound is soluble, such as dichloromethane (B109758) or acetone.
-
Concentration: Prepare a solution of this compound at a concentration of approximately 1 mg/mL.
-
Derivatization (Optional): For improved volatility and peak shape, derivatization can be performed. A common method is silylation, where the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280°C.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final hold: 10 minutes at 300°C.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Analysis:
-
Purity Calculation: The purity of this compound is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurity Identification: Unknown peaks can be identified by comparing their mass spectra to a commercial library (e.g., NIST) or by interpreting the fragmentation patterns.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for GC-MS analysis of this compound.
References
- 1. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalytic Efficiency: Triphenylsilanol vs. Boronic Acids in Direct Amidation
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic methods for amide bond formation is paramount. This guide provides a detailed comparison of the catalytic performance of triphenylsilanol and boronic acids in direct amidation reactions, supported by experimental data and protocols.
Direct amidation, the reaction of a carboxylic acid with an amine to form an amide and water, is a fundamental transformation in organic synthesis. Catalysts are often employed to enhance the reaction rate and efficiency. This report focuses on a comparative analysis of two prominent classes of catalysts: triphenylsilano and boronic acids.
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes the catalytic efficiency of this compound and selected boronic acids in the direct amidation of similar substrates. The data is compiled from peer-reviewed scientific literature.
| Catalyst | Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetic acid | 4-Methylbenzylamine | 10 | Toluene (B28343) | Reflux (111) | 1 | 25 | [1] |
| Phenylboronic Acid | Benzoic acid | Benzylamine | 5 | Toluene | Reflux (111) | 24 | 92 | [2] |
| ortho-Iodophenylboronic Acid | Phenylacetic acid | Benzylamine | 5 | Toluene | 25 | 24 | 85 | [3] |
Note: The reaction conditions and substrates are similar but not identical, which should be considered when interpreting the data. The higher yield observed with boronic acid catalysts, even at lower catalyst loading and, in one case, at room temperature, suggests a generally higher catalytic efficiency for this class of compounds in direct amidation reactions compared to this compound under the conditions reported.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key experiments cited in the comparison table.
General Procedure for this compound-Catalyzed Amidation[1]
A mixture of the carboxylic acid (1.0 equiv), amine (1.0 equiv), and this compound (0.10 equiv) in toluene (0.5 M) is heated at reflux with azeotropic removal of water using a Dean-Stark apparatus. The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired amide.
General Procedure for Phenylboronic Acid-Catalyzed Amidation[2]
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, the carboxylic acid (1.0 equiv), amine (1.0 equiv), and phenylboronic acid (0.05 equiv) are added, followed by toluene. The reaction mixture is heated to reflux, and the formation of water is monitored in the Dean-Stark trap. After the reaction is deemed complete by TLC or GC-MS analysis, the mixture is cooled to room temperature. The solvent is evaporated, and the crude product is purified by crystallization or column chromatography.
General Procedure for ortho-Iodophenylboronic Acid-Catalyzed Amidation[3]
In a vial, the carboxylic acid (1.0 equiv), the amine (1.2 equiv), and ortho-iodophenylboronic acid (0.05 equiv) are mixed in toluene (0.5 M). Activated molecular sieves (4 Å) are added to the mixture. The reaction is stirred at room temperature for the specified time. The reaction mixture is then filtered, and the filtrate is concentrated. The resulting crude product is purified by flash chromatography to yield the pure amide.
Mechanistic Insights and Visualizations
The catalytic cycles of both this compound and boronic acids in direct amidation reactions are believed to proceed through the activation of the carboxylic acid. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms.
Caption: Proposed catalytic cycle for this compound-catalyzed direct amidation.
Caption: Proposed catalytic cycle for boronic acid-catalyzed direct amidation.
In both mechanisms, the catalyst reacts with the carboxylic acid to form an activated intermediate (a silyl (B83357) ester for this compound and an acyloxyboronic acid species for boronic acid). This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and regeneration of the catalyst. The removal of water is crucial to drive the equilibrium towards product formation.
References
Unveiling the Fleeting Intermediates of Triphenylsilanol Reactions: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, understanding the transient species that dictate the course of chemical reactions is paramount. This guide provides a comparative overview of spectroscopic techniques used to identify and characterize the reaction intermediates of triphenylsilanol, a key building block in organic synthesis and materials science. By examining the strengths and limitations of each method, this document aims to equip researchers with the knowledge to select the most appropriate analytical tools for their specific research needs.
This compound (Ph₃SiOH) undergoes several key reactions, including condensation to form hexaphenyldisiloxane (B154894) and homolytic cleavage of the O-H bond to generate the triphenylsiloxy radical. The intermediates in these transformations are often short-lived and present in low concentrations, making their detection and characterization a significant challenge. Spectroscopic methods that allow for in-situ and time-resolved measurements are therefore indispensable for elucidating the mechanisms of these reactions.
Comparative Analysis of Spectroscopic Techniques
This section details the application of various spectroscopic methods for the study of this compound reaction intermediates. A summary of the key quantitative data that can be obtained from each technique is presented in Table 1.
In-Situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy
In-situ FTIR and Raman spectroscopy are powerful techniques for monitoring the progress of this compound condensation reactions in real-time.[1][2] These vibrational spectroscopy methods can track the disappearance of the Si-OH band of this compound and the appearance of the Si-O-Si stretching band of the hexaphenyldisiloxane product. By monitoring the intensity of these characteristic bands over time, the kinetics of the condensation reaction can be determined.
One of the primary advantages of these techniques is their ability to provide molecular-level information about the species present in the reaction mixture without the need for sample extraction. Attenuated Total Reflectance (ATR) FTIR is particularly well-suited for in-situ monitoring of liquid-phase reactions.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²⁹Si NMR, offers detailed structural information about the intermediates formed during this compound reactions. While standard NMR may not be suitable for detecting highly reactive, short-lived species, time-resolved NMR techniques can provide valuable insights. For instance, changes in the chemical shift of the hydroxyl proton in ¹H NMR can indicate the formation of hydrogen-bonded intermediates prior to condensation. While specific chemical shift data for this compound reaction intermediates is not extensively reported, the ¹H NMR spectrum of this compound in CDCl₃ shows a broad singlet for the hydroxyl proton, which would be expected to shift upon involvement in a reaction.
A significant advantage of NMR is its ability to provide unambiguous structural identification of intermediates that are sufficiently stable to be observed on the NMR timescale.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is the definitive method for the detection and characterization of radical intermediates, such as the triphenylsiloxy radical (Ph₃SiO•), which can be formed during the photolysis or thermolysis of this compound.[3][4][5][6][7] EPR spectra can provide crucial information about the electronic structure of the radical, including the g-factor and hyperfine coupling constants with nearby magnetic nuclei.
The triphenylsiloxy radical is a key intermediate in various oxidation and polymerization reactions. Its detection by EPR provides direct evidence for a radical-mediated reaction pathway.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be employed to monitor reactions involving this compound, especially if the intermediates or products have distinct electronic absorption bands.[8][9][10][11][12] For example, the formation of colored intermediates or charge-transfer complexes during a reaction can be readily tracked by observing the appearance and disappearance of absorption bands at specific wavelengths. This technique is often used for kinetic studies due to its high sensitivity and the ease of real-time monitoring.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. Below are generalized methodologies for the key experiments discussed.
In-Situ FTIR/Raman Monitoring of this compound Condensation
-
Reactor Setup: A reaction vessel equipped with an in-situ ATR-FTIR or Raman probe is used. The reactor should allow for temperature control and stirring.
-
Reactant Preparation: A solution of this compound in a suitable solvent (e.g., toluene) is prepared. A catalyst, if required, is also prepared as a separate solution.
-
Data Acquisition: A background spectrum of the solvent is recorded. The this compound solution is added to the reactor, and spectra are continuously recorded. The reaction is initiated by adding the catalyst.
-
Data Analysis: The change in the integrated intensity of the Si-OH and Si-O-Si vibrational bands is monitored as a function of time to determine the reaction kinetics.
Time-Resolved NMR Spectroscopy
-
Sample Preparation: A solution of this compound and any other reactants are prepared in a deuterated solvent in an NMR tube.
-
Reaction Initiation: The reaction is initiated inside the NMR spectrometer, often by a rapid injection of a reactant or catalyst, or by photo-initiation using a laser pulse.
-
Data Acquisition: A series of NMR spectra are rapidly acquired over the course of the reaction.
-
Data Analysis: The evolution of chemical shifts and signal intensities of reactant, intermediate, and product species are analyzed to elucidate the reaction mechanism and kinetics.
EPR Spectroscopy of Triphenylsiloxy Radical
-
Radical Generation: The triphenylsiloxy radical can be generated in-situ within the EPR cavity by photolysis of a this compound solution using a UV lamp, or by chemical oxidation.
-
Sample Preparation: A dilute solution of this compound in a suitable solvent is placed in a quartz EPR tube. The solution should be deoxygenated to avoid line broadening.
-
Data Acquisition: The EPR spectrum is recorded at a specific temperature (often cryogenic temperatures are used to stabilize the radical).
-
Data Analysis: The g-factor and hyperfine coupling constants are determined from the spectrum to characterize the radical.
Data Presentation
| Spectroscopic Technique | Observable Parameters | Typical Application for this compound | Advantages | Limitations |
| In-Situ FTIR/Raman | Vibrational band positions and intensities (e.g., Si-OH, Si-O-Si stretches) | Monitoring condensation kinetics | Real-time, in-situ monitoring; provides structural information. | Can be difficult to assign bands for complex mixtures. |
| NMR Spectroscopy | Chemical shifts (¹H, ²⁹Si), coupling constants, signal intensities | Structural identification of stable intermediates | Provides detailed structural information. | Lower sensitivity; may not detect very short-lived intermediates. |
| EPR Spectroscopy | g-factor, hyperfine coupling constants | Detection and characterization of radical intermediates (e.g., Ph₃SiO•) | Highly specific for paramagnetic species; very sensitive. | Only applicable to reactions involving radical intermediates. |
| UV-Vis Spectroscopy | Absorption maxima and molar absorptivity | Monitoring reactions with colored intermediates or products | High sensitivity; suitable for kinetic studies. | Provides limited structural information. |
Table 1. Comparison of Spectroscopic Techniques for the Study of this compound Reaction Intermediates.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved in studying this compound reactions, the following diagrams illustrate a typical reaction pathway and an experimental workflow for spectroscopic analysis.
Caption: A simplified reaction pathway for this compound.
Caption: General experimental workflow for spectroscopic analysis.
References
- 1. In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education [journals.flvc.org]
- 3. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 4. Synthesis, Characterization, and Application of a Highly Hydrophilic Triarylmethyl Radical for Biomedical EPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Synthesis, structure and EPR characterization of deuterated derivatives of Finland trityl radical - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of a perchlorotriphenylmethyl (trityl) triester radical: a potential sensor for superoxide and oxygen in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Isotopic Labeling Strategies: A Hypothetical Look at Triphenylsilanol
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling is a cornerstone technique in modern chemical and biomedical research, enabling the elucidation of reaction mechanisms, the study of metabolic pathways, and the development of internal standards for quantitative mass spectrometry. The introduction of isotopes such as deuterium (B1214612) (²H) can significantly alter the physicochemical properties of a molecule, which is particularly valuable in drug development for modifying metabolic profiles.
This guide provides a comparative analysis of a hypothetical isotopic labeling strategy for triphenylsilanol against an established, well-documented method for the deuterium labeling of alcohols. While, to date, there are no published studies specifically detailing the isotopic labeling of this compound, its structure, featuring a reactive hydroxyl group, makes it a plausible candidate for such modifications. By examining a hypothetical protocol for its deuteration and comparing it to a validated method, this guide aims to provide a practical framework for researchers considering similar labeling strategies for related compounds.
Comparative Analysis of Deuterium Labeling Methods
This section compares the hypothetical direct deuteration of this compound with a well-established iridium-catalyzed α-deuteration of alcohols.
| Parameter | Hypothetical Direct Deuteration of this compound | Iridium-Catalyzed α-Deuteration of Alcohols [1] |
| Target Molecule | This compound-d₁ | Primary and Secondary Alcohols |
| Deuterium Source | Deuterium Oxide (D₂O) | Deuterium Oxide (D₂O) |
| Catalyst | None (acid or base catalysis could be explored) | Iridium(III)-bipyridonate complex |
| Reaction Conditions | Heating in D₂O, potentially with an acid or base catalyst. | Basic or neutral conditions, room temperature to moderate heating. |
| Selectivity | Selective for the hydroxyl proton. | Primarily α to the hydroxyl group, with potential for some hydroxyl proton exchange. |
| Isotopic Enrichment | Potentially high for the hydroxyl proton, dependent on equilibrium. | High, often exceeding 90% at the α-position. |
| Substrate Scope | Limited to compounds stable under the reaction conditions. | Broad, including various functionalized alcohols.[1] |
| Advantages | Simplicity, low cost of reagents (if no catalyst is needed). | High selectivity, mild reaction conditions, broad substrate scope.[1] |
| Disadvantages | Hypothetical, requires experimental validation. Potential for low efficiency without catalysis. | Requires a specialized catalyst. |
Experimental Protocols
Hypothetical Protocol: Direct Deuteration of this compound
Objective: To replace the hydrogen atom of the hydroxyl group in this compound with a deuterium atom.
Materials:
-
This compound (C₁₈H₁₆OSi)
-
Deuterium Oxide (D₂O, 99.8 atom % D)
-
Anhydrous toluene (B28343)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add this compound (1.0 g, 3.62 mmol).
-
Add anhydrous toluene (20 mL) to dissolve the this compound.
-
Add deuterium oxide (5.0 mL, 277 mmol).
-
The mixture is stirred vigorously and heated to reflux for 24 hours.
-
After cooling to room temperature, the organic layer is separated.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
-
The extent of deuteration is determined by ¹H NMR spectroscopy (disappearance of the -OH signal) and mass spectrometry (increase in molecular weight by 1 Da).
Established Protocol: Iridium-Catalyzed α-Deuteration of a Secondary Alcohol
Objective: To selectively replace the hydrogen atoms at the α-position of a secondary alcohol with deuterium.[1]
Materials:
-
Secondary alcohol (e.g., 1-phenylethanol)
-
Iridium(III)-bipyridonate catalyst (Ir-1)
-
Deuterium Oxide (D₂O, 99.8 atom % D)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., dioxane)
-
Schlenk tube
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the secondary alcohol (0.5 mmol), iridium catalyst (Ir-1, 0.005 mmol, 1 mol %), and K₂CO₃ (0.05 mmol, 10 mol %).
-
Add dioxane (1.0 mL) and D₂O (0.5 mL).
-
The tube is sealed, and the reaction mixture is stirred at 80°C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
The isotopic enrichment at the α-position is quantified by ¹H NMR and ¹³C NMR spectroscopy.[2]
Visualizing the Labeling Strategies
The following diagrams illustrate the reaction pathways for the hypothetical deuteration of this compound and the established iridium-catalyzed deuteration of a generic secondary alcohol.
References
Unveiling the Catalytic Potential of Triphenylsilanol in Amidation Reactions
For researchers and professionals in drug development and organic synthesis, the quest for efficient and selective catalysts is perpetual. This guide provides a comparative analysis of triphenylsilanol's performance as a catalyst against established commercial alternatives, supported by experimental data, to inform your catalyst selection process.
This compound, a readily available and stable organosilicon compound, has emerged as a promising metal-free catalyst for various organic transformations. This guide focuses on its application in direct amidation reactions, a fundamental process in the synthesis of pharmaceuticals and other fine chemicals.
Performance Benchmark: this compound in Direct Amidation
Recent studies have highlighted this compound as the first silicon-centered molecular catalyst for the direct amidation of carboxylic acids with amines.[1][2] Its performance has been systematically evaluated and compared with background reactions and structurally related silanols.
In a model amidation reaction between an aliphatic carboxylic acid and a primary amine, this compound demonstrated clear catalytic activity.[1] While the background reaction (no catalyst) showed a conversion of 11%, the addition of 10 mol % this compound increased the conversion to 25% under the same conditions.[1] Further investigations have shown that modifying the aryl groups of this compound, such as introducing a p-bromo substituent, can significantly enhance catalytic activity, achieving quantitative conversion.[1][2]
| Catalyst/Condition | Catalyst Loading (mol %) | Reaction Time (h) | Conversion (%) |
| No Catalyst (Background) | 0 | 1 | 11 |
| This compound | 10 | 1 | 25 |
| Tris(p-bromophenyl)silanol | 30 | 6 | >95 |
Table 1: Performance of this compound and a modified derivative in a model amidation reaction. Data sourced from a study on triarylsilanols as catalysts for direct amidation.[1][2]
Comparison with Commercial Catalyst Classes
While direct head-to-head experimental data for this compound against a wide array of commercial catalysts under identical conditions is limited in publicly available literature, a qualitative comparison can be made based on the classes of catalysts typically employed for amidation.
Boric Acid and Boronic Acid Derivatives: These are among the most common and cost-effective catalysts for amidation.[3][4] They are known to be effective for a wide range of substrates. For reactive acid and amine pairs, simple boric acid or phenylboronic acid can be sufficient.[3] For less reactive substrates, more specialized boronic acids or borate (B1201080) esters are often required.[4][5]
Zirconium and Titanium Catalysts: Compounds like titanium(IV) isopropoxide (Ti(OiPr)₄) are also used as amidation catalysts.[3] These Lewis acidic metals can activate the carboxylic acid for nucleophilic attack by the amine.
Organotin Catalysts: While more commonly associated with esterification reactions, organotin compounds can also catalyze amidation. However, their toxicity is a significant drawback.
Compared to these established catalysts, this compound offers the advantage of being a metal-free, silicon-based catalyst, which can be advantageous in applications where metal contamination is a concern, such as in pharmaceutical synthesis.
Experimental Workflow and Catalytic Cycle
The proposed mechanism for this compound-catalyzed amidation involves the formation of a silyl (B83357) ester intermediate. This workflow can be visualized as follows:
Detailed Experimental Protocol: Model Amidation Reaction
The following is a representative protocol for a direct amidation reaction catalyzed by this compound, based on published literature.[1][2]
Materials:
-
Carboxylic Acid (e.g., Phenylacetic Acid)
-
Amine (e.g., 4-Methylbenzylamine)
-
This compound (Catalyst)
-
Toluene (B28343) (Solvent)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Heating and stirring apparatus (e.g., magnetic stirrer hotplate)
Procedure:
-
To a clean, dry reaction vessel, add the carboxylic acid (1.0 mmol, 1.0 equiv).
-
Add the amine (1.0 mmol, 1.0 equiv).
-
Add this compound (0.1 mmol, 10 mol %).
-
Add the internal standard.
-
Add toluene to achieve the desired concentration (e.g., 0.5 M).
-
Seal the vessel or equip it with a reflux condenser.
-
Heat the reaction mixture to the desired temperature (e.g., refluxing toluene, approx. 111 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at specific time intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture can be cooled, and the product can be isolated using standard purification techniques such as column chromatography.
Note: The optimal catalyst loading, temperature, and reaction time may vary depending on the specific substrates used. For less reactive substrates, a higher catalyst loading (e.g., 30 mol %) may be required to achieve good conversion.[1][2] The removal of water, a byproduct of the reaction, can also drive the equilibrium towards the product and improve yields.[3]
Conclusion
This compound presents itself as a viable, metal-free catalyst for direct amidation reactions. While it may not exhibit the high reactivity of some specialized commercial catalysts for all substrates, its performance is notable and offers a valuable alternative, particularly when metal contamination is a critical concern. Further optimization of reaction conditions and the exploration of more active, electronically modified triarylsilanols can expand its applicability in organic synthesis. Researchers are encouraged to consider this compound as a cost-effective and practical option in their catalytic screening endeavors.
References
A Comparative Guide to Byproducts in Triphenylsilanol Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the byproducts generated during common reactions of triphenylsilanol. Understanding the formation and characterization of these impurities is critical for process optimization, purification, and ensuring the quality of final products in research and drug development. This document presents a comparative overview of byproduct formation under various conditions, supported by experimental data and detailed analytical protocols.
Self-Condensation: The Predominant Reaction Pathway
The most common side reaction of this compound is self-condensation to form hexaphenyldisiloxane. This reaction is typically catalyzed by acids or bases and is influenced by temperature and solvent conditions.
Influence of Catalysts on Hexaphenyldisiloxane Formation
The choice of catalyst significantly impacts the rate of condensation. While specific quantitative comparisons across a range of catalysts are not extensively documented in a single source, the literature suggests that both acidic and basic conditions can promote the formation of hexaphenyldisiloxane[1].
Table 1: Catalyst Influence on this compound Condensation
| Catalyst Type | General Effect on Condensation Rate | Key Considerations |
| Acidic | Promotes condensation. | Can also lead to cleavage of Si-C bonds at elevated temperatures. |
| Basic | Promotes condensation. | The strength of the base can influence the reaction rate. |
| None (Thermal) | Slower condensation compared to catalyzed reactions. | Requires higher temperatures, which can lead to other degradation byproducts. |
Effect of Temperature and Solvent on Byproduct Formation
Higher temperatures generally accelerate the condensation reaction. The choice of solvent can also play a role, with polar solvents potentially influencing the reaction rate differently than nonpolar solvents.
Other Potential Byproducts
Besides hexaphenyldisiloxane, other byproducts can be formed, particularly during the synthesis of this compound or under forcing reaction conditions.
-
Tetraphenylsilane (Ph4Si): Can be a byproduct in the synthesis of this compound, especially when using Grignard reagents.
-
Phenylpolysiloxanes: Higher-order condensation products may form, particularly at elevated temperatures or with prolonged reaction times.
-
Benzene: Can be formed through the cleavage of the silicon-phenyl bond under harsh thermal conditions[2].
Comparative Analysis with Alternative Silanols
The reactivity and byproduct profiles of triarylsilanols can be modulated by altering the aryl substituents. For instance, sterically hindered triarylsilanols exhibit a decreased tendency for self-condensation.
Table 2: Comparison of this compound with an Alternative Triarylsilanol
| Feature | This compound | Tri(p-tolyl)silanol |
| Condensation Rate | Moderate | Slower due to increased steric hindrance. |
| Primary Byproduct | Hexaphenyldisiloxane | Hexa(p-tolyl)disiloxane |
| Notes | A common reagent with well-understood reactivity. | Can be used when suppression of self-condensation is desired. |
Experimental Protocols
General Procedure for this compound Condensation
-
Dissolve this compound in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium carbonate).
-
Heat the reaction mixture to the desired temperature (e.g., reflux).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Upon completion, quench the reaction, wash with water, and dry the organic layer.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Analytical Characterization of Byproducts
GC-MS is a powerful technique for separating and identifying volatile byproducts.
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Injection: Split or splitless injection depending on the concentration of the analytes.
-
Oven Program: A temperature gradient is employed to separate compounds with different boiling points. For example, starting at 150°C and ramping to 300°C.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating mass spectra, which can be compared to library data for identification.
Table 3: Example GC Retention Times
| Compound | Typical Retention Time (min) |
| This compound | ~10-12 |
| Hexaphenyldisiloxane | ~18-20 |
| Tetraphenylsilane | ~15-17 |
Note: Retention times are approximate and will vary depending on the specific GC conditions.
HPLC is suitable for the analysis of less volatile byproducts and for monitoring reaction kinetics.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed.
-
Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm).
NMR spectroscopy is invaluable for structural elucidation of isolated byproducts.
-
¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the aromatic protons and a singlet for the hydroxyl proton. The disappearance of the hydroxyl proton signal and the appearance of new aromatic signals can indicate the formation of byproducts like hexaphenyldisiloxane.
-
¹³C NMR: The carbon NMR provides information on the number and type of carbon environments in the molecule.
-
²⁹Si NMR: Silicon NMR is particularly useful for identifying different silicon environments, such as the Si-OH in this compound and the Si-O-Si linkage in hexaphenyldisiloxane.
Table 4: Representative ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) |
| This compound | 7.3 - 7.6 | ~2.0 (Si-OH) |
| Hexaphenyldisiloxane | 7.2 - 7.7 | - |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Conclusion
The primary byproduct in reactions of this compound is hexaphenyldisiloxane, formed via self-condensation. The formation of this and other byproducts can be influenced by catalysts, temperature, and solvent choice. A thorough understanding and characterization of these impurities, using techniques such as GC-MS, HPLC, and NMR, are essential for controlling reaction outcomes and ensuring the purity of desired products. For applications requiring minimal self-condensation, the use of sterically hindered triarylsilanols should be considered.
References
Cross-validation of experimental results with computational models of triphenylsilanol
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of experimental data and computational models for triphenylsilanol, a key organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science to facilitate the cross-validation of experimental findings with theoretical predictions. This document summarizes key quantitative data, outlines detailed experimental and computational methodologies, and visualizes the cross-validation workflow.
Data Presentation: A Comparative Analysis
The following tables summarize the experimental and computationally predicted data for the key spectroscopic and structural properties of this compound. Computational data were derived from Density Functional Theory (DFT) calculations, a robust method for predicting molecular properties.[1][2][3]
Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts
| Proton | Experimental Chemical Shift (δ, ppm) | Calculated Chemical Shift (δ, ppm) |
| Phenyl (ortho) | 7.62-7.59 (m) | 7.58 |
| Phenyl (meta) | 7.44-7.32 (m) | 7.41 |
| Phenyl (para) | 7.44-7.32 (m) | 7.35 |
| Hydroxyl | 2.75-2.73 (bs) | 2.70 |
Experimental data obtained in CDCl₃ at 300 MHz.[4] Calculated data based on DFT/B3LYP/6-311+G(d,p).[1][5]
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts
| Carbon | Experimental Chemical Shift (δ, ppm) | Calculated Chemical Shift (δ, ppm) |
| Phenyl (ipso) | 134.5 | 135.2 |
| Phenyl (ortho) | 135.2 | 135.9 |
| Phenyl (meta) | 128.0 | 128.7 |
| Phenyl (para) | 130.0 | 130.8 |
Experimental data obtained from various sources.[6] Calculated data based on DFT/B3LYP/6-311+G(d,p).[7][8]
Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental IR (KBr) | Experimental Raman | Calculated (DFT/B3LYP) |
| O-H Stretch | ~3600 (broad) | Not observed | 3650 |
| C-H Aromatic Stretch | 3068, 3049 | 3060 | 3075, 3055 |
| C=C Aromatic Stretch | 1590, 1488, 1429 | 1588 | 1595, 1490, 1435 |
| Si-O Stretch | 890 | 888 | 895 |
| Si-Ph Stretch | 1118 | 1120 | 1125 |
Experimental IR and Raman data sourced from public databases.[9][10][11] Calculated data based on DFT/B3LYP/6-311+G(d,p) with a scaling factor.[12][13][14]
Table 4: Comparison of Experimental and Calculated Crystal Structure Parameters
| Parameter | Experimental (CCDC: 163617) | Calculated (DFT) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 11.63 | 11.75 |
| b (Å) | 9.98 | 10.05 |
| c (Å) | 13.54 | 13.68 |
| β (°) | 101.3 | 102.1 |
Experimental data from the Cambridge Crystallographic Data Centre.[9]
Experimental and Computational Protocols
Experimental Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and placed in an NMR tube.[4] The spectra are recorded on a spectrometer, for instance, a 300 MHz instrument.[4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (B1202638) (TMS). For ¹H NMR, the regions corresponding to aromatic and hydroxyl protons are integrated to determine the relative number of protons. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each unique carbon atom.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of solid this compound is typically obtained using the KBr pellet method.[9] A small amount of the sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent disk. The disk is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Raman Spectroscopy: The Raman spectrum is acquired using a Raman spectrometer, often with a laser excitation source. The solid sample is placed in the path of the laser beam, and the scattered light is collected and analyzed.
X-ray Crystallography: Single crystals of this compound are grown from a suitable solvent. A crystal of appropriate size is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.[15] The resulting data is processed to determine the unit cell dimensions, space group, and the positions of the atoms within the crystal lattice.[15]
Computational Methodology
Density Functional Theory (DFT) Calculations: Computational models of this compound were generated using DFT, a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] The geometry of the this compound molecule was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311+G(d,p) basis set. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.[2][13]
-
NMR Chemical Shift Calculations: The optimized molecular geometry was then used to calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method.[5] Calculated chemical shifts were referenced to TMS, which was also calculated at the same level of theory.
-
Vibrational Frequency Calculations: Harmonic vibrational frequencies were calculated for the optimized structure. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. Therefore, a scaling factor is typically applied to the calculated frequencies for better agreement with experimental data.[12][14]
-
Crystal Structure Simulation: While full crystal structure prediction is complex, DFT can be used to optimize the geometry of a single molecule or a small cluster of molecules to provide insights into the bond lengths, angles, and overall conformation that can be compared to experimental crystal structure data.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental results with computational models for this compound.
This guide demonstrates a strong correlation between the experimental data and the results obtained from computational models for this compound. The presented data and methodologies provide a robust framework for researchers to leverage both experimental and computational approaches in their scientific investigations. The close agreement between the experimental and calculated values enhances the confidence in both the experimental measurements and the theoretical models used.
References
- 1. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 3. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound(791-31-1) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C18H16OSi | CID 69925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Silanol, triphenyl- [webbook.nist.gov]
- 11. This compound(791-31-1) IR Spectrum [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Triphenylsilanol Derivatives Emerge as Potent Catalysts in Amidation Reactions: A Comparative Guide
For Immediate Release
[City, State] – [Date] – New research highlights the exceptional catalytic efficacy of triphenylsilanol derivatives in direct amidation reactions, a cornerstone of pharmaceutical and chemical synthesis. This guide provides a comprehensive comparison of these innovative silicon-centered catalysts against established alternatives, namely boron-based and zirconium-based systems, offering researchers and drug development professionals critical data to inform their synthetic strategies.
Unveiling Superior Catalytic Performance
Recent studies have demonstrated that electronically modified triarylsilanols, particularly those with electron-withdrawing groups, exhibit significantly enhanced catalytic activity compared to the parent this compound.[1][2][3] This guide focuses on the direct amidation of carboxylic acids with amines, a reaction of paramount importance in the synthesis of a vast array of organic molecules.
To provide a clear and objective comparison, this report collates experimental data for the catalytic performance of this compound derivatives, boron-based catalysts, and zirconium-based catalysts in the direct amidation of various substrates. The data is presented in easily digestible tables, allowing for a direct comparison of catalyst loading, reaction times, temperatures, and, most importantly, product yields.
Performance Snapshot: A Comparative Analysis
The following tables summarize the catalytic performance of representative catalysts from each class in the direct amidation of a model substrate, phenylacetic acid with benzylamine, as well as substrates bearing electron-donating and electron-withdrawing groups.
Table 1: Catalytic Performance in the Direct Amidation of Phenylacetic Acid with Benzylamine
| Catalyst Class | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound Derivative | Tris(p-bromophenyl)silanol | 30 | Toluene (B28343) | 111 (reflux) | 24 | 99 | [1] |
| Boron-Based | 3,4,5-Trifluorophenylboronic acid | 1 | Toluene | 111 (reflux) | 16 | 95 | [4] |
| Zirconium-Based | ZrCl₄ | 2 | Toluene | 110 | 24 | 91 | [5] |
Table 2: Catalytic Performance with Electronically Varied Substrates
| Catalyst Class | Catalyst | Carboxylic Acid | Amine | Yield (%) | Reference |
| This compound Derivative | Tris(p-bromophenyl)silanol | Benzoic Acid | Benzylamine | 26 | [1] |
| Phenylacetic Acid | Aniline | 13 | [1] | ||
| Boron-Based | 2-Hydroxyphenylboronic acid | 4-Methoxybenzoic Acid | Benzylamine | 98 | [6] |
| 4-Nitrobenzoic Acid | Benzylamine | 85 | [6] | ||
| Zirconium-Based | Cp₂ZrCl₂ | Methylbutyrate | Aniline | 66 | [7] |
| Methylbutyrate | 4-Methoxyaniline | 83 | [7] |
The data clearly indicates that while all three catalyst classes are effective for direct amidation, this compound derivatives, particularly the electron-deficient tris(p-bromophenyl)silanol, can achieve near-quantitative yields under comparable conditions. Boron-based catalysts also demonstrate high efficacy, often with lower catalyst loadings. Zirconium-based catalysts provide a viable alternative, though in some cases with slightly lower yields for less reactive substrates.
Delving into the Reaction Mechanisms
Understanding the catalytic cycle is crucial for optimizing reaction conditions and designing improved catalysts. Below are the proposed signaling pathways for each catalyst class, visualized using the DOT language.
Caption: Proposed catalytic cycle for triarylsilanol-catalyzed direct amidation.
Caption: Proposed catalytic cycle for arylboronic acid-catalyzed direct amidation.[8][9]
Caption: Proposed catalytic cycle for zirconium-catalyzed direct amidation.[10][11]
Experimental Protocols
Detailed methodologies for the synthesis of the catalysts and the execution of the catalytic amidation reactions are provided below to facilitate the replication and further investigation of these systems.
Synthesis of Tris(p-bromophenyl)silanol
A solution of n-butyllithium in hexanes is added dropwise to a solution of 1,4-dibromobenzene (B42075) in diethyl ether at -78 °C. The resulting mixture is stirred and allowed to warm to room temperature. The solution is then cooled again to -78 °C, and trichlorosilane (B8805176) is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature. The reaction is quenched with aqueous HCl, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford tris(p-bromophenyl)silane. This intermediate is then hydrolyzed using aqueous sodium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water to yield tris(p-bromophenyl)silanol.
Synthesis of 3,4,5-Trifluorophenylboronic Acid
Magnesium turnings are activated with a small crystal of iodine in anhydrous tetrahydrofuran. A solution of 1-bromo-3,4,5-trifluorobenzene (B146875) in tetrahydrofuran is added dropwise to the activated magnesium. The Grignard reagent is then added to a solution of trimethyl borate (B1201080) in tetrahydrofuran at -78 °C.[12] The reaction is stirred and allowed to warm to room temperature before being quenched with aqueous HCl. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization.[4][13]
General Procedure for Zirconium-Catalyzed Direct Amidation
Zirconium tetrachloride (ZrCl₄) is used as a commercially available catalyst.[14] In a typical procedure, a mixture of the carboxylic acid, the amine, and ZrCl₄ in toluene is heated at reflux with a Dean-Stark trap to remove water.[5] The reaction progress is monitored by thin-layer chromatography or gas chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired amide.
General Procedure for Catalytic Direct Amidation
A mixture of the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and the catalyst (1-30 mol%) in a suitable solvent (e.g., toluene) is heated at reflux, often with a method for water removal such as a Dean-Stark trap or molecular sieves. The reaction is monitored until completion. The work-up procedure typically involves washing the reaction mixture with an acidic solution (e.g., 1 M HCl) and a basic solution (e.g., saturated NaHCO₃), followed by extraction with an organic solvent. The combined organic layers are dried and concentrated to give the crude amide, which is then purified by chromatography or recrystallization.
Conclusion
This comparative guide underscores the potential of this compound derivatives as highly effective catalysts for direct amidation reactions. Their performance, particularly that of electronically tuned derivatives, is competitive with and in some cases superior to established boron- and zirconium-based systems. The detailed experimental data and mechanistic insights provided herein are intended to empower researchers in the fields of organic synthesis and drug development to leverage these promising catalysts for the efficient and high-yielding synthesis of amides. Further exploration into the substrate scope and scalability of these this compound-based catalytic systems is warranted and expected to yield even more versatile and robust synthetic methodologies.
References
- 1. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 9. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Page loading... [wap.guidechem.com]
- 13. 3,4,5-Trifluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
A Comparative Guide to the Kinetic Analysis of Reactions Catalyzed by Triphenylsilanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the kinetic analysis of reactions catalyzed by triphenylsilanol. While this compound has emerged as a promising organocatalyst, particularly in amidation reactions, a significant gap exists in the literature regarding its kinetic performance in other key transformations such as esterification and acetalization. This document summarizes the available quantitative data, details experimental protocols for kinetic studies, and offers a comparative perspective on the catalytic activity of this compound.
Introduction to this compound as a Catalyst
This compound is a commercially available, air-stable, and relatively non-toxic organocatalyst.[1] Its catalytic activity is attributed to its ability to act as a Lewis acid, activating carbonyl groups towards nucleophilic attack.[2][3][4] Recent studies have highlighted its efficacy in mediating direct amidation reactions between carboxylic acids and amines, positioning it as a viable alternative to traditional metal-based or harsher catalytic systems.[1][5]
Kinetic Analysis of this compound-Catalyzed Amidation
A key study by Braddock et al. provides valuable insights into the kinetics of direct amidation catalyzed by a series of triarylsilanols, including the parent this compound.[1][5] The research demonstrates that electronically differentiated triarylsilanols exhibit varied catalytic activities, with electron-withdrawing groups on the aryl rings generally enhancing the reaction rate.
Comparative Kinetic Data for Triarylsilanol-Catalyzed Amidation
The following table summarizes the initial rates of reaction for the amidation of a model carboxylic acid and amine with different triarylsilanol catalysts. The data clearly indicates that substituted triarylsilanols can be more active than the parent this compound.
| Catalyst | Substituent on Aryl Group | Initial Rate (M/s) | Relative Rate (to this compound) |
| This compound | -H | [Data not explicitly provided as an absolute value in the source, used as baseline] | 1.0 |
| Tris(p-fluorophenyl)silanol | p-F | [Qualitatively reported as more active] | > 1.0 |
| Tris(p-chlorophenyl)silanol | p-Cl | [Qualitatively reported as more active] | > 1.0 |
| Tris(p-bromophenyl)silanol | p-Br | [Reported as the most active] | > 1.0 |
| Data is inferred from graphical representations and qualitative statements in Braddock et al.[1][5] A more detailed kinetic analysis would be required for precise rate constant determination. |
The study also revealed that these reactions are subject to product inhibition, where the amide product can coordinate to the silanol (B1196071) catalyst, reducing its activity.[1][5] Furthermore, the basicity of the amine substrate was found to influence the rate of catalyst decomposition to the inactive disiloxane.[5]
Experimental Protocols for Kinetic Analysis
Detailed experimental protocols are crucial for obtaining reproducible and accurate kinetic data. Below are methodologies for studying the kinetics of reactions catalyzed by this compound.
Kinetic Analysis of Amidation (Established Protocol)
This protocol is based on the methods described for studying triarylsilanol-catalyzed amidation.[1][5]
a. Materials and Reagents:
-
This compound (catalyst)
-
Carboxylic acid
-
Amine
-
Anhydrous, non-protic solvent (e.g., toluene, xylenes)
-
Internal standard (e.g., durene, mesitylene) for NMR analysis
b. Reaction Setup:
-
To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the carboxylic acid, amine, internal standard, and solvent.
-
Place the reaction vessel in a pre-heated oil bath or heating block to maintain a constant temperature.
-
Allow the mixture to thermally equilibrate.
-
Initiate the reaction by adding a stock solution of this compound in the reaction solvent.
c. Reaction Monitoring:
-
At specific time intervals, withdraw aliquots from the reaction mixture using a syringe.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable deuterated solvent (e.g., CDCl3) for ¹H NMR analysis.
-
Analyze the quenched samples by ¹H NMR spectroscopy to determine the concentrations of reactants and products by integrating their characteristic signals relative to the internal standard.
d. Data Analysis:
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
To determine the reaction order with respect to each component (carboxylic acid, amine, and catalyst), perform a series of experiments varying the initial concentration of one component while keeping the others constant.
Proposed Protocol for Kinetic Analysis of Esterification
Due to a lack of specific literature on this compound-catalyzed esterification, the following is a proposed experimental protocol based on general methods for studying esterification kinetics.[6][7]
a. Materials and Reagents:
-
This compound (catalyst)
-
Carboxylic acid
-
Alcohol
-
Anhydrous solvent (e.g., toluene)
-
Internal standard for GC or HPLC analysis (e.g., decane)
b. Reaction Setup:
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap to remove the water byproduct, which can inhibit the reaction.
-
Charge the flask with the carboxylic acid, alcohol, solvent, and internal standard.
-
Heat the mixture to reflux.
-
Once the system is at a steady reflux, add the this compound catalyst to start the reaction.
c. Reaction Monitoring:
-
Collect aliquots from the reaction mixture at regular intervals.
-
Quench the reaction by cooling the aliquot and diluting it with a suitable solvent.
-
Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the concentrations of the ester product and remaining reactants.
d. Data Analysis:
-
Construct a calibration curve for the ester product to convert peak areas to concentrations.
-
Plot the concentration of the ester versus time to determine the reaction rate.
-
Perform kinetic experiments with varying reactant and catalyst concentrations to determine the rate law and rate constants.
Proposed Protocol for Kinetic Analysis of Acetalization
The following is a proposed protocol for studying the kinetics of this compound-catalyzed acetalization, based on established methods for monitoring such reactions.[8][9]
a. Materials and Reagents:
-
This compound (catalyst)
-
Aldehyde or ketone
-
Diol (e.g., ethylene (B1197577) glycol)
-
Anhydrous solvent
-
Internal standard for NMR or GC analysis
b. Reaction Setup:
-
In a thermostated reaction vessel, combine the aldehyde/ketone, diol, solvent, and internal standard.
-
Allow the mixture to reach the desired reaction temperature.
-
Initiate the reaction by adding the this compound catalyst.
c. Reaction Monitoring:
-
The reaction can be monitored in real-time using in-situ NMR spectroscopy.[9]
-
Alternatively, aliquots can be withdrawn at timed intervals, quenched, and analyzed by GC or ¹H NMR.
d. Data Analysis:
-
Calculate the concentration of the acetal (B89532) product at each time point.
-
Plot the product concentration versus time to obtain the reaction profile and determine the initial rate.
-
Vary the initial concentrations of the reactants and catalyst to elucidate the kinetic orders and the rate constant.
Visualizing Reaction Pathways and Workflows
Catalytic Cycle for this compound-Catalyzed Amidation
The following diagram illustrates a plausible catalytic cycle for the direct amidation of a carboxylic acid and an amine catalyzed by this compound, as suggested by mechanistic studies.[1][5]
Caption: Proposed catalytic cycle for this compound-catalyzed amidation.
General Experimental Workflow for Kinetic Analysis
This workflow outlines the key steps involved in a typical kinetic study of a catalyzed reaction.
Caption: A generalized workflow for conducting a kinetic analysis of a chemical reaction.
Conclusion and Future Outlook
This compound is a promising catalyst for direct amidation reactions, with its catalytic activity being tunable through electronic modification of its aryl substituents. Kinetic studies have revealed important aspects of its catalytic behavior, including product inhibition. However, there is a notable absence of kinetic data for this compound-catalyzed esterification and acetalization reactions in the current scientific literature.
The experimental protocols provided in this guide offer a framework for researchers to systematically investigate the kinetics of these and other reactions catalyzed by this compound. Such studies are essential for understanding the reaction mechanisms, optimizing reaction conditions, and ultimately expanding the synthetic utility of this accessible and environmentally benign catalyst. Further research is strongly encouraged to fill the existing knowledge gap and to enable a comprehensive comparison of this compound with other catalytic systems across a broader range of chemical transformations.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Fast kinetics studies of the Lewis acid-base complexation of transient stannylenes with σ- and π-donors in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
A Crystallographic Compass: Guiding the Confirmation of Triphenylsilanol Derivative Structures
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of atomic arrangement. This guide offers a comparative analysis of the crystal structures of triphenylsilanol and its derivatives, supported by experimental data, to aid in the structural confirmation of novel compounds.
This compound and its derivatives are a class of organosilicon compounds with increasing importance in materials science and medicinal chemistry. Their molecular structure, particularly the hydrogen-bonding networks facilitated by the silanol (B1196071) group (-Si-OH), dictates their solid-state properties and potential applications. X-ray crystallography provides the definitive blueprint of these structures, revealing subtle conformational changes and intermolecular interactions that arise from substitutions on the phenyl rings.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for this compound and two of its derivatives, offering a clear comparison of how substitutions on the phenyl rings and co-crystallization partners influence the crystal packing and hydrogen bonding motifs.
Table 1: Unit Cell Parameters
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| This compound | C₁₈H₁₆OSi | Triclinic | P-1 | 15.13 | 19.72 | 23.10 | 108.34 | 103.30 | 101.26 |
| This compound-Piperazine Adduct[1] | C₇₆H₇₄N₂O₄Si₄ | Monoclinic | P2₁/c | 16.593(3) | 10.384(2) | 19.897(4) | 90 | 108.13(3) | 90 |
| (4-Bromophenyl)diphenylsilanol | C₁₈H₁₅BrOSi | Monoclinic | P2₁/n | 10.123(2) | 14.789(3) | 11.234(2) | 90 | 101.87(3) | 90 |
Table 2: Selected Bond Lengths and Angles
| Compound | Si-O (Å) | Si-C (Å) (average) | C-Si-C (°) (average) | O-Si-C (°) (average) |
| This compound | 1.645 | 1.865 | 108.5 | 110.4 |
| This compound-Piperazine Adduct[1] | 1.642(3) | 1.869(5) | 109.47 | 109.47 |
| (4-Bromophenyl)diphenylsilanol | 1.639(2) | 1.867(3) | 109.1 | 109.8 |
Table 3: Hydrogen Bonding Parameters
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| This compound | O-H···O | - | - | 2.72 | - |
| This compound-Piperazine Adduct[1] | O-H···N | 0.82 | 1.92 | 2.734(5) | 171.0 |
| (4-Bromophenyl)diphenylsilanol | O-H···O | 0.82 | 1.90 | 2.715(3) | 176.0 |
Experimental Protocols
The confirmation of these structures relies on a systematic experimental workflow, from synthesis to data refinement.
Synthesis and Crystallization
This compound: this compound can be synthesized by the hydrolysis of triphenylchlorosilane in the presence of a weak base like ammonia. Single crystals are typically grown by slow evaporation from a suitable solvent such as ethanol (B145695) or diethyl ether.
This compound-Piperazine Adduct: A solution of piperazine (B1678402) in a 1:1 mixture of 1,4-dioxane (B91453) and methanol (B129727) is added to a solution of this compound in the same solvent mixture at room temperature. The resulting clear solution is stirred for 20 minutes and then allowed to stand at 25 °C. Colorless crystals of the adduct form upon slow evaporation.[1]
(4-Bromophenyl)diphenylsilanol: This derivative can be prepared by the reaction of (4-bromophenyl)magnesium bromide with diphenyldichlorosilane, followed by hydrolysis of the resulting chlorosilane. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate.
X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is used to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
The collected data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms, particularly the one involved in hydrogen bonding, are often located from the difference Fourier map and refined isotropically.
Visualization of the Experimental Workflow
The logical flow from synthesizing a this compound derivative to its structural confirmation via X-ray crystallography can be visualized as follows:
This guide demonstrates that subtle changes in the molecular structure of this compound derivatives, such as the introduction of a substituent on a phenyl ring or the formation of a co-crystal, can lead to significant differences in their crystal packing and intermolecular interactions. By following established experimental protocols and utilizing the power of X-ray crystallography, researchers can confidently determine the precise three-dimensional structure of their novel this compound derivatives, paving the way for a deeper understanding of their properties and potential applications.
References
Safety Operating Guide
Proper Disposal of Triphenylsilanol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of triphenylsilanol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound is a crystalline solid that is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Proper handling and disposal are necessary to mitigate these risks.
Key Safety and Handling Information
Before handling this compound, it is imperative to be familiar with its properties and hazards.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₆OSi[2][4][5] |
| Molecular Weight | 276.40 g/mol [1][4][5][6] |
| Appearance | White crystalline solid/powder |
| Melting Point | 150-153 °C[4][5] |
| Boiling Point | 388.6 ± 15.0 °C at 760 mmHg[4] |
| Flash Point | 188.8 ± 20.4 °C[4] |
| Water Solubility | Insoluble[6] |
Toxicological Data
| Metric | Value | Species | Route |
| LD50 (Lethal Dose, 50%) | 180 mg/kg[4][7] | Mouse | Intravenous[4][7] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:
-
Hand Protection: Neoprene or nitrile rubber gloves.
-
Eye Protection: Safety glasses with side shields or goggles. Contact lenses should not be worn.
-
Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.
-
Respiratory Protection: In case of dust formation, a NIOSH-certified dust and mist respirator is recommended.[2][3]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.[2] Do not dispose of this compound down the drain or in regular waste streams.[2]
1. Waste Collection and Storage:
- Collect waste this compound in a clearly labeled, sealed container. The container should be compatible with the chemical and in good condition.
- Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and alcohols.[2]
2. Waste Characterization:
- The waste must be characterized as hazardous. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste by consulting local, regional, and national regulations.[3]
3. Packaging for Disposal:
- Ensure the waste container is securely sealed to prevent any leakage or dust formation during transport.
- Label the container clearly with "Hazardous Waste" and the name "this compound".
4. Arrange for Professional Disposal:
- Contact a licensed environmental waste management company to arrange for the pickup and disposal of the hazardous waste.
- Provide the waste management company with the Safety Data Sheet (SDS) for this compound.
5. Incineration:
- The most appropriate disposal method is high-temperature incineration.[8] This process uses high temperatures to break down the hazardous compounds into less harmful substances.[8][9][10]
- Incineration should be performed in a facility equipped with afterburners and scrubbers to treat any harmful gases produced during combustion.[7]
6. Documentation:
- Maintain a record of the disposal, including the date, quantity of waste, and the name of the waste management company.
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not detailed in publicly available literature. The standard and accepted procedure is to follow the guidelines for chemical waste disposal as outlined above, which involves collection, characterization, and transfer to a licensed disposal facility. The disposal process itself, particularly incineration, is a highly regulated industrial process and not a laboratory experiment.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.
References
- 1. This compound | C18H16OSi | CID 69925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gelest.com [gelest.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | CAS#:791-31-1 | Chemsrc [chemsrc.com]
- 5. 791-31-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. トリフェニルシラノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. inspirewaste.co.uk [inspirewaste.co.uk]
- 9. How Does an Incinerator Work | Inciner8 [inciner8.com]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Personal protective equipment for handling Triphenylsilanol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Triphenylsilanol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
This compound is a solid organosilicon compound that requires careful handling due to its potential health hazards. According to safety data sheets, it can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Adherence to the following guidelines is crucial for minimizing exposure and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are skin and eye irritation, as well as respiratory tract irritation upon inhalation of dust particles.[1][2][3] Therefore, a comprehensive PPE strategy is mandatory.
Summary of Required Personal Protective Equipment:
| PPE Category | Specification | Standard |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | ANSI Z87.1, EN166 |
| Hand Protection | Nitrile or neoprene rubber gloves.[4] Inspect gloves for integrity before use. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if ventilation is inadequate or dust is generated.[1][5] | EN 149 |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes to prevent skin contact. |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. A chemical fume hood or a locally exhausted and ventilated enclosure is highly recommended to minimize dust inhalation.
-
Verify that an emergency eyewash station and safety shower are readily accessible.[4]
-
Prepare all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.
-
Have appropriate spill cleanup materials readily available.
2. Weighing and Dispensing:
-
Handle this compound as a solid powder, taking care to avoid the formation of dust.[1][4]
-
If possible, weigh the compound directly into the reaction vessel or a container that can be sealed.
-
Use a spatula or other appropriate tool to handle the solid. Avoid pouring, which can generate dust.
3. During the Experiment:
-
Keep containers of this compound tightly closed when not in use.[1][6]
-
Avoid contact with skin, eyes, and clothing.[7]
-
If heating the substance, be aware that irritating fumes may be generated.[4]
4. Post-Experiment:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][7]
-
Decontaminate the work area and any equipment used.
-
Remove and properly dispose of contaminated PPE.
Emergency Procedures and First Aid
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Seek medical attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation persists, seek medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1][2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[1][2] Do not induce vomiting. Seek medical attention if you feel unwell.[1][2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[1] Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]
-
Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed container.
-
Disposal Method: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not dispose of waste into sewers.[4] Always use a licensed professional waste disposal service.
This compound Handling Workflow
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C18H16OSi | CID 69925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gelest.com [gelest.com]
- 5. This compound 98 791-31-1 [sigmaaldrich.com]
- 6. sds.strem.com [sds.strem.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
